N-methylpyrrolidine-3-carboxamide hydrochloride
Description
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Properties
IUPAC Name |
N-methylpyrrolidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-7-6(9)5-2-3-8-4-5;/h5,8H,2-4H2,1H3,(H,7,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMPKWNKZJQQIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-methylpyrrolidine-3-carboxamide Hydrochloride: Navigating a Promising Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to introduce three-dimensionality and favorable physicochemical properties into molecules, enhancing their interaction with biological targets. This guide focuses on a specific, yet underexplored, derivative: N-methylpyrrolidine-3-carboxamide hydrochloride . As a Senior Application Scientist, the intent here is not merely to list properties but to provide a deeper understanding of its chemical nature, potential applications, and the strategic considerations for its use in research and development.
While publicly available experimental data on this compound is limited, this guide will synthesize the available information on its core structure and related analogues to provide a robust framework for researchers. We will delve into its fundamental chemical properties, propose a viable synthetic route based on established chemical principles, and discuss its potential applications in the broader context of drug discovery.
Core Chemical and Physical Properties
Understanding the fundamental properties of a molecule is paramount to its successful application in any experimental setting. For this compound, we can infer a range of characteristics based on its structure and data from closely related compounds.
Structural Features
This compound is a chiral molecule, with the stereochemistry at the 3-position of the pyrrolidine ring being a critical determinant of its biological activity. The (3S)-enantiomer is one of the more commonly cited forms. The structure features a saturated five-membered nitrogen-containing ring (the pyrrolidine), a methyl group on the nitrogen atom, and a carboxamide group at the 3-position. The hydrochloride salt form enhances its stability and aqueous solubility.
Figure 1. Chemical structure of (3S)-N-methylpyrrolidine-3-carboxamide hydrochloride.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₁₃ClN₂O | [1] |
| Molecular Weight | 164.63 g/mol | [1] |
| CAS Number | 1821771-15-6 | [1] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to be soluble in water and polar organic solvents like methanol and ethanol. | - |
Synthesis and Purification: A Practical Approach
A reliable and reproducible synthetic protocol is the foundation of any research involving a novel compound. While a specific, validated protocol for this compound is not widely published, a logical synthetic route can be devised from its precursors. The following proposed synthesis is based on well-established amidation reactions.
Proposed Synthetic Workflow
The synthesis of this compound can be envisioned as a two-step process starting from a suitable protected pyrrolidine-3-carboxylic acid.
Figure 2. Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Boc-N-methylpyrrolidine-3-carboxamide
-
To a solution of Boc-L-proline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or DMF) at 0 °C, add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Stir the mixture for 15-20 minutes to activate the carboxylic acid.
-
Add a solution of methylamine (in THF or as a hydrochloride salt with an additional equivalent of base) (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure Boc-protected intermediate.
Step 2: Synthesis of this compound
-
Dissolve the purified Boc-N-methylpyrrolidine-3-carboxamide from the previous step in a minimal amount of a suitable solvent such as dioxane or ethyl acetate.
-
To this solution, add a solution of hydrochloric acid in dioxane (e.g., 4M) or ethereal HCl, in excess.
-
Stir the mixture at room temperature for 2-4 hours. The product will often precipitate out of the solution as a hydrochloride salt.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, collect the solid product by filtration.
-
Wash the solid with a non-polar solvent like diethyl ether or hexane to remove any residual impurities.
-
Dry the final product under vacuum to yield this compound.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of small organic molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, the N-methyl protons (as a singlet), and the amide proton. The hydrochloride salt form may lead to broadening of the N-H and pyrrolidine protons adjacent to the nitrogen.
-
¹³C NMR: The carbon NMR will provide signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the carbons of the pyrrolidine ring, and the N-methyl carbon.
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent peak corresponding to the molecular ion [M+H]⁺ of the free base.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the secondary amide and the protonated amine, C-H stretching of the alkyl groups, and a strong C=O stretching of the amide group.
Applications in Drug Discovery and Medicinal Chemistry
The pyrrolidine scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents. The introduction of an N-methyl group and a 3-carboxamide moiety can significantly influence the molecule's properties and its potential as a drug candidate.
Rationale for Use in Drug Design
-
Improved Physicochemical Properties: The N-methyl group can enhance metabolic stability and modify the pKa of the pyrrolidine nitrogen. The carboxamide group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.
-
Scaffold for Library Synthesis: The pyrrolidine ring provides a rigid framework with multiple points for diversification, making it an excellent starting point for the synthesis of compound libraries for high-throughput screening.
-
Bioisosteric Replacement: The pyrrolidine carboxamide moiety can serve as a bioisostere for other functional groups, allowing for the fine-tuning of a lead compound's ADME (absorption, distribution, metabolism, and excretion) properties.
Potential Therapeutic Areas
While specific biological activity for this compound is not extensively documented, the broader class of pyrrolidine derivatives has shown promise in several therapeutic areas, including:
-
Central Nervous System (CNS) Disorders: The pyrrolidine ring is a common feature in drugs targeting CNS receptors.
-
Oncology: Many kinase inhibitors and other anti-cancer agents incorporate the pyrrolidine scaffold.
-
Infectious Diseases: Pyrrolidine derivatives have been investigated as antiviral and antibacterial agents.
Handling, Storage, and Safety
As with any chemical compound, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the material.
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat when handling this compound. Work in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store this compound in a tightly sealed container in a cool, dry place. As a hydrochloride salt, it may be hygroscopic and should be protected from moisture.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound represents a valuable, yet relatively unexplored, building block for drug discovery. Its straightforward synthesis and the desirable properties imparted by the pyrrolidine scaffold make it an attractive candidate for inclusion in medicinal chemistry programs. Further investigation into its specific biological activities and the development of diverse compound libraries based on this core structure are warranted. As our understanding of the chemical space continues to expand, the strategic application of such versatile scaffolds will undoubtedly play a crucial role in the development of the next generation of therapeutics.
References
At present, specific peer-reviewed articles detailing the synthesis and applications of (3S)-N-methylpyrrolidine-3-carboxamide hydrochloride are not widely available in the public domain. The information presented in this guide is a synthesis of general organic chemistry principles and data available for structurally related compounds from chemical databases. For researchers, it is recommended to consult chemical supplier databases for availability and basic safety information.
-
MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
NMP Functional Properties. (2022-11-10). [Source Title]. [Link]
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The Definitive Guide to the Structural Elucidation of N-methylpyrrolidine-3-carboxamide Hydrochloride
A Senior Application Scientist's Field-Proven Approach for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the unequivocal determination of a molecule's three-dimensional structure is a critical cornerstone of development. N-methylpyrrolidine-3-carboxamide hydrochloride, a member of the pyrrolidine class of compounds, presents a compelling case for a multi-technique approach to structural elucidation. This guide provides an in-depth, technically-focused protocol, moving beyond a simple checklist of procedures to offer a causal, experience-driven narrative on confirming the molecular architecture of this compound.
I. Foundational Analysis: The Initial Hypothesis
Before embarking on advanced spectroscopic analysis, a foundational understanding of the target molecule is paramount. The expected structure of this compound suggests key features that will be interrogated by subsequent analytical methods.
Expected Molecular Formula: C₆H₁₃ClN₂O[1]
Initial Structural Assessment:
-
A five-membered saturated nitrogen-containing ring (the pyrrolidine core).
-
An N-methyl group attached to the pyrrolidine nitrogen.
-
A carboxamide group at the 3-position of the pyrrolidine ring.
-
The hydrochloride salt, indicating the protonation of one of the nitrogen atoms.
This initial hypothesis serves as the framework for designing our analytical strategy, with each technique chosen to validate a specific aspect of the proposed structure.
II. The Spectroscopic Toolkit: A Multi-faceted Approach
A single analytical technique is rarely sufficient for complete structural confirmation. Here, we employ a synergistic suite of spectroscopic and analytical methods to build a comprehensive and self-validating picture of this compound.
III. Mass Spectrometry: Confirming the Molecular Formula and Initial Fragmentation
Mass spectrometry (MS) provides the initial, crucial confirmation of the molecular weight and offers insights into the molecule's stability and fragmentation patterns.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small quantity (approximately 1 mg) of this compound in a suitable solvent such as methanol or water.
-
Ionization Method: Utilize Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that is well-suited for polar molecules and is likely to yield the protonated molecular ion.
-
Mass Analyzer: Employ a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, to obtain an accurate mass measurement.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Data Interpretation and Expected Results
The primary goal is to identify the protonated molecular ion [M+H]⁺. For N-methylpyrrolidine-3-carboxamide (C₆H₁₂N₂O), the expected monoisotopic mass is 128.09496 u.[1] The hydrochloride salt will dissociate in the ESI source, and the free base will be protonated. Therefore, we expect to observe a peak corresponding to [C₆H₁₂N₂O + H]⁺ at m/z 129.1028.
Table 1: Expected High-Resolution Mass Spectrometry Data
| Ion Species | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |
| [M+H]⁺ | 129.1028 | Within 5 ppm | < 5 |
Fragmentation Analysis:
While ESI is a soft ionization technique, some in-source fragmentation can occur. The fragmentation of amides and cyclic amines is well-documented.[2][3] Key expected fragmentation pathways include:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the pyrrolidine ring is a common fragmentation pathway for cyclic amines.[4][5]
-
Amide Bond Cleavage: The N-CO bond in the carboxamide group can cleave, leading to the formation of an acylium ion.[2]
The presence of a nitrogen atom results in an odd molecular weight for the free base, and the molecular ion peak in the mass spectrum will have an odd m/z value, consistent with the nitrogen rule.[3]
IV. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity of a molecule in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for unambiguous assignment.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical, as labile protons (N-H and O-H) may exchange with the solvent.
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
1D NMR:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting different spin systems.[7]
-
Data Interpretation and Expected Spectral Features
The expected NMR signals for this compound are summarized below. Chemical shifts are predictive and can be influenced by the solvent and the protonation state of the molecule.[8][9]
¹H NMR:
-
Pyrrolidine Ring Protons: A complex set of multiplets in the range of ~1.5-4.0 ppm. The diastereotopic nature of the methylene protons will likely lead to complex splitting patterns.[10]
-
N-Methyl Protons: A singlet at ~2.5-3.0 ppm.
-
Amide N-H Proton: A broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration.
-
Pyrrolidine N-H Proton (protonated): A broad singlet, also solvent and concentration-dependent.
¹³C NMR:
-
Pyrrolidine Ring Carbons: Signals in the aliphatic region (~25-60 ppm).
-
N-Methyl Carbon: A signal around 35-45 ppm.
-
Carbonyl Carbon: A deshielded signal in the range of 170-180 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyrrolidine CH₂ | 1.5 - 4.0 (multiplets) | 25 - 60 |
| Pyrrolidine CH | 2.5 - 3.5 (multiplet) | 40 - 55 |
| N-CH₃ | 2.5 - 3.0 (singlet) | 35 - 45 |
| C=O | - | 170 - 180 |
| Amide NH | Variable (broad singlet) | - |
| Pyrrolidine NH⁺ | Variable (broad singlet) | - |
2D NMR for Connectivity Confirmation:
// HSQC correlations H_ring -> C_ring [label="HSQC (1-bond)", color="#EA4335", fontcolor="#EA4335"]; H_NMe -> C_NMe [label="HSQC (1-bond)", color="#EA4335", fontcolor="#EA4335"];
// HMBC correlations H_NMe -> C_ring [label="HMBC (2,3-bond)", color="#FBBC05", fontcolor="#FBBC05", style=dashed]; H_ring -> C_CO [label="HMBC (2,3-bond)", color="#FBBC05", fontcolor="#FBBC05", style=dashed]; } ` Figure 2: A diagram illustrating key 2D NMR correlations for confirming the connectivity of N-methylpyrrolidine-3-carboxamide.
-
COSY: Will reveal the coupling network of the pyrrolidine ring protons, allowing for their sequential assignment.
-
HSQC: Will directly link each proton to its attached carbon, confirming the assignments from the 1D spectra.
-
HMBC: Is the key to assembling the molecular fragments. We expect to see correlations from the N-methyl protons to the adjacent carbons of the pyrrolidine ring, and from the pyrrolidine protons to the carbonyl carbon of the carboxamide group. These long-range correlations are definitive proof of the overall molecular structure.
V. Single-Crystal X-ray Diffraction: The Definitive 3D Structure
While MS and NMR provide compelling evidence for the molecular structure, single-crystal X-ray diffraction offers the ultimate, unambiguous confirmation of atomic connectivity, stereochemistry, and the three-dimensional arrangement of the molecule in the solid state.[11]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved through techniques such as slow evaporation of a saturated solution, or vapor diffusion.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the collected diffraction data.
Data Interpretation and Expected Results:
The successful solution and refinement of the crystal structure will provide:
-
Precise bond lengths and angles, confirming the expected geometry of the pyrrolidine ring and carboxamide group.
-
The exact location of the chloride counter-ion and its interactions with the protonated organic cation.
-
Information on intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
The resulting crystal structure will serve as the final, authoritative confirmation of the elucidated structure of this compound.
VI. Conclusion: A Self-Validating and Authoritative Approach
The structural elucidation of this compound is a process of building a case through a series of complementary and self-validating analytical techniques. Mass spectrometry confirms the molecular formula, NMR spectroscopy maps out the intricate connectivity of the molecular skeleton, and single-crystal X-ray diffraction provides the definitive three-dimensional structure. By understanding the causal relationships between the choice of experiment and the expected data, researchers can approach structure elucidation with confidence and scientific rigor.
VII. References
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GCMS Section 6.15 - Whitman People. (n.d.). Retrieved December 12, 2025, from [Link]
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Akhavan, M., & Bekhradnia, A. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(25), 15287-15298. [Link]
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da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21268-21277. [Link]
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Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Retrieved December 12, 2025, from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved December 12, 2025, from [Link]
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JoVE. (2024, December 5). Mass Spectrometry: Amine Fragmentation. Retrieved December 12, 2025, from [Link]
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ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400 MHz, CDCl 3 ) of 9a. Retrieved December 12, 2025, from [Link]
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Mass Spectrometry: Fragmentation. (n.d.). Retrieved December 12, 2025, from [Link]
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Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved December 12, 2025, from [Link]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved December 12, 2025, from [Link]
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SpectraBase. (n.d.). Pyrrolidine - Optional[1H NMR] - Chemical Shifts. Retrieved December 12, 2025, from [Link]
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ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved December 12, 2025, from [Link]
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The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved December 12, 2025, from [Link]
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ResearchGate. (n.d.). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Retrieved December 12, 2025, from [Link]
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Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved December 12, 2025, from [Link]
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Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved December 12, 2025, from [Link]
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PubChem. (n.d.). N-Methylpyrrolidine-3-carboxamide. Retrieved December 12, 2025, from [Link]
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METRIC - Office of Research and Innovation. (n.d.). Small Molecule X-ray Crystallography. Retrieved December 12, 2025, from [Link]
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Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved December 12, 2025, from [Link]
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MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved December 12, 2025, from [Link]
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MSU Chemistry. (n.d.). Proton NMR Table. Retrieved December 12, 2025, from [Link]
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Columbia University. (n.d.). HSQC and HMBC. Retrieved December 12, 2025, from [Link]
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YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved December 12, 2025, from [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved December 12, 2025, from [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved December 12, 2025, from [Link]
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The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved December 12, 2025, from [Link]
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PubChem. (n.d.). (2S)-N-methylpyrrolidine-2-carboxamide hydrochloride. Retrieved December 12, 2025, from [Link]
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ResearchGate. (n.d.). N-Methyl-2-pyrrolidone hydrochloride. Retrieved December 12, 2025, from [Link]
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PubChem. (n.d.). 1-Methylpyrrolidine. Retrieved December 12, 2025, from [Link]
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N-methylpyrrolidine-3-carboxamide hydrochloride CAS 1361115-18-5 properties
An In-depth Technical Guide to N-methylpyrrolidine-3-carboxamide hydrochloride (CAS 1361115-18-5)
Introduction
This compound, identified by the CAS Number 1361115-18-5, is a heterocyclic organic compound.[1] It belongs to the family of pyrrolidines, which are five-membered nitrogen-containing rings. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural alkaloids and synthetic pharmaceuticals. This guide provides a comprehensive overview of the known and projected properties, synthesis, and potential applications of this compound, designed for researchers and professionals in drug development and chemical synthesis. While direct experimental data for this specific salt is limited, this document synthesizes information from its free base and structurally related analogues to provide a robust scientific profile.
Physicochemical Properties
The hydrochloride salt form of N-methylpyrrolidine-3-carboxamide is expected to be a solid at room temperature with increased water solubility compared to its free base, a common characteristic of amine hydrochlorides. The properties of the free base, N-methylpyrrolidine-3-carboxamide (CAS 1007870-02-1), are well-documented and provide a strong foundation for understanding the target compound.[2]
Table 1: Physicochemical Data
| Property | Value (Free Base: N-methylpyrrolidine-3-carboxamide) | Value (Hydrochloride Salt: Target Compound) | Data Source |
| CAS Number | 1007870-02-1 | 1361115-18-5 | PubChem, BLD Pharm[1][2] |
| Molecular Formula | C₆H₁₂N₂O | C₆H₁₃ClN₂O | Calculated, Guidechem[3] |
| Molecular Weight | 128.17 g/mol | 164.63 g/mol | PubChem, Guidechem[2][3] |
| IUPAC Name | N-methylpyrrolidine-3-carboxamide | N-methylpyrrolidine-3-carboxamide;hydrochloride | PubChem[2] |
| Topological Polar Surface Area | 41.1 Ų | 41.1 Ų | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | 3 | Calculated |
| Hydrogen Bond Acceptor Count | 2 | 2 | Calculated |
| Predicted XLogP3-AA | -0.8 | N/A (as a salt) | PubChem[2] |
| Appearance | Not specified | Expected to be a crystalline solid | General Chemical Knowledge |
| Solubility | Not specified | Expected to have good solubility in water and polar protic solvents | General Chemical Knowledge |
Synthesis and Manufacturing
The precursor, methyl pyrrolidine-3-carboxylate hydrochloride, is a commercially available starting material.[4][5][6] The conversion of esters to amides (aminolysis) is a fundamental reaction, often facilitated by heating or catalysis.[7]
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process:
-
Amidation: Reaction of methyl pyrrolidine-3-carboxylate with a solution of methylamine. The reaction is typically performed in a suitable solvent like methanol or under neat conditions.
-
Salt Formation: Neutralization of the resulting N-methylpyrrolidine-3-carboxamide free base with hydrochloric acid in a solvent where the hydrochloride salt is insoluble (e.g., diethyl ether or isopropanol) to precipitate the final product.
Caption: Proposed two-step synthesis of the target compound.
Conceptual Experimental Protocol: Amidation
-
Reaction Setup: To a solution of methyl pyrrolidine-3-carboxylate hydrochloride in methanol, add a stoichiometric excess of a base (e.g., triethylamine) to liberate the free ester.
-
Amine Addition: Introduce a solution of methylamine in methanol (typically 2-3 equivalents) to the reaction mixture.
-
Reaction Conditions: Seal the reaction vessel and heat to a moderate temperature (e.g., 60-80 °C) for several hours. Monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture and concentrate it under reduced pressure to remove the solvent. The crude product can then be purified or used directly in the next step.
-
Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol. Slowly add a solution of HCl in the same solvent until the pH is acidic. The hydrochloride salt should precipitate and can be collected by filtration, washed with a non-polar solvent (like diethyl ether), and dried under vacuum.
Applications in Research and Drug Development
The pyrrolidine-3-carboxylic acid framework is a key building block in medicinal chemistry.[8] Its derivatives are utilized in the development of enzyme inhibitors and receptor agonists.[9] For instance, the related compound (R)-pyrrolidine-3-carboxylic acid is a crucial scaffold for synthesizing Dipeptidyl Peptidase-4 (DPP-IV) inhibitors used in treating type 2 diabetes.[9]
This compound serves as a versatile scaffold for generating novel chemical entities. The primary amine on the pyrrolidine ring (after deprotonation of the salt) and the secondary amide offer two points for chemical modification, allowing for the creation of diverse compound libraries for high-throughput screening.
Caption: Role as a scaffold in medicinal chemistry.
Potential research areas for derivatives include:
-
Neurological Disorders: The parent ester, methyl pyrrolidine-3-carboxylate hydrochloride, is noted for its use in developing drugs for neurological disorders.[10]
-
Enzyme Inhibitors: The constrained cyclic structure is ideal for fitting into the active sites of enzymes.
-
GPCR Ligands: Many G-protein coupled receptor ligands incorporate cyclic amine structures.
Analytical Methodologies
Comprehensive characterization of this compound would involve a suite of standard analytical techniques to confirm its identity, purity, and structure.
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Characteristic shifts for the N-methyl group, the pyrrolidine ring protons and carbons, and the carboxamide group. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the free base (C₆H₁₂N₂O) at m/z 128.10. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorptions for N-H (amine salt and amide), C=O (amide), and C-N bonds. |
| HPLC | Purity assessment and quantification. | A single major peak under appropriate chromatographic conditions. |
Standard Operating Protocol: HPLC Purity Assay
This protocol is a general guideline and would require optimization for specific instrumentation and purity requirements.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 210 nm.
-
-
Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase A to prepare a stock solution (e.g., 1 mg/mL). Prepare working standards by serial dilution.
-
Sample Preparation: Prepare the sample to be analyzed at a similar concentration to the working standards.
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15 minutes.
-
Inject the sample (e.g., 10 µL).
-
Run a linear gradient (e.g., 5% B to 95% B over 20 minutes).
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and re-equilibrate.
-
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total peak area.
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The Pyrrolidine Carboxamide Scaffold: A Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Advantage of a Three-Dimensional Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents often converges on a select group of molecular frameworks known as "privileged structures." These scaffolds possess the inherent ability to bind to multiple, diverse biological targets, serving as a fertile ground for the development of new drugs. The five-membered pyrrolidine ring is a quintessential example of such a scaffold, a distinction earned not by chance, but through a unique combination of structural and chemical properties.[1][2]
Unlike the flat, two-dimensional architecture of many aromatic ring systems, the saturated, sp³-hybridized nature of the pyrrolidine ring provides a superior platform for exploring three-dimensional pharmacophore space.[1][2] This non-planarity, often described as "pseudorotation," allows for a greater diversity of substituent orientations, which is critical for achieving precise, high-affinity interactions with the complex topographies of biological targets like enzymes and receptors.[1][2] The presence of up to four stereogenic centers further amplifies this molecular complexity, enabling the generation of a vast array of stereoisomers, each with potentially distinct biological profiles.[1] It is this structural richness that has cemented the pyrrolidine nucleus as one of the most prevalent five-membered nitrogen heterocycles in drugs approved by the U.S. Food and Drug Administration (FDA).[1]
When functionalized with a carboxamide moiety, the pyrrolidine scaffold's therapeutic potential is significantly enhanced. The carboxamide group is a key hydrogen bonding motif, capable of acting as both a hydrogen bond donor and acceptor, facilitating robust interactions with protein active sites. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by pyrrolidine carboxamide derivatives, the validated experimental protocols used to quantify these activities, and the underlying mechanistic principles that drive their therapeutic potential.
Section 1: Unraveling the Therapeutic Potential - A Spectrum of Biological Activities
The versatility of the pyrrolidine carboxamide scaffold has been leveraged to develop potent agents against a wide range of diseases. This section details the key therapeutic areas where these derivatives have shown significant promise.
Anticancer Activity: Targeting the Engines of Proliferation
Pyrrolidine carboxamide derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy through multiple mechanisms of action, including the induction of apoptosis and the targeted inhibition of key signaling proteins.[3]
Mechanism of Action & Causality: A primary strategy in modern oncology is the targeted inhibition of protein kinases that are dysregulated in cancer cells. Certain pyrrolidine carboxamide derivatives have been successfully designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like the RAS-RAF-MEK-ERK cascade, driving cell proliferation and survival.[4] CDK2 is a crucial regulator of the cell cycle, particularly the G1/S phase transition. By simultaneously blocking these two critical nodes, these derivatives can induce cell cycle arrest and trigger apoptosis (programmed cell death), a self-validating mechanism for eliminating malignant cells.[3]
Studies have shown that specific structural features, such as the nature and position of substituents on the aryl carboxamide portion, are key determinants of anticancer potency.[3] For instance, some derivatives induce apoptosis by activating Protein Kinase C delta (PKCδ), a pro-apoptotic signaling molecule.[3] The antiproliferative effects are often validated by observing an increase in the levels of pro-apoptotic proteins like Bax and caspases-8 and -9, alongside a decrease in the anti-apoptotic protein Bcl-2.
Antimicrobial Activity: A Multifaceted Approach to Combating Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel agents with new mechanisms of action. Pyrrolidine carboxamide derivatives have shown significant potential in this area, with activity against both bacteria and protozoan parasites.[5][6][7][8]
Antibacterial Action (Mycobacterium tuberculosis): A notable target for these derivatives is the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, the causative agent of tuberculosis.[7] InhA is a vital enzyme in the type II fatty acid synthase (FAS-II) system, which is responsible for synthesizing the mycolic acids that form the unique and essential mycobacterial cell wall.[9][10] The inhibition of InhA disrupts this pathway, leading to bacterial death. This target is clinically validated by the frontline drug isoniazid, which, after activation, inhibits InhA.[10][11] Pyrrolidine carboxamides that directly inhibit InhA bypass the need for metabolic activation, making them effective against isoniazid-resistant strains where resistance is caused by mutations in the activating enzyme (KatG).[9][10]
Antiplasmodial Activity: Carboxamides bearing a sulphonamide functionality have demonstrated a significant lethal effect on Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[5][6] These compounds have been shown to kill the parasite at low micromolar concentrations.[5][6] While the exact mechanism can vary, some derivatives are designed to target key parasitic enzymes like P. falciparum N-myristoyltransferase (PfNMT), an enzyme essential for parasite survival.[5][6]
Antiviral and Neuroprotective Potential
The structural diversity of the pyrrolidine carboxamide scaffold also lends itself to the development of agents for viral infections and neurodegenerative diseases.
Antiviral Activity: Recent research has identified novel pyrrolidines as potent inhibitors of the main protease (MPro) of coronaviruses, including SARS-CoV-2.[12] MPro is a viral cysteine protease essential for cleaving viral polyproteins into functional mature proteins required for viral replication.[12] Inhibition of this enzyme effectively halts the viral life cycle, making it a prime target for antiviral drug development.[12] Other derivatives have shown activity against a range of viruses, including hepatitis B, by acting as potent antagonists of receptors like the human neurokinin-1 (hNK1) receptor, which can be involved in viral entry or replication pathways.[13]
Neuroprotective and CNS Activity: The pyrrolidine scaffold is a versatile framework for designing agents that act on the central nervous system (CNS).[14][15] Derivatives have been developed as anticonvulsant agents and as multi-target agents for neurodegenerative conditions like Alzheimer's disease.[1][14] For Alzheimer's, strategies include the dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to increase levels of the neurotransmitter acetylcholine, and the inhibition of fatty acid amide hydrolase (FAAH) to reduce neuroinflammation.[14][15] Furthermore, some pyrrolidine compounds, like pyrrolidine dithiocarbamate (PDTC), act as selective inhibitors of the NF-κB signaling pathway, a key regulator of inflammation.[16] By inhibiting NF-κB, these compounds can reduce neuroinflammation and have shown potential in preventing cognitive dysfunction in preclinical models.[16]
Section 2: Quantifying Biological Activity - A Comparative Data Analysis
The following tables summarize quantitative data for various pyrrolidine carboxamide derivatives, providing a comparative overview of their potency against different biological targets. The half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) is a standard measure of a compound's effectiveness. A lower value indicates greater potency.
Table 1: Anticancer Activity of Selected Pyrrolidine Carboxamide Derivatives
| Compound Class/Derivative | Target Cell Line | Biological Target | Activity (IC₅₀ / GI₅₀) | Reference Compound | Reference Activity | Source |
| Pyrrolidine aryl carboxamide (10m) | Hepatocellular Carcinoma (HCC) | PKCδ activation | More potent than Sorafenib | Sorafenib | ~2-fold less potent | [3] |
| Pyrrolidine-carboxamide (15) | A-549, MCF-7, Panc-1, HT-29 | EGFR / BRAFV600E | GI₅₀ = 35-51 nM | Erlotinib | IC₅₀ = 80 ± 10 nM (EGFR) | |
| Pyrrolidine-carboxamide (19) | A-549, MCF-7, Panc-1, HT-29 | EGFR / BRAFV600E | IC₅₀ = 32-63 nM (EGFR) | Erlotinib | IC₅₀ = 80 ± 10 nM (EGFR) | |
| Dispiro Indenoquinoxaline Pyrrolidine | MCF-7 | Not Specified | IC₅₀ = 17 µM | Doxorubicin | IC₅₀ = 16 µM | [1][17] |
| Dispiro Indenoquinoxaline Pyrrolidine | HeLa | Not Specified | IC₅₀ = 19 µM | Doxorubicin | IC₅₀ = 18 µM | [1][17] |
| 5-Oxopyrrolidine Hydrazone (21) | A549 (Lung Cancer) | Not Specified | Potent Activity | Not Specified | N/A | [18] |
Table 2: Antimicrobial Activity of Selected Pyrrolidine Carboxamide Derivatives
| Compound Class/Derivative | Target Organism | Biological Target | Activity (IC₅₀ / MIC) | Reference Compound | Reference Activity | Source |
| Sulphonamide pyrolidine carboxamide (10n) | Plasmodium falciparum | PfNMT (putative) | IC₅₀ = 2.40 μM | Not Specified | N/A | [5][6] |
| Sulphonamide pyrolidine carboxamide (10m) | Plasmodium falciparum | PfNMT (putative) | IC₅₀ = 2.80 μM | Not Specified | N/A | [5][6] |
| Pyrrolidine carboxamide | Mycobacterium tuberculosis | InhA | Potent Inhibition | Not Specified | N/A | [7] |
| 5-Oxopyrrolidine Hydrazone (21) | Multidrug-resistant S. aureus | Not Specified | Promising Activity | Not Specified | N/A | [18] |
| Pyrrolidine-tetrazole derivative | Acinetobacter baumannii | Not Specified | MIC = 62.5 μg/mL | Ampicillin | MIC = 125 μg/mL | [19] |
Section 3: The Practitioner's Handbook - Validated Experimental Protocols
This section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of novel pyrrolidine carboxamide derivatives. These protocols are designed to be self-validating by including necessary controls.
Protocol 1: In Vitro Antiproliferative Activity (MTT Assay)
This colorimetric assay is a robust method for assessing a compound's effect on cell viability and proliferation by measuring the metabolic activity of living cells.[17][18]
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan.[17][18] The amount of formazan produced is directly proportional to the number of viable cells.[18]
-
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrrolidine carboxamide test compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[18]
-
Sterile 96-well flat-bottom plates
-
-
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells, ensuring >90% viability. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[4]
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Aspirate the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.[4]
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[12]
-
Solubilization: Carefully aspirate the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measurement & Analysis: Measure the absorbance at 570 nm using a microplate reader.[18] Calculate the percentage of cell viability relative to the vehicle-treated control. Plot percent viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Kinase Inhibition Assay (e.g., EGFR)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific protein kinase.
-
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. Inhibition is detected by a decrease in the phosphorylated product. Luminescence-based assays like the ADP-Glo™ Kinase Assay are common, where the amount of ADP produced is quantified.[19]
-
Materials:
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 2X kinase buffer. Dilute the EGFR enzyme and substrate in 1X buffer. Prepare a 2X ATP solution.
-
Compound Plating: Add test compound dilutions in DMSO to the wells of the assay plate. Include positive (DMSO only) and negative (no enzyme) controls.
-
Enzyme Addition: Add 5 µL of diluted EGFR enzyme to each well (except negative controls) and pre-incubate for 20-30 minutes at room temperature.[13]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the 2X ATP/substrate mix to all wells.[13] Incubate for 60 minutes at 30°C.
-
Signal Generation (ADP-Glo™):
-
Measurement & Analysis: Measure luminescence using a plate reader. Calculate percent inhibition relative to the positive control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.[4]
-
Protocol 3: Antimicrobial Susceptibility (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of a compound that prevents the visible in vitro growth of a microorganism.[20]
-
Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.[2][21]
-
Materials:
-
Bacterial strain of interest (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound
-
Sterile 96-well U-bottom microtiter plates
-
0.5 McFarland turbidity standard
-
-
Step-by-Step Methodology:
-
Compound Dilution: In a 96-well plate, prepare serial two-fold dilutions of the test compound in CAMHB. A typical range is 128 µg/mL down to 0.125 µg/mL. The final volume in each well should be 50 µL.[20]
-
Inoculum Preparation: From a fresh culture, suspend several bacterial colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[20]
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of ~1 x 10⁶ CFU/mL.
-
Inoculation: Within 15 minutes of preparation, add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL.[2]
-
Include a growth control well (bacteria, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.[2]
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear).[2][21]
-
Section 4: Visualizing the Process - Workflows and Pathways
Diagrams provide a clear, high-level understanding of complex processes. The following have been generated using Graphviz to illustrate key concepts.
Caption: General workflow for the discovery and evaluation of pyrrolidine carboxamide derivatives.
Caption: Simplified EGFR signaling pathway and the point of inhibition by targeted derivatives.
Conclusion & Future Outlook
Pyrrolidine carboxamide derivatives represent a remarkably versatile and clinically relevant scaffold in modern drug discovery. Their inherent three-dimensional structure provides a distinct advantage for achieving high-affinity and selective interactions with a diverse array of biological targets. As demonstrated, this has led to the development of potent anticancer, antimicrobial, antiviral, and neuroprotective agents. The continued exploration of this scaffold, guided by rational design, structure-activity relationship studies, and robust biological evaluation, holds immense promise for addressing unmet medical needs. Future efforts will likely focus on refining the selectivity of these compounds to minimize off-target effects, optimizing their pharmacokinetic properties for improved clinical translation, and exploring novel therapeutic applications for this privileged chemical framework.
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N-methylpyrrolidine-3-carboxamide hydrochloride mechanism of action
An In-depth Technical Guide to the Putative Mechanism of Action of N-methylpyrrolidine-3-carboxamide hydrochloride
Abstract
This compound is a small molecule belonging to the pyrrolidine carboxamide class.[1][2] While direct, comprehensive studies elucidating its specific mechanism of action are not extensively available in public literature, its structural architecture allows for informed hypotheses based on well-characterized analogues. This guide synthesizes data from the broader class of pyrrolidine carboxamides to propose a primary, testable mechanism of action: the inhibition of the bacterial enoyl-acyl carrier protein (ACP) reductase (InhA). We present the scientific rationale for this hypothesis, a detailed experimental workflow for its validation, and a discussion of other potential biological activities reported for this structural class. This document is intended for researchers in drug discovery and pharmacology, providing a robust framework for investigating the biological function of this and related compounds.
Introduction and Proposed Core Mechanism
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with diverse pharmacological profiles, including antimicrobial, antiviral, and enzyme inhibitory activities.[3] this compound, as a member of this family, is structurally poised for specific biological interactions.
Given the lack of direct evidence for this specific molecule, we turn to the most detailed mechanistic study on a closely related series of compounds. A seminal study by He et al. identified pyrrolidine carboxamides as a novel class of potent inhibitors of Mycobacterium tuberculosis InhA, a critical enzyme in the mycolic acid biosynthesis pathway.[4] Mycolic acids are essential components of the mycobacterial cell wall, making InhA a validated and high-value target for antitubercular drugs.
The central hypothesis of this guide is that This compound acts as a direct inhibitor of InhA . The proposed mechanism is based on the formation of a critical hydrogen-bonding network within the InhA active site, a feature conserved among this class of inhibitors.[4]
The InhA Target: Rationale and Structural Basis for Inhibition
InhA is a NADH-dependent reductase that catalyzes the final, rate-limiting step in the bacterial type II fatty acid synthesis (FAS-II) pathway. This pathway is responsible for producing the long-chain fatty acids required for mycolic acid synthesis. Inhibition of InhA disrupts the integrity of the bacterial cell wall, leading to cell death.
The crystallographic studies by He et al. on pyrrolidine carboxamide inhibitors revealed a consistent binding mode in the InhA active site.[4] The key interaction involves a dual hydrogen bond network formed between the oxygen atom of the pyrrolidine carbonyl group, the hydroxyl group of a catalytic tyrosine residue (Tyr158), and the 2'-hydroxyl of the NAD+ cofactor's ribose.[4] This interaction is crucial for orienting the inhibitor within the substrate-binding pocket, enabling further hydrophobic and van der Waals interactions that determine potency.
Figure 1: Proposed binding mode of N-methylpyrrolidine-3-carboxamide in the InhA active site.
Experimental Validation Workflow
To rigorously test the hypothesis that this compound inhibits InhA, a multi-step experimental approach is required. This workflow is designed to move from broad enzymatic screening to detailed kinetic analysis and cellular confirmation.
Figure 2: Experimental workflow for validating the mechanism of action.
Protocol 1: In Vitro InhA Enzyme Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against purified InhA enzyme. The assay monitors the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 1 mM DTT.
-
Enzyme: Purified recombinant M. tuberculosis InhA (e.g., 50 nM final concentration).
-
Substrate: 2-trans-dodecenoyl-CoA (DD-CoA) (e.g., 50 µM final concentration).
-
Cofactor: NADH (e.g., 100 µM final concentration).
-
Test Compound: this compound, serially diluted in DMSO (e.g., from 100 µM to 1 nM final concentration).
-
Positive Control: Triclosan (a known InhA inhibitor).
-
-
Assay Procedure (96-well UV-transparent plate):
-
To each well, add 80 µL of assay buffer.
-
Add 5 µL of the test compound dilution (or DMSO for control).
-
Add 5 µL of InhA enzyme solution.
-
Incubate for 15 minutes at 25°C to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of a pre-mixed solution of DD-CoA and NADH.
-
-
Data Acquisition:
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Normalize the velocities to the DMSO control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Presentation:
| Compound | InhA Inhibition IC₅₀ (µM) |
| This compound | Experimental Value |
| Triclosan (Positive Control) | ~0.5 µM (Expected) |
| DMSO (Vehicle Control) | No Inhibition |
Protocol 2: Whole-Cell Antimicrobial Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a relevant bacterial strain. Mycobacterium smegmatis is often used as a faster-growing, non-pathogenic surrogate for M. tuberculosis.
Methodology:
-
Culture Preparation:
-
Grow M. smegmatis mc²155 in Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase) to mid-log phase (OD₆₀₀ ≈ 0.5).
-
Dilute the culture to a final inoculum of ~5 x 10⁵ CFU/mL.
-
-
Assay Setup (96-well plate):
-
Prepare two-fold serial dilutions of this compound in 7H9 broth.
-
Add 100 µL of each dilution to the wells.
-
Add 100 µL of the diluted bacterial culture to each well.
-
Include a positive control (e.g., Isoniazid), a negative control (no drug), and a sterility control (no bacteria).
-
-
Incubation:
-
Incubate the plate at 37°C for 48-72 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring OD₆₀₀.
-
Broader Pharmacological Context and Future Directions
While InhA inhibition represents a strong primary hypothesis, the pyrrolidine carboxamide scaffold is known for its chemical versatility and diverse biological activities. Other studies have identified derivatives with different mechanisms:
-
Antiplasmodial Activity: Certain sulphonamide pyrrolidine carboxamide derivatives have shown lethal effects against Plasmodium falciparum, the parasite responsible for malaria, potentially by targeting the P. falciparum N-myristoyltransferase.[5][6]
-
Anticancer and Enzyme Inhibition: Various pyrrolidine derivatives have demonstrated anticancer, antibacterial (inhibiting DNA gyrase), and other enzyme inhibitory properties.[3][7]
-
CNS Activity: N-substituted pyrrolidinyl derivatives have been explored as potential neuroleptic agents, suggesting possible interactions with central nervous system targets.[8]
These findings suggest that a comprehensive characterization of this compound should include broader screening against a panel of targets if the primary InhA inhibition hypothesis is not confirmed or if the compound's cellular activity cannot be fully explained by this mechanism alone.
Conclusion
This guide provides a scientifically-grounded framework for elucidating the mechanism of action of this compound. By leveraging data from structurally related compounds, we propose the inhibition of bacterial InhA as its primary, testable mechanism. The detailed experimental protocols provided offer a clear path for researchers to validate this hypothesis, from initial enzymatic assays to whole-cell confirmation. A thorough investigation following this workflow will not only define the molecular basis of this compound's activity but also contribute valuable knowledge to the broader field of medicinal chemistry.
References
-
He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2007). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 50(12), 2687-2697. Available at: [Link]
-
Onoabedje, E. A., Ibezim, A., Okoro, U. C., & Batra, S. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE, 16(2), e0245712. Available at: [Link]
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Poyraz, S., Dondas, H. A., Yamali, C., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1256929. Available at: [Link]
-
Onoabedje, E. A., Ibezim, A., Okoro, U. C., & Batra, S. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE. Available at: [Link]
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PubChem. (n.d.). Methyl pyrrolidine-3-carboxylate hydrochloride. Retrieved December 12, 2023, from [Link]
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PubChem. (n.d.). N-Methylpyrrolidine-3-carboxamide. Retrieved December 12, 2023, from [Link]
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Anzai, H., Ozeki, M., Shimada, J., et al. (1994). Potential neuroleptic agents, N-[(2-pyrrolidinyl)methyl]-2,3-dihydrobenzofuran-7-carboxamide derivatives. Journal of Medicinal Chemistry, 37(14), 2277-2284. Available at: [Link]
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An In-Depth Technical Guide to the Solubility Profile of N-methylpyrrolidine-3-carboxamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylpyrrolidine-3-carboxamide hydrochloride is a heterocyclic organic compound with significant potential in pharmaceutical research and development. As a derivative of the pyrrolidine ring, a common scaffold in medicinal chemistry, understanding its fundamental physicochemical properties is paramount for its application. Among these, solubility is a critical parameter that dictates the bioavailability, formulation strategies, and ultimately the therapeutic efficacy of a potential drug candidate.[1] This in-depth technical guide provides a comprehensive overview of the solubility profile of this compound, offering both theoretical insights and practical methodologies for its characterization. While specific experimental solubility data for this compound is not extensively available in public literature, this guide equips researchers with the foundational knowledge and detailed protocols to determine its solubility profile accurately.
Physicochemical Properties
A thorough understanding of the molecular characteristics of this compound is the first step in predicting and interpreting its solubility behavior.
| Property | Value | Source |
| Chemical Formula | C₆H₁₃ClN₂O | [2] |
| Molecular Weight | 164.63 g/mol | [2] |
| CAS Number | 1821771-15-6 | [2] |
| Appearance | Solid (predicted) | |
| pKa | Not available |
The presence of a tertiary amine within the pyrrolidine ring and an amide functional group suggests the molecule has polar characteristics. The hydrochloride salt form is expected to significantly enhance its aqueous solubility compared to the free base due to the ionic nature of the molecule.[3]
Figure 1: Chemical Structure of this compound.
Factors Influencing Solubility
The solubility of this compound is not a fixed value but is influenced by several environmental factors. Understanding these factors is crucial for designing relevant experiments and for developing robust formulations.
The Critical Role of pH
As the hydrochloride salt of a weak base, the aqueous solubility of this compound is highly dependent on the pH of the solution.[4][5] The pyrrolidine nitrogen can exist in either a protonated (ionized) or a deprotonated (neutral) form.
-
In acidic to neutral pH: The equilibrium favors the protonated, cationic form of the pyrrolidine nitrogen. This ionized form is highly polar and readily interacts with water molecules, leading to higher solubility.
-
In basic pH: As the pH increases, the pyrrolidine nitrogen will be deprotonated, leading to the formation of the free base. The free base is generally less polar and, therefore, less soluble in aqueous media.
This pH-dependent solubility is a key consideration in oral drug development, as the compound will encounter a wide range of pH environments in the gastrointestinal tract.[6]
Figure 2: Relationship between pH, ionization, and aqueous solubility.
The Influence of Temperature
The effect of temperature on solubility is governed by the enthalpy of the solution. For most solid solutes, the dissolution process is endothermic, meaning it absorbs heat from the surroundings.[7][8] In such cases, an increase in temperature will lead to an increase in solubility. Conversely, for exothermic compounds, solubility decreases with increasing temperature.[7][8] For this compound, it is anticipated that its solubility in water will increase with temperature, a common characteristic for many organic salts. However, this must be confirmed experimentally.
Solvent Polarity
The principle of "like dissolves like" is fundamental to solubility. As a polar, ionic compound, this compound is expected to be most soluble in polar protic solvents like water and lower alcohols (e.g., methanol, ethanol). Its solubility is likely to be significantly lower in non-polar organic solvents such as hexane or toluene. The use of co-solvents, which are mixtures of water and a miscible organic solvent, can be a strategy to modulate solubility.
Experimental Determination of Solubility
In the absence of published solubility data, experimental determination is essential. The two most common methods for assessing the solubility of pharmaceutical compounds are the thermodynamic (equilibrium) and kinetic solubility assays.[6][9]
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. The shake-flask method is the universally accepted "gold standard" for determining thermodynamic solubility.[10]
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of clear glass vials.
-
Add a precise volume of the desired solvent (e.g., purified water, buffers of different pH, organic solvents) to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[11] The equilibration time should be determined experimentally by taking measurements at different time points until the concentration in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.
-
Separate the dissolved compound from any remaining solid particles by either centrifugation or filtration through a low-binding filter (e.g., PVDF).
-
-
Quantification:
-
Prepare a series of standard solutions of the compound of known concentrations.
-
Analyze the concentration of the compound in the filtered or centrifuged supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the experimental samples.
-
-
Data Reporting:
-
Express the solubility as a concentration, for example, in mg/mL or µg/mL.
-
Figure 3: Workflow for the shake-flask method.
Kinetic Solubility: High-Throughput Screening
Kinetic solubility measures the concentration of a compound at which it precipitates from a solution that was initially prepared from a stock solution in an organic solvent (typically DMSO).[12][13] This method is faster than the thermodynamic approach and is often used in the early stages of drug discovery for high-throughput screening of large compound libraries.[13][14]
Protocol: Kinetic Solubility Assay
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in an organic solvent in which it is freely soluble, such as dimethyl sulfoxide (DMSO).
-
-
Assay Plate Preparation:
-
In a microtiter plate, add the aqueous buffer of interest to each well.
-
Add a small volume of the DMSO stock solution to the aqueous buffer in each well. This sudden change in solvent polarity will cause the compound to precipitate if its solubility in the final aqueous/DMSO mixture is exceeded.
-
-
Incubation:
-
Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature, with gentle shaking.[13]
-
-
Precipitation Detection:
-
The amount of precipitated material can be quantified using several methods, including:
-
Nephelometry: Measures the scattering of light by suspended particles.
-
UV-Vis Spectroscopy: After filtration or centrifugation to remove the precipitate, the concentration of the remaining dissolved compound is measured.
-
LC-MS/MS: Provides high sensitivity and specificity for quantifying the dissolved compound.[12]
-
-
-
Data Analysis:
-
The kinetic solubility is the concentration at which precipitation is first observed.
-
It is important to note that kinetic solubility values are often higher than thermodynamic solubility values because the precipitate formed may be amorphous rather than the more stable crystalline form.[9]
Conclusion
References
- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. Advanced Drug Delivery Reviews, 64, 539-548.
-
Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Retrieved from [Link]
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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Scribd. (n.d.). Solubility - A Fundamental Concept in Pharmaceutical Sciences. Retrieved from [Link]
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Research & Reviews: Research Journal of Pharmaceutical Analysis. (n.d.). Solubility: The Important Phenomenon in Pharmaceutical Analysis. Retrieved from [Link]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. In StatPearls. Retrieved from [Link] dissolution-and-solubility/
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PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]
-
University of Cambridge. (n.d.). Solubility and pH of amines. Retrieved from [Link]
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SpringerLink. (2025). Solubility prediction of HCl–MgCl 2–H 2O system at 50 ∘C using the ion-interaction model. Retrieved from [Link]
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CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]
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Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
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MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]
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Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved from [Link]
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ScienceMadness.org. (2010). Analytical Chemistry - Precipitate. Retrieved from [Link]
-
Study.com. (2021). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. Retrieved from [Link]
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YouTube. (2014). Predicting Solubility of Salts and Precipitation Reactions- Lecture. Retrieved from [Link]
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Wikipedia. (n.d.). Amine. Retrieved from [Link]
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NMP-N-Methylpyrrolidone. (2022). NMP Functional Properties. Retrieved from [Link]
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PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]
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Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
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PubChem. (n.d.). N-Methylpyrrolidine-3-carboxamide. Retrieved from [Link]
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PubMed. (2008). Solubility improvement of drugs using N-methyl pyrrolidone. Retrieved from [Link]
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An In-Depth Technical Guide to N-methylpyrrolidine-3-carboxamide Hydrochloride
Section 1: Compound Identification and Strategic Overview
N-methylpyrrolidine-3-carboxamide hydrochloride is a heterocyclic organic compound featuring a pyrrolidine ring, a foundational scaffold in medicinal chemistry.[1] The pyrrolidine ring's non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical advantage in designing novel therapeutics with high target specificity.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis considerations, safety protocols, and applications, offering a technical resource for professionals in drug discovery and organic synthesis.
The presence of a chiral center at the 3-position of the pyrrolidine ring means the compound can exist as different stereoisomers. The stereospecific orientation of substituents on this ring can drastically alter the biological activity and binding mode of a molecule within a target protein, such as an enzyme or receptor.[1] This stereochemical feature is paramount in modern drug design, where enantiomeric purity is often a prerequisite for clinical success.
Molecular Structure
The hydrochloride salt form enhances the compound's stability and aqueous solubility, which are favorable properties for both chemical reactions and pharmaceutical formulations.
Caption: 2D Structure of this compound.
Section 2: Core Physicochemical and Identification Data
Accurate identification and understanding of a compound's physical properties are the bedrock of successful research. The data below has been consolidated from various chemical suppliers and databases. Note that multiple CAS numbers may exist for different isomers or batches.
| Property | Data | Reference(s) |
| IUPAC Name | (3S)-N-methylpyrrolidine-3-carboxamide;hydrochloride | [2] |
| CAS Number | 1821771-15-6 ((3S)-isomer); 1361115-18-5 (isomer unspecified) | [2][3] |
| Molecular Formula | C₆H₁₃ClN₂O | [2][4] |
| Molecular Weight | 164.63 g/mol | [2][4] |
| Appearance | White to off-white solid or crystalline powder (typical) | [5] |
| Solubility | Soluble in water. | [5] |
| InChI Key | SYMPKWNKZJQQIH-JEDNCBNOSA-N ((3S)-isomer) | [2] |
| Canonical SMILES | CNC(=O)[C@H]1CCNC1.Cl ((3S)-isomer) | [2] |
Section 3: Synthesis and Chemical Reactivity
Synthesis Pathway Overview
The synthesis of this compound typically involves a multi-step process. A common conceptual approach begins with a commercially available pyrrolidine precursor, which is then functionalized. The causality behind this strategy is efficiency; it leverages established chemical transformations to build complexity.
A plausible synthetic route involves:
-
Starting Material: Utilizing a protected pyrrolidine-3-carboxylic acid. The protecting group strategy is crucial to prevent unwanted side reactions at the pyrrolidine nitrogen.
-
Amide Coupling: Activating the carboxylic acid (e.g., with a coupling reagent like HATU or by converting it to an acyl chloride) and subsequently reacting it with methylamine to form the N-methylcarboxamide group.
-
Deprotection & Salt Formation: Removing the protecting group from the pyrrolidine nitrogen and then treating the resulting free base with hydrochloric acid (often as a solution in an organic solvent like ether or dioxane) to precipitate the desired hydrochloride salt.
Caption: Conceptual workflow for the synthesis of the target compound.
Chemical Stability and Reactivity
-
Stability : The compound is generally stable under normal storage conditions.[6] However, it is hygroscopic, meaning it can absorb moisture from the air. Therefore, it should be stored in a tightly closed container in a cool, well-ventilated, and dry area, preferably under an inert atmosphere like Argon.[6]
-
Reactivity : As a hydrochloride salt of a secondary amine, it will react with strong bases to liberate the free base. The amide functional group can be hydrolyzed under strong acidic or basic conditions, though it is generally more stable than an ester.
-
Hazardous Decomposition : In the event of a fire, combustion can produce toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[6]
-
Incompatibilities : It should be kept away from strong oxidizing agents and strong acids.[6]
Section 4: Applications in Research and Drug Development
The pyrrolidine scaffold is a privileged structure in drug discovery, frequently appearing in natural alkaloids and FDA-approved drugs.[7] Its value stems from its ability to introduce three-dimensionality and specific stereochemical features into a molecule, which are key for optimizing binding interactions with biological targets.[1]
This compound serves as a versatile building block for synthesizing more complex molecules. Its utility is rooted in the strategic placement of functional groups that allow for further chemical modification.
Caption: Role of the pyrrolidine scaffold in the drug discovery pipeline.
-
Fragment-Based Drug Design (FBDD): This molecule can be used as a fragment or building block in FBDD campaigns. The pyrrolidine ring provides a rigid, 3D-rich core, while the N-methylcarboxamide group offers hydrogen bond donor and acceptor capabilities for target interaction.
-
Lead Optimization: In medicinal chemistry, derivatives of this compound can be synthesized to probe the structure-activity relationship (SAR) of a lead series. Modifications can be made at the pyrrolidine nitrogen or by creating more complex amides to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]
Section 5: Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate precautions. The following information is derived from safety data sheets (SDS).
GHS Hazard Classification
-
Skin Irritation (Category 2) : Causes skin irritation.[6][8]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[6][8]
-
Specific Target Organ Toxicity, Single Exposure (Category 3) : May cause respiratory irritation.[6][8]
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Personal Protective Equipment :
-
Eye/Face Protection : Wear safety glasses with side-shields or chemical goggles.[6]
-
Skin Protection : Wear chemically resistant, impervious gloves (e.g., nitrile rubber).[6]
-
Body Protection : Wear a laboratory coat.[6]
-
Respiratory Protection : If dust is generated, a respiratory protective device with a particle filter is recommended.[6]
-
-
Hygiene : Avoid breathing dust.[6] Wash hands thoroughly after handling.
First Aid Measures
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Consult a doctor.[6]
-
Skin Contact : Immediately wash off with plenty of soap and water. Remove contaminated clothing. Consult a doctor if irritation persists.[6]
-
Eye Contact : Rinse cautiously with running water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a doctor.[6]
-
Ingestion : Wash out mouth with water. Do NOT induce vomiting. Consult a doctor.[6]
Storage
Store in a cool, well-ventilated area in the original, tightly sealed container to prevent contact with atmospheric moisture.[6] The product is hygroscopic and should be stored under an inert gas like Argon.[6]
Section 6: Experimental Protocol: Preparation of a Standard Stock Solution
This protocol provides a self-validating system for preparing a 100 mM stock solution, a common starting point for various experiments. The causality behind each step ensures accuracy and reproducibility.
Objective: To accurately prepare a 10 mL solution of 100 mM this compound in DMSO.
Materials:
-
This compound (MW: 164.63 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to 0.1 mg)
-
15 mL conical tube or volumetric flask (Class A)
-
Spatula
-
Calibrated pipettes
Methodology:
-
Pre-calculation (The "Why"): Determine the required mass of the compound. This step ensures you weigh the correct amount, which is fundamental to achieving the target concentration.
-
Calculation: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass = 0.1 mol/L × 0.010 L × 164.63 g/mol = 0.16463 g = 16.5 mg
-
-
Weighing (The "How"):
-
Place a clean, dry weigh boat on the analytical balance and tare it (zero the reading).
-
Carefully add approximately 16.5 mg of this compound to the weigh boat using a spatula. Record the exact mass. Causality: Recording the precise mass is critical for calculating the true final concentration.
-
-
Dissolution (The "How"):
-
Carefully transfer the weighed powder into the 15 mL conical tube or 10 mL volumetric flask.
-
Add approximately 8 mL of DMSO to the vessel.
-
Vortex or sonicate the mixture until the solid is completely dissolved. Visually inspect against a light source to ensure no solid particles remain. Causality: Ensuring complete dissolution is necessary for a homogenous solution and accurate concentration.
-
-
Final Volume Adjustment (The "How"):
-
Once dissolved, carefully add DMSO until the bottom of the meniscus reaches the 10.0 mL mark on the volumetric flask or conical tube.
-
Cap the vessel and invert it 10-15 times to ensure the solution is thoroughly mixed. Causality: Proper mixing guarantees uniform concentration throughout the stock solution.
-
-
Final Concentration Calculation (Validation):
-
Use the actual mass you weighed to calculate the actual concentration of your stock solution. This step validates the accuracy of your preparation.
-
Formula: Actual Concentration (mM) = [Mass (mg) / 164.63 ( g/mol )] / 10 (mL) × 1000
-
Example: If you weighed 16.8 mg, the actual concentration is (16.8 / 164.63) / 10 × 1000 = 102.0 mM .
-
-
Labeling and Storage:
-
Label the tube clearly with the compound name, actual concentration, solvent (DMSO), and date of preparation.
-
Store appropriately, often at -20°C or -80°C for long-term stability, sealed to prevent moisture absorption.
-
References
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PubChem. N-Methylpyrrolidine-3-carboxamide | C6H12N2O | CID 23090433.[Link]
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PubChem. Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 19261352.[Link]
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ZS CHEM. NMP Functional Properties.[Link]
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JMN Specialties, Inc. Safety Data Sheet (N-METHYLPYRROLIDONE (NMP)).[Link]
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Autech Industry Co.,Limited. N,N-Dimethylpyrrolidine-3-carboxamide hydrochloride, 95% Purity, C7H15ClN2O, 1 gram.[Link]
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PubChem. 1-Methylpyrrolidine | C5H11N | CID 8454.[Link]
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Royal Society of Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones.[Link]
-
VAST JOURNALS SYSTEM. GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE.[Link]
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Jouyban, A., et al. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524-35. [Link]
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A Technical Guide to the Discovery and Synthesis of Novel Pyrrolidine Compounds: Strategies, Methodologies, and Applications
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of pharmaceuticals and natural products.[1][2][3] Its unique three-dimensional structure, conferred by its sp³-hybridized carbon atoms and non-planar geometry, allows for a comprehensive exploration of chemical space, a critical factor for achieving high-affinity and selective interactions with biological targets.[4][5] This guide provides an in-depth technical exploration of the core strategies employed in the discovery and synthesis of novel pyrrolidine compounds. We will dissect the mechanistic rationale behind three pillar methodologies: the [3+2] dipolar cycloaddition of azomethine ylides, transition metal-catalyzed cyclizations, and asymmetric organocatalysis. By grounding these discussions in field-proven insights and detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to innovate in this vital area of chemical synthesis.
Section 1: The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry
The prevalence of the pyrrolidine motif in FDA-approved drugs is a testament to its versatile and favorable properties.[4][6] It is a core component of drugs targeting a wide spectrum of diseases, including the antiviral Daclatasvir, the ACE inhibitor Captopril, and the antidepressant Rolipram.[6][7] Its ubiquity stems from a combination of advantageous structural and physicochemical characteristics.
Unlike flat, aromatic systems, the saturated pyrrolidine ring provides a puckered, three-dimensional framework.[4] This "pseudorotation" allows substituents to be projected into space in well-defined vectors, facilitating precise interactions within the binding pockets of proteins and enzymes. The presence of chiral centers is an intrinsic feature, enabling the synthesis of stereoisomers with potentially distinct biological profiles, a crucial aspect in modern drug design where enantiomeric purity is paramount.[4][5] Furthermore, the nitrogen atom can act as a hydrogen bond donor or acceptor, and its basicity can be modulated to enhance aqueous solubility and improve pharmacokinetic profiles, such as absorption and distribution.
The biological activities associated with pyrrolidine-containing molecules are remarkably diverse, encompassing anticancer, antibacterial, anti-inflammatory, and potent CNS effects.[3][7][8][9] This broad utility drives the continuous need for new, efficient, and stereoselective synthetic methods to access novel analogs for drug discovery programs.
Section 2: Foundational Synthetic Strategies for the Pyrrolidine Core
The construction of the pyrrolidine ring is a central challenge in organic synthesis. Over decades of research, several powerful and elegant strategies have emerged. This section will detail the mechanistic underpinnings and practical execution of the most impactful of these methodologies.
The [3+2] Cycloaddition Approach: The Power of 1,3-Dipolar Cycloadditions
The 1,3-dipolar cycloaddition is arguably one of the most efficient methods for constructing five-membered heterocycles, including pyrrolidines.[10] The reaction involves the concertedly-allowed addition of a 1,3-dipole—in this case, an azomethine ylide—to a dipolarophile (typically an alkene or alkyne), rapidly generating molecular complexity and up to four new stereocenters in a single step.[11]
Mechanistic Rationale: Azomethine ylides are versatile intermediates that can be generated in situ through several methods, most commonly via the thermal decarboxylative condensation of an α-amino acid with an aldehyde or ketone.[12][13] Once formed, the ylide reacts with an electron-deficient alkene. The stereochemical outcome of this reaction is highly controllable through the use of chiral catalysts, which coordinate to the reactants and direct the approach of the dipolarophile to one face of the dipole, leading to high enantioselectivity.[1][11][14]
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N-methylpyrrolidine-3-carboxamide hydrochloride: An Analysis of a Scaffold with Potential in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylpyrrolidine-3-carboxamide hydrochloride is a heterocyclic organic compound featuring a pyrrolidine ring, a foundational structure in a multitude of biologically active molecules and natural products. The pyrrolidine scaffold is a key component in numerous pharmaceuticals, highlighting its significance in medicinal chemistry. This guide provides a comprehensive review of the available scientific and technical information regarding this compound, focusing on its synthesis, chemical properties, and potential applications in the field of drug discovery and development. While public domain data on this specific compound is limited, this paper will synthesize available information on closely related structures to provide a predictive and insightful overview for the research community.
Physicochemical Properties and Characterization
While experimentally determined data for this compound is not extensively available in peer-reviewed literature, we can infer its properties from its constituent parts and data on analogous compounds.
Table 1: Physicochemical Properties of N-methylpyrrolidine-3-carboxamide and Related Compounds
| Property | N-methylpyrrolidine-3-carboxamide (Free Base) (Predicted/Computed) | N-methylpyrrolidine (for comparison) | (2S)-N-methylpyrrolidine-2-carboxamide hydrochloride (for comparison) |
| Molecular Formula | C₆H₁₂N₂O[1] | C₅H₁₁N | C₆H₁₃ClN₂O[2] |
| Molecular Weight | 128.17 g/mol [1] | 85.15 g/mol | 164.63 g/mol [2] |
| CAS Number | 1007870-02-1[1] | 120-94-5 | 33208-98-9[2] |
| Topological Polar Surface Area | 41.1 Ų[1] | 3.24 Ų | 41.1 Ų[2] |
| Hydrogen Bond Donor Count | 1 | 0 | 2 |
| Hydrogen Bond Acceptor Count | 2 | 1 | 2 |
| XLogP3 | -0.8[1] | 0.4 | - |
Note: Data for the title compound's free base is primarily from computational predictions available through databases like PubChem. The hydrochloride salt form is expected to have significantly different physical properties, such as higher melting point and increased water solubility.
Spectroscopic Characterization (Predictive Analysis)
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl group. The protons on the pyrrolidine ring would appear as a series of multiplets. The amide proton would likely be a broad singlet.
-
¹³C NMR: The carbon NMR would display distinct signals for the N-methyl carbon, the carbonyl carbon of the amide, and the four carbons of the pyrrolidine ring. For N-methylpyrrolidine, characteristic signals appear around 54.5 ppm (-CH2-CH2-N), 40.1 ppm (CH3-N), and 22.8 ppm (-CH2-CH2-N).[3]
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the C=O stretch of the amide group (typically 1630-1680 cm⁻¹). N-H stretching and bending vibrations would also be present. For the parent N-methylpyrrolidine, C-H stretching vibrations are observed in the 2769–2964 cm⁻¹ region.[3][4]
-
Mass Spectrometry: The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight.
Synthesis Strategies
While a specific, detailed protocol for the synthesis of this compound is not published in readily accessible literature, a plausible synthetic route can be devised based on standard organic chemistry transformations and published methods for analogous compounds.
A logical approach would involve the amidation of a suitable pyrrolidine-3-carboxylic acid derivative.
Proposed Synthetic Pathway
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An In-depth Technical Guide on the Safety and Handling of N-methylpyrrolidine-3-carboxamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Safety Profile of a Novel Pyrrolidine Derivative
N-methylpyrrolidine-3-carboxamide hydrochloride is a heterocyclic organic compound with potential applications in pharmaceutical and chemical synthesis. As a member of the pyrrolidine class, which forms the core of many biologically active molecules, understanding its safety and handling characteristics is paramount for researchers in drug development. This guide provides a comprehensive overview of the known and extrapolated safety data for this compound, offering a robust framework for its safe handling, storage, and disposal.
Due to the limited availability of specific safety and toxicological data for this compound, this guide synthesizes information from authoritative sources on structurally related compounds, including N-methylpyrrolidine-3-carboxamide, pyrrolidine, and other N-substituted pyrrolidines. This approach, rooted in established principles of chemical safety, provides a cautious and comprehensive set of protocols.
Section 1: Chemical and Physical Properties
A foundational understanding of the chemical and physical properties of this compound is essential for its safe handling.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃ClN₂O | [1] |
| Molecular Weight | 164.63 g/mol | [1] |
| CAS Number | 1821771-15-6 | [1] |
| Appearance | Likely a solid, given it is a hydrochloride salt. | Inferred from related compounds |
| Solubility | Expected to be soluble in water. | Inferred from hydrochloride salt nature |
Section 2: Hazard Identification and Risk Assessment
Based on GHS classifications for the free base, N-methylpyrrolidine-3-carboxamide, the hydrochloride salt should be handled with the assumption of similar hazards, potentially exacerbated by the acidic nature of the hydrochloride.[2]
GHS Hazard Classification (Extrapolated):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2]
Primary Routes of Exposure:
-
Inhalation: Inhalation of dust or aerosols may cause respiratory tract irritation.
-
Skin Contact: Direct contact can cause skin irritation.
-
Eye Contact: Direct contact can cause serious eye irritation.
-
Ingestion: Harmful if swallowed.[2]
Section 3: Safe Handling and Personal Protective Equipment (PPE)
A stringent adherence to safety protocols is crucial when handling this compound. The following measures are based on best practices for handling amine hydrochlorides and irritant chemicals.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Ensure that eyewash stations and safety showers are readily accessible and in good working order.[3]
Personal Protective Equipment (PPE):
The selection of appropriate PPE is critical to mitigate exposure risks.[4][5][6][7][8]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes.[8]
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[8]
Caption: Required PPE for handling this compound.
Hygiene Practices:
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[9]
-
Contaminated clothing should be removed immediately and laundered before reuse.
Section 4: Storage and Stability
Proper storage is essential to maintain the integrity of this compound and prevent hazardous situations.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
Stability: As a hydrochloride salt, the compound is expected to be relatively stable under normal laboratory conditions. Avoid exposure to moisture to prevent hydrolysis.
Section 5: Emergency Procedures
In the event of an emergency, a clear and practiced response plan is critical.
Spill Response:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[11] Avoid generating dust.
-
Neutralize: For spills of acidic solutions, neutralization with a weak base like sodium bicarbonate may be appropriate.
-
Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[11]
Caption: Step-by-step spill response workflow.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Section 6: Fire-Fighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[12]
-
Specific Hazards: During a fire, irritating and toxic gases such as carbon oxides, nitrogen oxides, and hydrogen chloride may be generated.[13]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[13]
Section 7: Disposal Considerations
All waste containing this compound must be handled as hazardous waste.
-
Waste Disposal: Dispose of in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain.[11]
-
Contaminated Packaging: Empty containers should be treated as hazardous waste and disposed of accordingly.[11][13]
Conclusion
While specific toxicological data for this compound is not extensively available, a comprehensive safety protocol can be established by extrapolating from data on structurally similar compounds. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can handle this compound in a safe and responsible manner. Continuous vigilance and a proactive approach to safety are essential when working with any novel chemical compound.
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N-methylpyrrolidine-3-carboxamide hydrochloride molecular weight and formula
An In-Depth Technical Guide to N-methylpyrrolidine-3-carboxamide hydrochloride: Properties, Synthesis, and Analysis
Introduction
This compound is a heterocyclic organic compound featuring a pyrrolidine ring, a foundational structure in numerous natural alkaloids and pharmacologically active molecules.[1] As a functionalized pyrrolidine derivative, it serves as a valuable building block and synthetic intermediate for medicinal chemists and drug development professionals. The presence of a chiral center, a carboxamide group capable of forming hydrogen bonds, and a secondary amine within the core ring structure makes it an attractive scaffold for designing novel therapeutic agents. This guide provides a comprehensive technical overview of its core properties, a logical synthetic pathway, its applications in research, detailed analytical protocols for quality control, and essential safety information.
Core Molecular Profile
The fundamental identity of a chemical compound is defined by its structure and resulting physicochemical properties. This compound is the salt form of the free base, which enhances its stability and aqueous solubility, making it more amenable for use in various experimental and developmental settings. The key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C6H13ClN2O | [2][3] |
| Molecular Weight | 164.63 g/mol | [2][3][4] |
| IUPAC Name | N-methylpyrrolidine-3-carboxamide;hydrochloride | [2][4] |
| CAS Number | 1361115-18-5 (racemate); 1821771-15-6 ((3S)-enantiomer) | [2][3] |
| Canonical SMILES | CNC(=O)C1CCNC1.Cl | [2] |
| Hydrogen Bond Donor Count | 3 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Topological Polar Surface Area | 41.1 Ų | [2][4] |
| Monoisotopic Mass | 164.0716407 Da | [2][4] |
Synthesis and Chemical Logic
While numerous specific synthetic routes can be envisioned, a robust and logical pathway for the preparation of this compound would typically start from a commercially available chiral or racemic pyrrolidine-3-carboxylic acid. The following proposed synthesis employs standard, high-yielding transformations common in medicinal chemistry workflows.
Causality of Experimental Choices:
-
Amine Protection: The secondary amine of the pyrrolidine ring is nucleophilic and would interfere with the subsequent amide coupling step. Therefore, it is first protected with a tert-butyloxycarbonyl (Boc) group, which is stable under coupling conditions but easily removed under acidic conditions.
-
Amide Coupling: The carboxylic acid is activated using a coupling reagent (e.g., HATU) to facilitate the formation of an amide bond with methylamine. This method is preferred over converting to an acid chloride, as it proceeds under milder conditions with fewer side reactions.
-
Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group using a strong acid like hydrochloric acid (HCl). This single step not only deprotects the amine but also forms the desired hydrochloride salt, yielding the final product.
Caption: Proposed synthetic workflow for N-methylpyrrolidine-3-carboxamide HCl.
Applications in Research and Development
This compound is primarily utilized as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[5] The pyrrolidine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in successful drug candidates.
-
Scaffold for Drug Discovery: Its structure allows for modification at the secondary amine, providing a vector for introducing diverse chemical functionalities to explore structure-activity relationships (SAR).
-
Fragment-Based Drug Design (FBDD): As a small, functionalized molecule, it can be used in FBDD screening to identify initial low-affinity binders to a biological target, which can then be optimized into potent leads.
-
Intermediate for Complex Syntheses: It serves as a key intermediate in the multi-step synthesis of drug candidates targeting a range of conditions, including neurological and metabolic disorders.[5] The related compound, methyl pyrrolidine-3-carboxylate hydrochloride, is a known building block for pharmaceuticals targeting such disorders.[5]
Analytical and Quality Control Protocol
Ensuring the purity and identity of a synthetic intermediate is critical in drug development. A standard method for quantifying this compound and assessing its purity is reverse-phase high-performance liquid chromatography with ultraviolet (HPLC-UV) detection.
Protocol: Quantification by Reverse-Phase HPLC-UV
1. Principle: This method separates the compound of interest from impurities based on its polarity. The compound is dissolved in a suitable solvent, injected onto a C18 reverse-phase column, and eluted using a gradient of a polar mobile phase (water with an acid modifier) and a less polar organic mobile phase (acetonitrile or methanol). The compound is detected and quantified by its absorbance of UV light at a specific wavelength (e.g., ~210 nm, typical for amide bonds).
2. Reagents and Materials:
-
This compound reference standard
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) or Formic acid
-
Volumetric flasks, pipettes, and autosampler vials
3. Instrumentation and Conditions:
-
HPLC System: Quaternary pump, autosampler, column oven, and UV-Vis detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% ACN in Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
4. Standard Preparation (Calibration Curve):
-
Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A to create a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with Mobile Phase A to prepare a series of calibration standards (e.g., 100, 50, 25, 10, 1 µg/mL).
5. Sample Preparation:
-
Accurately weigh ~10 mg of the test sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Mobile Phase A.
-
Filter the solution through a 0.45 µm syringe filter into an autosampler vial.
6. Data Analysis:
-
Inject the standards and sample onto the HPLC system.
-
Integrate the peak area corresponding to the analyte in each chromatogram.
-
Construct a calibration curve by plotting the peak area of the standards versus their concentration.
-
Determine the concentration of the sample using the linear regression equation from the calibration curve. Purity can be assessed by calculating the area percentage of the main peak relative to all other peaks.
Caption: Standard HPLC-UV workflow for quantification and purity analysis.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, hazard information can be inferred from the free base and structurally related compounds like N-methyl-2-pyrrolidone.[6][7][8]
-
GHS Hazards (Inferred):
-
Precautionary Measures:
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid breathing dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
-
Conclusion
This compound is a compound of significant interest to the scientific research community, particularly those in drug discovery and development. Its defined molecular structure and weight, coupled with its utility as a synthetic building block, make it a valuable tool. Understanding its logical synthesis, appropriate analytical methods for quality control, and proper safety protocols is essential for its effective and safe application in the laboratory. This guide provides the foundational knowledge required for researchers to confidently incorporate this compound into their research and development programs.
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-
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Exploring the Stereochemistry of Substituted Pyrrolidines: A Guide for Drug Discovery Professionals
An In-depth Technical Guide:
Foreword: The Pyrrolidine Scaffold - A Privileged Motif in Modern Medicinal Chemistry
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern drug discovery.[1][2] Its prevalence is remarkable, featuring in a significant number of FDA-approved pharmaceuticals and a vast array of biologically active natural products.[2][3][4][5] The power of the pyrrolidine scaffold lies not just in its utility as a pharmacophore or its ability to enhance physicochemical properties like aqueous solubility, but in its rich stereochemical potential.[5][6] A substituted pyrrolidine can possess up to four stereogenic centers, giving rise to as many as sixteen stereoisomers.[6] This three-dimensional complexity is a critical tool for medicinal chemists, as the spatial orientation of substituents can dramatically alter a molecule's binding affinity and biological profile by dictating its interaction with enantioselective protein targets.[6][7][8]
This guide provides an in-depth exploration of the core strategies employed to control the stereochemistry of substituted pyrrolidines. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the three primary pillars of stereoselective synthesis: leveraging the chiral pool, employing asymmetric catalysis, and designing diastereoselective reactions. Furthermore, we will detail the essential analytical techniques required to validate the stereochemical outcome of these synthetic endeavors.
Part 1: Stereoselective Synthetic Strategies
The controlled synthesis of a specific pyrrolidine stereoisomer is a central challenge in organic chemistry. The choice of strategy depends on factors such as the availability of starting materials, the desired substitution pattern, and scalability.
Chiral Pool Synthesis: Harnessing Nature's Stereochemical Legacy
The most established approach to chiral pyrrolidines involves using naturally occurring, enantiomerically pure starting materials—a strategy known as chiral pool synthesis.[9] The non-essential amino acids L-proline and L-4-hydroxyproline are the most common and cost-effective starting points for this approach.[3][10]
The core principle is to utilize the inherent stereocenter(s) of the starting material as a foundation, functionalizing the existing scaffold to build the target molecule. This method is often robust and reliable, though it can sometimes involve lengthy synthetic sequences.[9] A common transformation is the reduction of L-proline to the versatile intermediate (S)-prolinol, which serves as a building block for numerous drugs.[3]
Caption: General workflow for chiral pool synthesis of pyrrolidines.
Asymmetric Catalysis: Inducing Chirality
Asymmetric catalysis offers a more elegant and often more efficient route, creating chiral pyrrolidines from achiral or racemic precursors. This is broadly divided into organocatalysis and metal-based catalysis.
The field of organocatalysis, recognized with the 2021 Nobel Prize in Chemistry, owes much of its development to pyrrolidine-based catalysts.[4] L-proline itself is a highly effective catalyst for various transformations.[11] The mechanism typically involves the formation of a transient chiral enamine or iminium ion from the reaction of the pyrrolidine's secondary amine with a carbonyl substrate. This intermediate then reacts with an electrophile, with the catalyst's stereocenter directing the approach to create the product with high enantioselectivity.[11]
Key reactions catalyzed by proline and its derivatives, such as diarylprolinol silyl ethers, include:
-
Asymmetric Aldol Reactions: Creating carbon-carbon bonds with stereocontrol.[11][12]
-
Asymmetric Michael Additions: Forming γ-nitroketones and other functionalized products.[13]
-
Asymmetric Mannich Reactions: Synthesizing chiral β-amino carbonyl compounds.
Caption: Catalytic cycle of an organocatalytic Michael addition.
Transition metal catalysis provides a powerful and versatile toolkit for synthesizing chiral pyrrolidines. This approach pairs a metal center (e.g., palladium, iridium, rhodium, cobalt, nickel) with a chiral ligand, which creates a chiral environment around the metal, thereby directing the stereochemical outcome of the reaction.[4][14]
Key strategies include:
-
Asymmetric Hydrogenation: The stereoselective reduction of substituted pyrroles or pyrrolines can produce highly functionalized pyrrolidines with excellent diastereoselectivity.[15]
-
Enantioselective C-H Functionalization: A cutting-edge technique that directly converts C-H bonds to C-C or C-N bonds with high stereocontrol, such as the palladium-catalyzed arylation of N-Boc-pyrrolidine.[16]
-
Catalytic Allylic Substitution: Chiral iridium catalysts can perform double allylic substitutions to form C2-symmetrical pyrrolidines with high selectivity.[16]
Diastereoselective Reactions: Controlling Relative Stereochemistry
When constructing multiple stereocenters simultaneously, controlling their relative orientation (diastereoselectivity) is paramount.
The 1,3-dipolar cycloaddition between an azomethine ylide (a three-atom, four-electron dipole) and an alkene (a dipolarophile) is arguably the most powerful and convergent method for assembling the pyrrolidine ring.[6][17][18] This reaction can generate up to four stereocenters in a single step.[18][19]
The stereochemical outcome is dictated by the geometry of both the dipole and the dipolarophile and their relative orientation during the cycloaddition.[6] To achieve high diastereoselectivity, chiral auxiliaries are frequently employed. These are chiral molecules temporarily attached to one of the reactants to direct the stereochemical course of the reaction, after which they can be removed.
Prominent chiral auxiliaries include:
-
N-tert-butanesulfinimines: These act as effective directing groups, allowing for the highly diastereoselective synthesis of densely substituted pyrrolidines.[19]
-
Oppolzer's Sultam & Evans Oxazolidinones: These well-established auxiliaries, when attached to the dipolarophile, provide excellent stereocontrol in cycloaddition reactions.[20][21]
Caption: Stereocontrol using a chiral auxiliary in [3+2] cycloadditions.
MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials.[22] These reactions are prized for their ability to rapidly build molecular complexity and can be designed to construct multiple contiguous stereocenters with high diastereoselectivity.[22][23] For example, a Lewis acid-catalyzed one-pot reaction of an optically active dihydrofuran, an N-tosyl imino ester, and a silane reagent can afford highly substituted pyrrolidines as a single diastereomer.[22][23]
Part 2: Experimental Protocols & Data
Trustworthiness in synthetic chemistry is built on reproducible, well-defined protocols. Below are representative methodologies for key transformations.
Protocol 1: Organocatalytic Michael Addition
This protocol describes a typical procedure for the asymmetric Michael addition of a ketone to a nitroolefin, catalyzed by a chiral pyrrolidine derivative.
Methodology:
-
To a stirred solution of the nitroolefin (1.0 mmol) and the chiral pyrrolidine catalyst (0.1 mmol, 10 mol%) in an appropriate organic solvent (e.g., Toluene, 10 mL) at room temperature, add the ketone (2.0 mmol).
-
Stir the reaction mixture at the specified temperature (e.g., 0 °C to 25 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate) to afford the desired γ-nitroketone.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: Chiral Auxiliary-Directed 1,3-Dipolar Cycloaddition
This protocol outlines the synthesis of a diastereomerically enriched pyrrolidine using Oppolzer's sultam as a chiral auxiliary.[21]
Methodology:
-
Auxiliary Attachment: Acylate the chiral sultam (1.0 equiv) with an α,β-unsaturated acyl chloride (e.g., fumaryl chloride, 1.1 equiv) in the presence of a base (e.g., triethylamine, 1.2 equiv) in an aprotic solvent (e.g., CH₂Cl₂) at 0 °C to form the chiral dipolarophile.
-
Azomethine Ylide Generation: In a separate flask, prepare the azomethine ylide in situ. A common method is the reaction of an N-benzylglycine ester (1.0 equiv) with paraformaldehyde (1.1 equiv) in refluxing toluene with azeotropic removal of water.
-
Cycloaddition: Add the chiral dipolarophile (prepared in step 1) to the solution of the azomethine ylide at the desired temperature (e.g., 0 °C to room temperature).
-
Workup and Purification: After the reaction is complete (monitored by TLC), quench the reaction, perform an aqueous workup, and purify the resulting diastereomeric cycloadducts by flash chromatography.
-
Auxiliary Cleavage: Cleave the chiral auxiliary from the desired diastereomer using conditions such as hydrolysis with lithium hydroxide to yield the enantiomerically enriched pyrrolidine carboxylic acid.[21] The recovered auxiliary can often be reused.
Part 3: Stereochemical Characterization
The synthesis of a chiral molecule is incomplete without rigorous confirmation of its stereochemistry. A combination of analytical techniques is essential for unambiguous structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the structure and relative stereochemistry of molecules in solution.
-
¹H NMR Coupling Constants (J-values): For rigid cyclic systems like pyrrolidines, the magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them (Karplus relationship). This allows for the assignment of cis and trans relationships between substituents.
-
Nuclear Overhauser Effect (NOE): NOE experiments (1D NOE, 2D NOESY/ROESY) detect through-space interactions between protons that are close to each other (< 5 Å), regardless of whether they are bonded. This is invaluable for establishing the relative stereochemistry of substituents on the pyrrolidine ring.[24]
-
Chiral Derivatizing Agents: To determine enantiomeric purity, a racemic or enantioenriched sample can be reacted with a chiral derivatizing agent, such as Mosher's acid chloride.[23][25] This converts the enantiomers into diastereomers, which will have distinct signals in the ¹H, ¹³C, or (if applicable) ¹⁹F NMR spectra, allowing for quantification of the enantiomeric ratio.[23][25]
| NMR Technique | Primary Application for Pyrrolidine Stereochemistry | Key Information Provided |
| ¹H NMR | Determination of relative stereochemistry | Dihedral angles via J-coupling constants; assignment of cis/trans isomers. |
| NOESY/ROESY | Determination of relative stereochemistry | Through-space proximity of protons; confirmation of stereochemical assignments. |
| ¹⁹F NMR (with chiral derivatizing agent) | Determination of enantiomeric excess (ee) | Quantifies the ratio of enantiomers by resolving signals of diastereomeric derivatives.[23][25] |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound. The sample is passed through a column containing a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to different retention times.
Protocol 3: General Method for Chiral HPLC Analysis
-
Column Selection: Choose a chiral column based on the functional groups present in the analyte (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).
-
Mobile Phase Screening: Screen various mobile phases, typically mixtures of a non-polar solvent (e.g., hexane, heptane) and a polar modifier (e.g., isopropanol, ethanol), to achieve baseline separation of the enantiomer peaks.
-
Analysis: Inject a solution of the analyte and integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated as: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100.
-
Validation: Inject a sample of the corresponding racemic material to confirm the identity of the two enantiomeric peaks.
X-ray Crystallography
For compounds that form suitable single crystals, X-ray crystallography provides the most definitive and unambiguous determination of molecular structure.[26][27] It reveals the precise three-dimensional arrangement of atoms, confirming not only the connectivity and relative stereochemistry but also the absolute stereochemistry (the actual R/S configuration at each chiral center).[23][28][29] This technique is often used to validate a new synthetic methodology or to confirm the structure of a key intermediate or final product.
Conclusion and Future Outlook
The stereoselective synthesis of substituted pyrrolidines is a dynamic and evolving field, driven by the scaffold's immense value in drug discovery. Mastery over its stereochemistry is not merely an academic exercise but a critical requirement for developing safer and more effective medicines. The strategies outlined herein—chiral pool synthesis, asymmetric catalysis, and diastereoselective cycloadditions—represent the current state-of-the-art for accessing stereochemically pure pyrrolidines.
Looking forward, the development of novel catalytic methods, particularly in the realm of direct C-H amination and functionalization, promises to deliver even more efficient and atom-economical routes to these valuable structures.[9][14] As our understanding of asymmetric catalysis deepens and new analytical tools emerge, the ability of medicinal chemists to precisely sculpt the three-dimensional architecture of pyrrolidine-based drug candidates will continue to expand, paving the way for the next generation of innovative therapeutics.
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A Senior Application Scientist's Guide to the Pyrrolidine Scaffold in Drug Discovery
Executive Summary: The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry.[1][2][3] Its designation as a "privileged scaffold" stems from its frequent appearance in both natural products and a multitude of FDA-approved drugs, showcasing its ability to interact with a wide array of biological targets.[1][3][4] This guide provides an in-depth technical exploration of the pyrrolidine scaffold, elucidating the physicochemical properties, stereochemical diversity, and synthetic versatility that make it an invaluable tool in the design of novel therapeutics. We will dissect its role in market-approved drugs, detail key synthetic methodologies, and present a conceptual workflow for the development of new pyrrolidine-based chemical entities, offering field-proven insights for researchers and drug development professionals.
The Privileged Nature of the Pyrrolidine Scaffold
The term "privileged scaffold" describes a molecular framework that is capable of providing ligands for diverse biological targets. The pyrrolidine ring exemplifies this concept. Its prevalence is not coincidental; it is a result of a unique combination of structural and chemical properties that are highly advantageous for drug design.[1][4]
Key attributes contributing to its privileged status include:
-
Three-Dimensionality: The non-planar, sp³-hybridized nature of the ring allows for the exploration of three-dimensional chemical space. This is crucial for achieving high-affinity and selective interactions with the complex topologies of protein binding sites.[2][4][5][6] The ring's conformational flexibility, a phenomenon known as "pseudorotation," allows it to adopt various energetically favorable conformations (envelope and twisted forms), enabling an induced fit to the target protein.[4][5][6]
-
Stereochemical Richness: With up to four stereogenic centers, the pyrrolidine scaffold can generate significant molecular diversity from a single core structure.[4][5][6] This stereochemical complexity is critical, as different stereoisomers can exhibit vastly different biological profiles due to the chiral nature of their protein targets.[4][5][6]
-
Physicochemical Properties: The nitrogen atom acts as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor. This basicity, coupled with the scaffold's contribution to improved aqueous solubility and optimized lipophilicity (LogP), enhances the pharmacokinetic profile of drug candidates, a critical aspect of the ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) process.[4]
-
Synthetic Accessibility: The pyrrolidine core can be synthesized and functionalized through a variety of robust and well-established chemical reactions, making it amenable to the construction of large and diverse compound libraries for screening.[4][7]
Core Synthetic Strategies: Building the Pyrrolidine Ring
The construction and functionalization of the pyrrolidine scaffold are mature fields in organic chemistry. Several key strategies are routinely employed in drug discovery campaigns.
1,3-Dipolar Cycloaddition
This is a classic and highly versatile method for constructing five-membered heterocycles.[4] The reaction typically involves an azomethine ylide (the 1,3-dipole) reacting with an alkene (the dipolarophile) to form the pyrrolidine ring in a concerted, stereospecific manner.[4] This method allows for the generation of densely substituted pyrrolidines with excellent control over regio- and stereoselectivity.[4]
Diagram 1: Generalized 1,3-Dipolar Cycloaddition Workflow
Caption: Workflow for pyrrolidine synthesis via 1,3-dipolar cycloaddition.
Functionalization of Proline Derivatives
The naturally occurring amino acid L-proline is a common and chiral starting material for synthesizing pyrrolidine-containing drugs.[4][8] Its inherent chirality provides a straightforward entry into enantiomerically pure compounds.[4][8] The carboxylic acid and the secondary amine of the proline ring serve as versatile handles for a wide range of chemical modifications.
Pictet-Spengler and Ring Contraction Reactions
Innovative synthetic routes, such as the Pictet-Spengler reaction followed by oxidative ring contraction, have been developed to create complex spirocyclic systems where the pyrrolidine ring is fused to another ring structure (e.g., an oxindole).[4] These rigid conformations are of great interest as they can precisely orient substituents into a biological target's binding pocket.[4]
Pyrrolidine in Action: A Showcase of FDA-Approved Drugs
The versatility of the pyrrolidine scaffold is best illustrated by its presence in numerous marketed drugs across a wide spectrum of therapeutic areas.[3][4][9] This demonstrates its proven track record in yielding safe and effective medicines.
| Drug Name | Therapeutic Class | Mechanism of Action | Pyrrolidine's Role |
| Vildagliptin | Antidiabetic | Dipeptidyl peptidase-4 (DPP-4) inhibitor | The cyanopyrrolidine moiety is a proline mimic that binds to the catalytic site of the DPP-4 enzyme.[10][11][12] |
| Captopril/Enalapril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) inhibitor | The proline substructure mimics the C-terminal dipeptide of angiotensin I, enabling potent inhibition of the ACE enzyme.[9] |
| Rolipram | Antidepressant | Phosphodiesterase-4 (PDE4) inhibitor | The pyrrolidone (a derivative of pyrrolidine) core is central to the pharmacophore responsible for PDE4 inhibition.[9] |
| Aniracetam | Nootropic | AMPA receptor modulator | The pyrrolidinone structure is a key component of the racetam class of drugs, believed to modulate neurotransmission.[9] |
| Clindamycin | Antibiotic | Inhibits bacterial protein synthesis | The N-methyl-4-propyl-L-proline component is crucial for its antibacterial activity.[9] |
| Asunaprevir | Antiviral (Hepatitis C) | NS3/4A protease inhibitor | The pyrrolidine-containing macrocycle is essential for binding to the viral protease.[8] |
Case Study: Vildagliptin and the Mechanism of DPP-4 Inhibition
The development of dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes is a prime example of rational drug design leveraging the pyrrolidine scaffold.[12][13]
The Biological Rationale: The enzyme DPP-4 is responsible for the rapid degradation of incretin hormones like GLP-1 and GIP.[10][14] These hormones are released after a meal and stimulate insulin secretion in a glucose-dependent manner.[10][11] By inhibiting DPP-4, the active levels of these incretins are prolonged, leading to enhanced insulin release and suppressed glucagon secretion, which ultimately improves glycemic control with a low risk of hypoglycemia.[10][11][14][15]
The Role of the Pyrrolidine Scaffold: Vildagliptin contains a cyanopyrrolidine moiety that acts as a mimic of the proline residue of natural DPP-4 substrates.[12][16] This allows the molecule to fit into the S1 pocket of the DPP-4 active site. The nitrile group forms a reversible covalent bond with the catalytic serine residue (Ser630) in the enzyme, leading to prolonged and potent inhibition.[11][15]
Diagram 2: Vildagliptin's Mechanism of Action
Caption: Vildagliptin inhibits DPP-4, enhancing incretin effects on the pancreas.
Experimental Workflow: Design and Screening of a Pyrrolidine Library
This section outlines a self-validating, field-proven workflow for identifying novel bioactive compounds from a pyrrolidine-based library.
Step-by-Step Protocol: MTT Assay for Cytotoxicity
A foundational step after synthesizing a new compound library is to assess its general toxicity to cells. The MTT assay is a reliable, colorimetric method for evaluating cell viability.[1]
Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[1]
Methodology:
-
Cell Seeding: Plate cells (e.g., a relevant cancer cell line like MCF-7 for an oncology project) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyrrolidine compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).[1]
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.[1]
-
MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT to formazan.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., 150 µL of DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the data to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Future Perspectives: The Evolving Role of Pyrrolidine
The utility of the pyrrolidine scaffold is far from exhausted. It continues to be a focal point in cutting-edge areas of drug discovery:
-
Antiviral Agents: Pyrrolidine derivatives are being actively investigated as potent inhibitors of viral proteases and other key viral enzymes, showing promise against infections like HIV, Hepatitis C, and coronaviruses.[8][17][18][19][20]
-
PROTACs and Molecular Glues: The scaffold's ability to be readily and variably functionalized makes it an ideal component for linking moieties in Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality that hijacks the cell's ubiquitin-proteasome system to degrade disease-causing proteins.
-
CNS Disorders: The ability of pyrrolidine-containing molecules to cross the blood-brain barrier has made them attractive candidates for treating a range of central nervous system diseases.[4]
Conclusion
The pyrrolidine scaffold is a testament to the power of a privileged structure in drug discovery. Its inherent three-dimensionality, stereochemical diversity, favorable physicochemical properties, and synthetic tractability have cemented its status as a cornerstone of medicinal chemistry.[1][2][4] From inhibiting enzymes in metabolic diseases to modulating receptors in the central nervous system, the pyrrolidine ring has demonstrated remarkable versatility and clinical success. As synthetic methodologies become more advanced and our understanding of biological targets deepens, the pyrrolidine scaffold is poised to remain a critical and enduringly fruitful starting point for the development of the next generation of innovative medicines.
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- Synthesis of unique pyrrolidines for drug discovery. (n.d.). Enamine.
- Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (n.d.). PubMed Central.
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- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI.
- Verma, S. K., Sharma, S. K., & Thareja, S. (2015). Docking Study of Novel Pyrrolidine Derivatives as Potential Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors. Bentham Science Publishers.
- 11 Years of cyanopyrrolidines as DPP-IV inhibitors. (2006). PubMed.
- Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. (n.d.). PubMed Central.
- Pyrrolidine in Pharmaceutical Synthesis: A Key Building Block. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers.
- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PubMed Central.
- Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023). ACS Publications.
- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (n.d.). National Institutes of Health.
- Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (n.d.). Frontiers.
- SolidPhase Pyrrolidine Synthesis via 1,3- Dipolar Cycloaddition of Azomethine Ylides Generated by the Decarboxylative Route. (2002). ResearchGate.
- Docking Study of Novel Pyrrolidine Derivatives as Potential Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors. (2015). ResearchGate.
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- Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. (2020). MDPI.
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Methodological & Application
Application Note & Protocol: A Validated Synthesis of N-methylpyrrolidine-3-carboxamide Hydrochloride
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of N-methylpyrrolidine-3-carboxamide hydrochloride, a valuable heterocyclic building block for pharmaceutical and materials science research. The synthesis begins with the amidation of a commercially available precursor, methyl pyrrolidine-3-carboxylate hydrochloride, using aqueous methylamine. This is followed by the conversion of the resulting free base to its corresponding hydrochloride salt. The protocol is designed for reproducibility and scalability, with a focus on explaining the chemical principles behind each step to ensure both safety and success. All procedures have been designed as a self-validating system, incorporating in-process checks and clear endpoints.
Introduction and Rationale
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Functionalization at the 3-position with an N-methylcarboxamide group provides a versatile intermediate with specific polarity, hydrogen bonding capabilities, and stereochemical properties. The hydrochloride salt form is often preferred for its enhanced stability, crystallinity, and aqueous solubility, which simplifies handling, purification, and formulation.
This guide details a robust and straightforward synthetic route. The chosen pathway is based on the well-established nucleophilic acyl substitution reaction, followed by a standard acid-base reaction for salt formation. This approach avoids hazardous reagents and complex purification steps, making it suitable for standard laboratory settings.
Synthetic Strategy Overview
The synthesis is executed in two primary stages:
-
Amidation: The starting material, methyl pyrrolidine-3-carboxylate hydrochloride, is reacted with an excess of methylamine. The methylamine serves a dual purpose: it acts as the nucleophile for the amidation of the ester and as a base to neutralize the hydrochloride salt of the starting material, liberating the free secondary amine of the pyrrolidine ring.
-
Salt Formation: The purified N-methylpyrrolidine-3-carboxamide (a free base) is then treated with hydrochloric acid in an appropriate organic solvent to precipitate the desired hydrochloride salt.
Visualized Experimental Workflow
The following diagram outlines the complete workflow from starting material to the final, purified product.
Caption: High-level workflow for the two-part synthesis.
Detailed Experimental Protocols
PART A: Synthesis of N-methylpyrrolidine-3-carboxamide (Free Base)
Rationale: This step converts the methyl ester into the desired N-methyl amide. Using a 40% aqueous solution of methylamine provides a high concentration of the nucleophile in a solvent that is easily removed. The excess methylamine drives the reaction to completion and neutralizes the starting material's hydrochloride salt.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Amount | Moles (Equivalents) |
| Methyl pyrrolidine-3-carboxylate HCl | 198959-37-4 | 165.62 g/mol | 10.0 g | 60.4 mmol (1.0) |
| Methylamine (40% solution in H₂O) | 74-89-5 | 31.06 g/mol | 47.0 mL | ~604 mmol (10.0) |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 3 x 50 mL | - |
| Sodium Sulfate (Anhydrous) | 7757-82-6 | 142.04 g/mol | ~10 g | - |
| Deionized Water | 7732-18-5 | 18.02 g/mol | 50 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl pyrrolidine-3-carboxylate hydrochloride (10.0 g, 60.4 mmol).
-
Reagent Addition: To the flask, add the 40% aqueous methylamine solution (47.0 mL, ~10 eq.) at room temperature. Note: This addition may be slightly exothermic.
-
Reaction: Tightly seal the flask with a rubber septum and stir the mixture vigorously at room temperature for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up & Extraction:
-
Cool the reaction mixture in an ice bath.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers.
-
-
Drying and Solvent Removal:
-
Dry the combined organic layer over anhydrous sodium sulfate (~10 g), swirl, and let it stand for 15 minutes.
-
Filter the mixture to remove the sodium sulfate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-methylpyrrolidine-3-carboxamide as an oil or semi-solid. The product at this stage is often pure enough for the next step.
-
PART B: Formation of this compound
Rationale: Converting the basic final compound to its hydrochloride salt provides a stable, crystalline solid that is easier to handle, weigh, and store than the often-oily free base. Isopropanol is an excellent solvent for this step as it dissolves the free base but promotes the precipitation of the hydrochloride salt.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Amount | Moles (Equivalents) |
| N-methylpyrrolidine-3-carboxamide (crude) | 1007870-02-1 | 128.17 g/mol | From Part A (~7.7 g) | ~60.4 mmol (1.0) |
| Isopropanol (IPA) | 67-63-0 | 60.10 g/mol | 75 mL | - |
| 2M HCl in Isopropanol | 7647-01-0 | 36.46 g/mol | ~30 mL (or until precipitation ceases) | ~60 mmol (~1.0) |
| Diethyl Ether (for washing) | 60-29-7 | 74.12 g/mol | 2 x 20 mL | - |
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude N-methylpyrrolidine-3-carboxamide from Part A in isopropanol (75 mL) in a 250 mL Erlenmeyer flask. Gentle warming may be required.
-
Acidification: While stirring, add 2M HCl in isopropanol dropwise. A white precipitate should form immediately. Continue addition until the pH of the solution is acidic (test with pH paper) or until precipitation appears complete.
-
Crystallization/Precipitation: Stir the resulting slurry at room temperature for 1 hour, then cool in an ice bath for another hour to maximize precipitation.
-
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove residual isopropanol and any non-salt impurities.
-
Drying: Dry the solid in a vacuum oven at 40-50°C to a constant weight. The final product should be a white to off-white crystalline solid.[3]
Chemical Transformation Diagram
This diagram illustrates the core molecular changes occurring during the synthesis.
Caption: Key chemical transformations in the synthesis.
Safety and Hazard Information
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Methylamine: Corrosive, flammable, and toxic upon inhalation. The 40% aqueous solution has a high vapor pressure and a strong odor. Handle with extreme care.
-
Dichloromethane (DCM): A suspected carcinogen and volatile solvent. Avoid inhalation and skin contact.
-
Hydrochloric Acid (HCl): Highly corrosive. The solution in isopropanol is also flammable. Avoid inhalation of vapors and contact with skin and eyes.[4]
-
Final Product (and related compounds): May be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[5]
References
-
Nguyen, V. H., et al. (2016). Green Organic Synthesis of N-Methylpyrrolidine. Journal of Science and Technology, 54(2), 231-237.
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PubChem. (n.d.). N-Methylpyrrolidine-3-carboxamide. National Center for Biotechnology Information.
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VAST JOURNALS SYSTEM. (n.d.). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE.
-
PubChem. (n.d.). Methyl pyrrolidine-3-carboxylate hydrochloride. National Center for Biotechnology Information.
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Digenis, G. A., et al. (1988). 3-Hydroxy-N-Methylpyrrolidone and Preparation Thereof. UKnowledge.
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ChemBK. (2024). 2-Pyrrolidinecarboxamide, N-methyl-,monohydrochloride, (S)-.
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Application Notes & Protocols: N-methylpyrrolidine-3-carboxamide hydrochloride in Pharmaceutical Development
Foreword: The Strategic Value of the Pyrrolidine Scaffold
In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a privileged scaffold. Its non-planar, five-membered saturated structure offers a three-dimensional geometry that is highly effective for exploring chemical space and achieving precise interactions with biological targets.[1] Unlike flat aromatic rings, the puckered conformation of the pyrrolidine core allows for the specific spatial orientation of substituents, which is critical for optimizing drug-receptor binding and improving pharmacokinetic profiles.[1]
N-methylpyrrolidine-3-carboxamide hydrochloride is a specialized building block designed to leverage these advantages. As a pharmaceutical intermediate, it provides a robust and versatile starting point for the synthesis of complex Active Pharmaceutical Ingredients (APIs). The tertiary amine of the N-methylated ring offers metabolic stability and a defined conformational anchor, while the N-methylcarboxamide group at the 3-position presents a key site for further chemical elaboration, acting as a crucial hydrogen bond donor and acceptor.
This guide provides an in-depth exploration of this intermediate, offering detailed protocols for its synthesis, characterization, and application, tailored for researchers, scientists, and drug development professionals.
Compound Profile and Physicochemical Properties
A thorough understanding of the intermediate's fundamental properties is the cornerstone of its effective use in synthesis.
| Property | Data | Source(s) |
| IUPAC Name | (3S)-N-methylpyrrolidine-3-carboxamide;hydrochloride | [2] |
| CAS Number | 1821771-15-6 (for S-enantiomer) | [2] |
| Molecular Formula | C₆H₁₃ClN₂O | [2] |
| Molecular Weight | 164.63 g/mol | [2] |
| Parent Compound (Free Base) | N-methylpyrrolidine-3-carboxamide | [3] |
| Parent CAS | 1007870-02-1 | [3] |
| Parent Molecular Weight | 128.17 g/mol | [3] |
Proposed Synthesis and Purification Protocol
While multiple synthetic routes to the pyrrolidine core exist, a robust and scalable pathway to high-purity this compound is essential for its use as a pharmaceutical intermediate. The following protocol is a proposed, logically constructed pathway based on established organic chemistry principles.
Causality in Synthesis Design: The chosen pathway prioritizes commercially available starting materials and employs high-efficiency reactions. The use of a peptide coupling agent in Step 2 is critical for minimizing side reactions and ensuring a high yield of the desired amide bond. The final step, salt formation, is performed in a non-aqueous solvent to induce precipitation and facilitate the isolation of a pure, crystalline product.
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for N-methylpyrrolidine-3-carboxamide HCl.
Step-by-Step Synthesis Protocol
Objective: To synthesize this compound with >98% purity.
Step 1: Amidation of Pyrrolidine-3-carboxylic Acid
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add pyrrolidine-3-carboxylic acid (1.0 eq), methylamine hydrochloride (1.1 eq), and 1-hydroxybenzotriazole (HOBt, 1.2 eq).
-
Dissolution: Dissolve the mixture in anhydrous N,N-Dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.
-
Activation: Slowly add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI, 1.2 eq) to the cooled, stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitoring: Track reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup: Quench the reaction with saturated sodium bicarbonate solution. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methyl pyrrolidine-3-carboxamide.
Step 2: Reductive Amination for N-Methylation
-
Setup: Dissolve the crude product from Step 1 in dichloromethane (DCM).
-
Reagent Addition: Add aqueous formaldehyde (37% solution, 1.5 eq).
-
Reduction: Portion-wise, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. Caution: Gas evolution may occur.
-
Reaction: Stir at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material.
-
Workup: Carefully quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude free base, N-methylpyrrolidine-3-carboxamide.
Step 3: Hydrochloride Salt Formation and Purification
-
Dissolution: Dissolve the crude free base from Step 2 in a minimal amount of isopropanol (IPA).
-
Precipitation: While stirring, slowly add a solution of hydrochloric acid in isopropanol (e.g., 2 M solution, 1.05 eq) dropwise. A precipitate should form.
-
Crystallization: Add methyl tert-butyl ether (MTBE) as an anti-solvent to maximize precipitation. Continue stirring in an ice bath for 1-2 hours.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold MTBE to remove residual impurities.
-
Drying: Dry the product under vacuum at 40-50 °C to a constant weight. The final product should be a white to off-white crystalline solid.
Analytical Characterization and Quality Control
Ensuring the identity, purity, and quality of the intermediate is a non-negotiable step in pharmaceutical development. The following analytical workflow provides a self-validating system to confirm the product meets required specifications.
Analytical Workflow Diagram
Caption: Quality control workflow for intermediate release.
Standard Analytical Protocols
Protocol 3.2.1: Structural Confirmation by NMR Spectroscopy
-
Instrument: 400 MHz NMR Spectrometer.
-
Sample Prep: Dissolve ~10 mg of the hydrochloride salt in D₂O or DMSO-d₆.
-
¹H NMR Analysis: Confirm the presence of all expected protons, including the N-methyl on the ring, the N-methyl on the amide, and the diastereotopic protons of the pyrrolidine ring. Verify integral ratios.
-
¹³C NMR Analysis: Confirm the presence of 6 distinct carbon signals corresponding to the structure.
Protocol 3.2.2: Purity Assessment by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 210 nm.
-
Acceptance Criteria: Purity ≥ 98.0% (by area normalization).
Quality Control Specifications
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Identity | Conforms to reference standard | ¹H NMR, LC-MS |
| Purity | ≥ 98.0% | HPLC |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | Meets ICH Q3C limits | Headspace GC-MS |
Applications in Downstream API Synthesis
This compound serves as a constrained scaffold. The primary point for subsequent chemical modification is the amide N-H proton, which can be deprotonated and alkylated, or the amide itself can participate in further coupling reactions.
Conceptual Application: The intermediate can be used to synthesize novel enzyme inhibitors where the pyrrolidine ring orients a pharmacophore into a binding pocket, and the carboxamide group forms a critical hydrogen bond with an amino acid residue (e.g., aspartate or asparagine) in the enzyme's active site.
Conceptual Reaction Scheme
Caption: Use of the intermediate to build a more complex API.
Safety, Handling, and Storage
Proper handling is essential to ensure personnel safety and maintain the integrity of the intermediate. The following guidelines are based on GHS classifications for the parent compound.[3]
GHS Hazard Information
| Hazard Class | Statement | GHS Code | Source |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | [3] |
| Skin Irritation | Causes skin irritation | H315 | [3] |
| Eye Irritation | Causes serious eye irritation | H319 | [3] |
| STOT, Single Exposure | May cause respiratory irritation | H335 | [3] |
Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[4][5] Handle in a well-ventilated area or a chemical fume hood.[6]
-
Handling: Avoid breathing dust.[4] Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4][6] Keep away from strong oxidizing agents and strong bases.
-
Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE. Sweep up the solid material, avoiding dust generation, and place it in a sealed container for proper disposal.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[4]
References
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Acros Organics. MATERIAL SAFETY DATA SHEET: 1-Methyl-2-pyrrolidinone.[Link]
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Protheragen. Methyl pyrrolidine-3-carboxylate hydrochloride.[Link]
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Navy Brand Manufacturing. (2015-03-05). SAFETY DATA SHEET: N METHYL PYRROLIDONE.[Link]
-
AKos Consulting & Solutions. N,N-Dimethylpyrrolidine-3-carboxamide hydrochloride, 95% Purity.[Link]
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PubChem. N-Methylpyrrolidine-3-carboxamide. National Center for Biotechnology Information. [Link]
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ResearchGate. (2016). Green Organic Synthesis of N-Methylpyrrolidine.[Link]
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VAST Journals System. (2016). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE.[Link]
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ResearchGate. (1998). A simple and sensitive GC method determination of N-methylpyrrolidine in cefepime and ist preparation.[Link]
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MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.[Link]
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U.S. Food and Drug Administration (FDA). (2011-09-26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.[Link]
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Semantic Scholar. (2015). Rapid determination of N-methylpyrrolidine in cefepime by combining direct infusion electrospray ionisation-time-of-flight mass spectrometry with field asymmetric waveform ion mobility spectrometry.[Link]
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Application Notes & Protocols: The Strategic Use of N-methylpyrrolidine-3-carboxamide hydrochloride in Modern Medicinal Chemistry
Foreword: Beyond Flatland—Embracing Three-Dimensional Scaffolds
In an era of drug discovery dominated by high-throughput screening and combinatorial chemistry, the demand for novel chemical matter that can effectively probe the complex topology of biological targets has never been greater. We often find ourselves in "flatland," designing libraries around planar, aromatic systems. While immensely valuable, these scaffolds can be limiting. The N-methylpyrrolidine-3-carboxamide moiety represents a strategic departure from this paradigm. As a saturated heterocycle, it offers a rigid, three-dimensional framework, enabling chemists to project vectors into pharmacophoric space with greater precision and explore binding pockets that are inaccessible to its planar counterparts.[1][2] This guide provides an in-depth exploration of N-methylpyrrolidine-3-carboxamide hydrochloride, not merely as a chemical entity, but as a strategic tool for developing next-generation therapeutics. We will delve into its applications, provide robust, field-tested protocols, and explain the causal logic behind key experimental decisions.
Physicochemical Profile and Structural Attributes
This compound is a versatile building block in drug discovery. The pyrrolidine ring is a privileged scaffold found in numerous natural products and FDA-approved drugs.[3][4] Its non-planar, puckered conformation is key to its utility, allowing for the precise spatial orientation of substituents.[1] The hydrochloride salt form enhances aqueous solubility and stability, simplifying handling and formulation for both chemical reactions and biological assays.
| Property | Value | Source(s) |
| IUPAC Name | N-methylpyrrolidine-3-carboxamide;hydrochloride | [5] |
| Molecular Formula | C₆H₁₃ClN₂O | [6] |
| Molecular Weight | 164.63 g/mol | [6] |
| Canonical SMILES | CNC(=O)C1CCNC1.Cl | [6] |
| CAS Number | 1361115-18-5; 1821771-15-6 (S-enantiomer) | [6][7] |
| Appearance | White to off-white solid | General Supplier Data |
| Topological Polar Surface Area | 41.1 Ų | [5] |
| Hydrogen Bond Donors | 3 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
Note: The properties listed correspond to the hydrochloride salt. The free base (CAS 1007870-02-1) has a molecular weight of 128.17 g/mol .[5]
Core Applications in Medicinal Chemistry
The decision to incorporate the N-methylpyrrolidine-3-carboxamide scaffold is driven by several key strategic advantages in drug design.
A Gateway to Three-Dimensional Chemical Space
The sp³-rich nature of the pyrrolidine ring provides a rigid, non-planar core.[1] This is a critical feature for achieving high-affinity and selective interactions with protein targets. Unlike flat aromatic rings which primarily offer π-stacking and hydrophobic interactions in a single plane, the puckered pyrrolidine ring can position substituents in axial and equatorial orientations, allowing for a more sophisticated and comprehensive exploration of a target's binding pocket. This increased three-dimensional coverage is a well-established strategy for improving compound potency and selectivity while often enhancing physicochemical properties like solubility.[2]
Caption: Comparison of 2D vs. 3D scaffold vector projection.
The Critical Role of Stereochemistry
The carbon at the 3-position of the pyrrolidine ring is a stereocenter. The choice between the (R)- or (S)-enantiomer is not trivial; it is a critical design element that can profoundly impact biological activity. The differential spatial orientation of the N-methylcarboxamide group can lead to distinct binding modes, transforming a compound from an agonist to an antagonist, or from a non-selective binder to a highly specific ligand. For instance, studies on other 3-substituted pyrrolidines have demonstrated that the stereospecific orientation of a substituent can dramatically alter the binding mode within a target protein, leading to vastly different pharmacological outcomes.[1]
Case Study: Pyrrolidine Carboxamides in Drug Development
Derivatives of pyrrolidine carboxamide have shown promise in a variety of therapeutic areas:
-
Antipsychotic Agents: Certain N-substituted pyrrolidinyl-carboxamides have been synthesized and evaluated as potential neuroleptic agents, demonstrating profiles comparable to established drugs.[8]
-
Antimalarials: Sulphonamide pyrrolidine carboxamide derivatives have been identified as potent antiplasmodial agents, highlighting the scaffold's utility in infectious disease research.[9]
-
Kinase Inhibition: The pyrrolidone core, a close relative, has been explored as an acetamide mimic in the design of bromodomain inhibitors, showcasing the value of these saturated heterocycles in epigenetic target modulation.[10]
Experimental Application Notes & Protocols
Protocol 1: Safety, Handling, and Storage
As a Senior Application Scientist, my primary directive is to ensure safety and data integrity. Adherence to this protocol is mandatory.
Trustworthiness: This protocol is based on aggregated GHS data and standard laboratory safety practices for amine hydrochlorides and carboxamides.[5][11]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. Work within a certified chemical fume hood.
-
Handling:
-
The compound is a solid. Avoid inhalation of dust by handling it carefully.[5] Do not generate fine powders in open air.
-
It is classified as an irritant to the skin, eyes, and respiratory system.[5][11] In case of contact, rinse the affected area with copious amounts of water for at least 15 minutes.
-
Harmful if swallowed.[5]
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The hydrochloride salt is hygroscopic. Protect from moisture to ensure weighing accuracy and reagent integrity.
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste. Do not discard into the sanitary sewer.
Protocol 2: Synthesis of this compound
Caption: Synthetic workflow for the target compound.
Step 1: Amide Coupling
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add Boc-pyrrolidine-3-carboxylic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and anhydrous Dichloromethane (DCM) to make a 0.2 M solution.
-
Activation: Cool the solution to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) portion-wise and stir for 30 minutes. The formation of the HOBt-ester is a critical activation step that minimizes side reactions and racemization.
-
Amine Addition: In a separate flask, dissolve methylamine hydrochloride (1.5 eq) in DCM and add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to liberate the free base in situ. Add this solution dropwise to the activated acid at 0 °C. DIPEA is a non-nucleophilic base, chosen specifically to avoid competing with methylamine in the coupling reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight (16-18 hours).
-
Workup & Purification:
-
Dilute the reaction with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, gradient elution with 0-10% Methanol in DCM) to yield the pure Boc-protected intermediate.
-
Step 2: Boc Deprotection and Salt Formation
-
Setup: Dissolve the purified Boc-protected amide from Step 1 in a minimal amount of anhydrous 1,4-dioxane.
-
Deprotection: Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) dropwise at room temperature. The large excess of HCl drives the deprotection to completion and ensures the formation of the hydrochloride salt.
-
Precipitation: Stir for 2-4 hours at room temperature. The product will typically precipitate as a white solid. Monitor by TLC or LC-MS until the starting material is consumed.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove residual dioxane and any non-polar impurities.
-
Drying: Dry the solid under high vacuum to yield the final this compound.
Self-Validation: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected proton NMR will show characteristic shifts for the pyrrolidine ring protons, the N-methyl group, and the amide NH. HRMS should confirm the exact mass of the cationic free base.
Protocol 3: Application in Scaffold Elaboration via Nucleophilic Aromatic Substitution (SₙAr)
Expertise & Causality: This protocol demonstrates the utility of the title compound as a nucleophile. The secondary amine of the pyrrolidine ring is an excellent nucleophile for SₙAr reactions with electron-deficient aromatic systems (e.g., those containing nitro or cyano groups ortho/para to a leaving group like fluorine or chlorine). This is a foundational reaction in medicinal chemistry for linking building blocks.
-
Setup: To a microwave vial, add the electron-deficient aryl fluoride/chloride (1.0 eq), this compound (1.2 eq), and a suitable base such as Potassium Carbonate (K₂CO₃, 3.0 eq) or DIPEA (3.0 eq). The base is essential to neutralize the hydrochloride salt and generate the free amine nucleophile in situ.
-
Solvent: Add a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are chosen for their ability to dissolve the reactants and facilitate the charge separation in the Meisenheimer complex intermediate of the SₙAr mechanism.
-
Reaction: Seal the vial and heat in a microwave reactor to 120-150 °C for 30-90 minutes. Microwave heating is used to accelerate the reaction, which can be sluggish at lower temperatures.
-
Workup & Purification:
-
After cooling, dilute the reaction mixture with Ethyl Acetate and water.
-
Separate the organic layer and wash with water (3x) to remove the polar solvent, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final compound by flash chromatography or preparative HPLC.
-
Troubleshooting:
-
Low Conversion: If the reaction stalls, ensure the base is anhydrous and sufficient. Consider a stronger base (if compatible with other functional groups) or a higher reaction temperature/longer time.
-
Side Products: If degradation is observed, lower the reaction temperature and increase the time. Ensure the starting aryl halide is pure.
Conclusion
This compound is more than a simple building block; it is a strategic asset for medicinal chemists aiming to create drugs with improved potency, selectivity, and pharmacokinetic profiles. Its inherent three-dimensionality, coupled with the critical influence of its stereochemistry, provides a powerful tool for navigating the complexities of modern drug targets. The protocols provided herein offer a reliable framework for its synthesis and application, empowering researchers to move beyond "flatland" and unlock new therapeutic possibilities.
References
-
Acros Organics. 1-Methyl-2-pyrrolidinone Material Safety Data Sheet.[Link]
-
ChemSrc. N-Methyl-N-phenylpyrrolidine-3-carboxamide Hydrochloride.[Link]
-
PubChem. Methyl pyrrolidine-3-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]
-
Navy Brand Manufacturing. (2015-03-05). N-Methyl Pyrrolidone SDS.[Link]
-
PubChem. N-Methylpyrrolidine-3-carboxamide. National Center for Biotechnology Information. [Link]
-
Hirose, N., et al. (1993). Potential neuroleptic agents, N-[(2-pyrrolidinyl)methyl]-2,3-dihydrobenzofuran-7-carboxamide derivatives. PubMed. [Link]
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. [Link]
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
-
Nguyen, V. H., et al. (2016). Green Organic Synthesis of N-Methylpyrrolidine. ResearchGate. [Link]
-
Adesina, A. M., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PubMed Central. [Link]
-
Nguyen, V. H., et al. (2016). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. VAST Journals System. [Link]
-
Yurui (Shanghai) Chemical Co., Ltd. (2024). NMP: Applications in the Pharmaceutical and Agrochemical Industries.[Link]
- Google Patents.
- Google Patents.US5032402A - 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer.
-
Appendino, G., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. [Link]
-
Jadhav, S. B., et al. (2022). Scaffold Hopping in Drug Discovery. PharmaTutor. [Link]
-
He, S., et al. (2019). Synthesis and elaboration of N-methylpyrrolidone as an acetamide fragment substitute in bromodomain inhibition. Monash University. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vjs.ac.vn [vjs.ac.vn]
- 5. N-Methylpyrrolidine-3-carboxamide | C6H12N2O | CID 23090433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. 1361115-18-5|this compound|BLD Pharm [bldpharm.com]
- 8. Potential neuroleptic agents, N-[(2-pyrrolidinyl)methyl]-2,3-dihydrobenzofuran-7-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.monash.edu [research.monash.edu]
- 11. Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 19261352 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-methylpyrrolidine-3-carboxamide Hydrochloride in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Chiral Pyrrolidine Scaffolds in Modern Asymmetric Synthesis
The pyrrolidine motif, a five-membered nitrogen-containing heterocycle, is a cornerstone of modern asymmetric synthesis.[1] Its prevalence in natural products, pharmaceuticals, and as a privileged scaffold in organocatalysis underscores its significance.[1] The Nobel Prize-winning field of organocatalysis, in particular, has seen the rise of pyrrolidine-based catalysts, with proline and its derivatives being at the forefront of this revolution. These catalysts operate through mechanisms such as enamine and iminium ion formation, effectively mimicking the function of natural enzymes.[2]
This application note focuses on N-methylpyrrolidine-3-carboxamide hydrochloride, a chiral building block and potential organocatalyst. While direct literature on the hydrochloride salt in catalysis is sparse, its structural similarity to a vast family of well-studied prolinamides allows for a detailed exploration of its potential applications in key asymmetric transformations. We will delve into the mechanistic underpinnings, provide detailed protocols based on analogous systems, and discuss the expected outcomes and optimization strategies. The inherent chirality and the presence of a hydrogen-bond-donating amide group suggest its utility as a bifunctional catalyst, capable of activating both the nucleophile and the electrophile.
Mechanistic Principles: A Bifunctional Approach to Stereocontrol
The catalytic efficacy of pyrrolidine-carboxamide derivatives in asymmetric synthesis stems from their ability to act as bifunctional catalysts. The secondary amine of the pyrrolidine ring is crucial for the formation of a chiral enamine with a carbonyl compound (the nucleophile), while the carboxamide moiety can activate the electrophile through hydrogen bonding.
The proposed catalytic cycle for an asymmetric aldol reaction is depicted below:
Figure 1: Proposed catalytic cycle for an N-methylpyrrolidine-3-carboxamide catalyzed asymmetric aldol reaction.
This dual activation model, where the enamine enhances the nucleophilicity of the ketone and the hydrogen bond from the amide proton activates the aldehyde, leads to a highly organized, stereochemically defined transition state. This ultimately dictates the enantioselectivity of the final product.
Application in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a powerful tool for the construction of chiral β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of many natural products and pharmaceuticals. Pyrrolidine-based organocatalysts have been extensively used for this transformation.
Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
This protocol is adapted from established procedures for prolinamide-catalyzed aldol reactions.[2][3]
Materials:
-
This compound
-
Triethylamine (or other suitable base to free the amine)
-
Cyclohexanone (freshly distilled)
-
4-Nitrobenzaldehyde
-
Anhydrous solvent (e.g., DMSO, DMF, or CH2Cl2)
-
Deuterated chloroform (CDCl3) for NMR analysis
-
Chiral High-Performance Liquid Chromatography (HPLC) column and solvents
Procedure:
-
To a dry reaction vial containing a magnetic stir bar, add this compound (0.1 mmol, 10 mol%).
-
Add the anhydrous solvent (2.0 mL) and triethylamine (0.1 mmol, 1.0 eq to the catalyst) to generate the free base of the catalyst in situ. Stir for 10 minutes at room temperature.
-
Add 4-nitrobenzaldehyde (1.0 mmol, 1.0 eq).
-
Add cyclohexanone (5.0 mmol, 5.0 eq) to the reaction mixture.
-
Seal the vial and stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Analyze the enantiomeric excess (ee) of the purified product using chiral HPLC.
Expected Outcome and Optimization:
Based on analogous systems, this reaction is expected to yield the corresponding aldol product with good to excellent enantioselectivity.
| Catalyst Analogue | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| (S)-N-Tritylpyrrolidine-2-carboxamide | Toluene | -20 | 85 | 80:20 | 95 |
| Proline | DMSO | RT | 90 | 95:5 | 98 |
| N-(p-Dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide | CH2Cl2/H2O | RT | 95 | 98:2 | 97 |
Table 1: Performance of analogous pyrrolidine-based catalysts in asymmetric aldol reactions. Data is representative and sourced from various studies for comparative purposes.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMSO or DMF are often used to ensure the solubility of the catalyst and reactants.[2]
-
Catalyst Loading: Typically, 10-20 mol% of the catalyst is sufficient to achieve a good reaction rate and high enantioselectivity.
-
Excess Ketone: Using an excess of the ketone component helps to drive the reaction towards product formation and can also serve as a solvent in some cases.
Application in Asymmetric Michael Additions
The asymmetric Michael addition is a cornerstone of C-C bond formation, enabling the stereoselective synthesis of 1,5-dicarbonyl compounds and their derivatives. Pyrrolidine-based organocatalysts are highly effective in promoting the addition of aldehydes and ketones to nitroolefins and other Michael acceptors.
Protocol: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
This protocol is based on established methods for similar transformations catalyzed by pyrrolidine derivatives.[4]
Materials:
-
This compound
-
Triethylamine
-
Propanal (freshly distilled)
-
trans-β-Nitrostyrene
-
Anhydrous toluene
-
Benzoic acid (as a co-catalyst, optional)
Procedure:
-
In a dry reaction vial, dissolve this compound (0.1 mmol, 10 mol%) and triethylamine (0.1 mmol) in anhydrous toluene (1.0 mL). Stir for 10 minutes.
-
Add trans-β-nitrostyrene (1.0 mmol, 1.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add propanal (3.0 mmol, 3.0 eq) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Expected Outcome and Optimization:
High yields and enantioselectivities are anticipated for the Michael adduct. The use of an acidic co-catalyst like benzoic acid can sometimes enhance both the reaction rate and stereoselectivity by facilitating the turnover of the catalyst.
| Catalyst Analogue | Co-catalyst | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| Diarylprolinol silyl ether | - | RT | 95 | >95:5 | >99 |
| (S)-N-Tritylpyrrolidine-2-carboxamide | - | -20 | 88 | 75:25 | 92 |
| α,β-Dipeptides | DMAP/Thiourea | RT | 90 | >95:5 | 96 |
Table 2: Representative performance of pyrrolidine-based catalysts in asymmetric Michael additions. Data is illustrative and compiled from various sources.
Workflow and Logic Diagram
Figure 2: General experimental workflow for asymmetric reactions using N-methylpyrrolidine-3-carboxamide.
Conclusion and Future Outlook
This compound represents a readily accessible and promising scaffold for organocatalysis in asymmetric synthesis. Based on extensive literature on analogous prolinamides, it is anticipated to be an effective catalyst for fundamental C-C bond-forming reactions such as aldol and Michael additions. The protocols and mechanistic insights provided in this application note serve as a robust starting point for researchers looking to explore the utility of this and similar chiral pyrrolidine derivatives. Further investigations could involve modifying the N-methyl group or the amide substituent to fine-tune the catalyst's steric and electronic properties, potentially leading to even greater levels of stereocontrol and broader substrate scope. The principles outlined herein are foundational for the rational design of next-generation organocatalysts for complex molecule synthesis.
References
-
Yin, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15, 6089-6092. [Link]
-
Pellizzoni, S., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]
-
Al-Zoubi, R. M., et al. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]
Sources
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Topic: Comprehensive Analytical Characterization of N-methylpyrrolidine-3-carboxamide Hydrochloride
An Application Note from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-methylpyrrolidine-3-carboxamide hydrochloride is a heterocyclic compound featuring a pyrrolidine ring, a core structure found in numerous biologically active molecules and pharmaceuticals. As a synthetic building block or a potential active pharmaceutical ingredient (API), its unambiguous structural confirmation and purity assessment are paramount for ensuring reproducibility in research and meeting stringent quality standards in drug development. The presence of a chiral center, a polar carboxamide group, and a basic nitrogen that forms a hydrochloride salt presents unique analytical challenges and necessitates a multi-technique approach for comprehensive characterization.
Physicochemical Properties
A foundational step in any analytical workflow is to understand the basic properties of the target analyte.
| Property | Value | Source |
| Chemical Structure | ||
| Molecular Formula | C₆H₁₃ClN₂O | [1] |
| Molecular Weight | 164.63 g/mol | [1] |
| Free Base (C₆H₁₂N₂O) MW | 128.17 g/mol | [2][3] |
| Free Base Exact Mass | 128.094963011 Da | [2] |
| IUPAC Name | N-methylpyrrolidine-3-carboxamide;hydrochloride | [1] |
Integrated Analytical Workflow
No single technique is sufficient for full characterization. The strength of an analytical package lies in the synergistic and orthogonal nature of the chosen methods. The following workflow illustrates the logical relationship between different experimental outputs, culminating in a complete and validated compound profile.
Sources
Application Note: High-Resolution NMR Spectroscopic Analysis of N-methylpyrrolidine-3-carboxamide hydrochloride
Introduction
N-methylpyrrolidine-3-carboxamide hydrochloride is a heterocyclic compound of significant interest in pharmaceutical research and drug development. As a substituted pyrrolidine, this molecule serves as a versatile building block in the synthesis of various bioactive agents. The precise structural elucidation and purity assessment of such compounds are critical for ensuring the quality, safety, and efficacy of potential drug candidates. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for obtaining detailed structural information at the atomic level.[1] This application note provides a comprehensive guide to the characterization of this compound using ¹H and ¹³C NMR spectroscopy, including detailed protocols for sample preparation, data acquisition, and spectral interpretation.
The hydrochloride salt form of this amine enhances its stability and aqueous solubility, which are important considerations for both chemical synthesis and biological applications. The presence of the chiral center at the 3-position of the pyrrolidine ring also makes stereochemical characterization essential, for which NMR can be a powerful tool.
Molecular Structure and Key Features
The structure of this compound comprises a five-membered saturated nitrogenous ring (pyrrolidine) with a methyl group attached to the nitrogen atom and a carboxamide group at the 3-position. The nitrogen atom is protonated in the hydrochloride salt form.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Theoretical Framework: The Power of NMR in Structural Elucidation
NMR spectroscopy relies on the magnetic properties of atomic nuclei, such as ¹H (protons) and ¹³C.[1] When placed in a strong magnetic field, these nuclei can exist in different spin states with distinct energy levels. The absorption of radiofrequency radiation causes transitions between these states, and the resonance frequency is highly sensitive to the local chemical environment of each nucleus.[1]
Key parameters obtained from an NMR spectrum include:
-
Chemical Shift (δ): This indicates the electronic environment of a nucleus. Protons or carbons near electronegative atoms or groups are "deshielded" and resonate at higher chemical shifts (downfield).
-
Spin-Spin Coupling (J): This results in the splitting of NMR signals and provides information about the number of neighboring NMR-active nuclei, allowing for the determination of connectivity.
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.
Experimental Protocols
Part 1: Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation. The following protocol is recommended for this compound.
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD)
-
Internal standard (optional, e.g., TMS or a suitable reference compound)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette and bulb
-
Vortex mixer
Protocol:
-
Solvent Selection: Due to the hydrochloride salt form, N-methylpyrrolidine-3-carboxamide is expected to be soluble in polar protic solvents. D₂O is an excellent choice as it will readily dissolve the salt and allow for the observation of exchangeable protons (e.g., NH and NH₂). Methanol-d₄ is another suitable option. The choice of solvent will affect the chemical shifts of the exchangeable protons.
-
Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and transfer it into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Vortex the mixture until the sample is completely dissolved. A clear, homogeneous solution is crucial for acquiring high-quality spectra.
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. Suspended solids can degrade the spectral quality.
-
Transfer to NMR Tube: Carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure a sample height of at least 4-5 cm to be within the detection region of the NMR coil.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.
Part 2: NMR Data Acquisition
The following are suggested starting parameters for a 400 or 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Sequence | zg30 or zgpr | A standard 30-degree pulse sequence is often sufficient. A presaturation sequence (zgpr) can be used to suppress the residual H₂O or HOD signal if D₂O is the solvent. |
| Spectral Width | 12-16 ppm | This range should encompass all expected proton signals for the molecule. |
| Number of Scans | 16-64 | This should provide a good signal-to-noise ratio for a sample of this concentration. |
| Relaxation Delay (d1) | 2-5 s | A sufficient delay ensures that all protons have fully relaxed before the next pulse, allowing for accurate integration. |
| Acquisition Time (aq) | 2-4 s | This determines the digital resolution of the spectrum. |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Sequence | zgpg30 | A standard proton-decoupled pulse sequence with a 30-degree pulse. |
| Spectral Width | 200-220 ppm | This range covers the typical chemical shifts for carbon atoms in organic molecules. |
| Number of Scans | 1024 or more | A larger number of scans is required due to the low natural abundance of the ¹³C isotope. |
| Relaxation Delay (d1) | 2 s | A standard delay is usually sufficient for proton-decoupled spectra. |
| Acquisition Time (aq) | 1-2 s | A standard acquisition time for good resolution. |
Predicted Spectral Data and Interpretation
While a definitive, experimentally-verified spectrum for this compound was not found in the searched resources, the following ¹H and ¹³C NMR data are predicted based on the analysis of structurally similar compounds, such as N-methylpyrrolidine hydrochloride and other substituted pyrrolidines.[2] The hydrochloride form will lead to a downfield shift of protons and carbons near the protonated nitrogen.
Predicted ¹H NMR Spectrum (in D₂O)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| N-CH₃ | ~3.0 | Singlet | 3H | The methyl group on the nitrogen. |
| H2, H5 (CH₂-N⁺) | 3.2 - 3.8 | Multiplets | 4H | Protons adjacent to the protonated nitrogen are significantly deshielded. |
| H3 (CH-C=O) | 2.8 - 3.2 | Multiplet | 1H | Influenced by both the adjacent nitrogen and the carboxamide group. |
| H4 (CH₂) | 2.1 - 2.5 | Multiplet | 2H | Protons on the carbon between C3 and C5. |
| NH (Amide) | Not observed | - | - | Will exchange with D₂O. |
| N⁺-H | Not observed | - | - | Will exchange with D₂O. |
Predicted ¹³C NMR Spectrum (in D₂O)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Amide) | 170 - 175 | Typical chemical shift for a carboxamide carbonyl carbon. |
| C2, C5 (CH₂-N⁺) | 55 - 60 | Carbons adjacent to the protonated nitrogen are deshielded. |
| N-CH₃ | ~42 | The methyl carbon attached to the nitrogen. |
| C3 (CH-C=O) | 40 - 45 | The carbon bearing the carboxamide group. |
| C4 (CH₂) | 25 - 30 | The carbon between C3 and C5. |
Diagram of the NMR Experimental Workflow
Caption: Workflow for NMR analysis of this compound.
Trustworthiness and Self-Validation
To ensure the accuracy of the structural assignment, the following steps should be taken:
-
2D NMR Spectroscopy: For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify neighboring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of the entire molecule.
-
-
Purity Assessment: The ¹H NMR spectrum is an excellent tool for assessing the purity of the sample. The presence of unexpected signals may indicate impurities from the synthesis or degradation products. The integration of these signals relative to the signals of the target compound can be used for semi-quantitative analysis.
-
Comparison with Analogs: The obtained spectral data should be critically compared with literature values for structurally related compounds. Any significant deviations should be carefully analyzed and justified.
Conclusion
NMR spectroscopy is an indispensable technique for the comprehensive structural characterization of this compound. By following the detailed protocols outlined in this application note, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The predicted spectral data serves as a reliable guide for the interpretation of the experimental results. For unequivocal structural confirmation, the use of 2D NMR techniques is strongly advised. This rigorous approach to spectral analysis ensures the scientific integrity of the data and provides a solid foundation for the use of this important molecule in drug discovery and development.
References
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PubChem. This compound. National Center for Biotechnology Information. Available at: [Link].
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PubChem. N-Methylpyrrolidine-3-carboxamide. National Center for Biotechnology Information. Available at: [Link].
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Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Available at: [Link].
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Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. Molecules. 2019. Available at: [Link].
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SpectraBase. Pyrrolidine-3-carboxamide, N-(4-chloro-2-fluorophenyl)-1-(4-fluorophenyl)-5-oxo-. Wiley-VCH GmbH. Available at: [Link].
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Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Available at: [Link].
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New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLoS One. 2021. Available at: [Link].
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ResearchGate. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. Available at: [Link].
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VAST JOURNALS SYSTEM. GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. Available at: [Link].
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Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link].
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ACS Publications. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. The Journal of Organic Chemistry. 2011. Available at: [Link].
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-
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Application Note: Mass Spectrometry Analysis of N-methylpyrrolidine-3-carboxamide Hydrochloride
Abstract
This document provides a comprehensive guide for the qualitative and quantitative analysis of N-methylpyrrolidine-3-carboxamide hydrochloride, a small polar molecule often encountered in pharmaceutical development. We present detailed protocols for both direct infusion and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies herein are designed to serve as a robust starting point for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure data integrity and reproducibility. This guide includes protocols for sample preparation, instrument setup, data acquisition, and system suitability testing, all grounded in established scientific principles.
Introduction
This compound is a heterocyclic organic compound featuring a pyrrolidine ring, a carboxamide group, and a methyl substituent. Its molecular formula is C₆H₁₃ClN₂O, with a molecular weight of 164.63 g/mol [1]. As a small, polar molecule, it presents unique challenges for bioanalysis, particularly in achieving adequate retention on standard reversed-phase chromatography columns and minimizing matrix effects during ionization[2]. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers the requisite sensitivity and selectivity for its reliable detection and quantification in complex matrices.
The primary objective of this application note is to provide a detailed, scientifically-grounded framework for the mass spectrometric analysis of this compound. We will explore the critical parameters of electrospray ionization (ESI), predict fragmentation pathways for structural confirmation, and establish a protocol for confident quantification using tandem mass spectrometry (MS/MS).
Scientific Principles & Experimental Rationale
Ionization Technique: Electrospray Ionization (ESI)
Causality Behind the Choice: N-methylpyrrolidine-3-carboxamide is a polar molecule containing basic nitrogen atoms in the pyrrolidine ring and the amide group. These sites are readily protonated in solution. Electrospray Ionization (ESI) is the ionization method of choice for such polar and ionizable molecules[3][4][5]. ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, which is ideal for accurately determining the molecular mass of the analyte[6][7]. We will operate in positive ion mode to detect the protonated molecule, [M+H]⁺. The molecular weight of the free base is 128.17 g/mol [8], so we anticipate a protonated molecule [M+H]⁺ at m/z 129.1.
Fragmentation (Tandem MS/MS)
For structural confirmation and quantitative selectivity, tandem mass spectrometry (MS/MS) is employed. This involves isolating the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate characteristic product ions. The fragmentation of cyclic amides and N-methylpyrrolidine derivatives often involves ring-opening followed by cleavage at the amide bond or within the pyrrolidine ring[9][10]. The bonds adjacent to the nitrogen atoms (N-C bonds) are common cleavage points due to their relative instability after protonation[11]. The most stable fragments will typically be those that result in stabilized carbocations or neutral losses.
Experimental Protocols
Materials and Reagents
-
Analyte: this compound (≥98% purity)
-
Solvents: HPLC-grade acetonitrile, methanol, and water
-
Additives: Formic acid (LC-MS grade)
-
Sample Vials: 2 mL amber glass vials with PTFE-lined caps
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol. Note that the hydrochloride salt will dissociate in solution, yielding the protonated form of the free base.
-
Working Standard Solution (1 µg/mL): Perform a serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. This solution will be used for direct infusion and as the highest point in the LC-MS calibration curve.
-
Calibration Standards: Prepare a series of calibration standards by diluting the working standard solution to cover the desired concentration range (e.g., 1-1000 ng/mL)[12].
Protocol 1: Direct Infusion Analysis (Qualitative)
Objective: To determine the precursor ion m/z and optimize MS parameters.
-
System Setup: Configure a triple quadrupole or Q-TOF mass spectrometer with an ESI source.
-
Infusion: Infuse the 1 µg/mL working standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.
-
MS Scan (Q1 Scan): Acquire full scan mass spectra in positive ion mode over a mass range of m/z 50-250.
-
Parameter Optimization: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal intensity of the expected [M+H]⁺ ion at m/z 129.1.
-
Product Ion Scan: Select m/z 129.1 as the precursor ion and perform a product ion scan by ramping the collision energy (e.g., 10-40 eV) to identify the most abundant and stable fragment ions.
Protocol 2: LC-MS/MS Analysis (Quantitative)
Objective: To develop a robust method for the separation and quantification of the analyte.
Rationale for Chromatography: Due to its polarity, N-methylpyrrolidine-3-carboxamide can be challenging to retain on traditional C18 columns[2]. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for polar analytes[13]. However, for broader applicability, we will describe a method using a modern reversed-phase column with aqueous mobile phases, which can retain some polar compounds.
Workflow Diagram:
Caption: LC-MS/MS workflow for N-methylpyrrolidine-3-carboxamide analysis.
LC & MS Parameters:
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and fast analysis times. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | A common starting point for small molecule analysis. Consider a polar-embedded or end-capped column for better retention.[12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and equilibrate for 2 min. | A generic gradient to elute the analyte and clean the column. Must be optimized. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | Minimize injection volume to reduce peak distortion, especially if sample solvent is strong.[14] |
| MS System | Triple Quadrupole Mass Spectrometer | The 'gold standard' for quantitative analysis due to its sensitivity and selectivity.[4] |
| Ionization Mode | ESI Positive | As determined in direct infusion experiments. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides highest sensitivity and selectivity for quantification. |
| MRM Transitions | Quantitative: m/z 129.1 → [Most Abundant Product Ion] Qualitative: m/z 129.1 → [Second Product Ion] | Monitor at least two transitions to confirm identity. |
| Collision Energy | Optimize for each transition | Use values determined from the product ion scan in the direct infusion experiment. |
| Dwell Time | 50-100 ms | Ensures sufficient data points across the chromatographic peak. |
Data Interpretation and Expected Results
Fragmentation Pathway
Based on the principles of amide and cyclic amine fragmentation, a plausible pathway for N-methylpyrrolidine-3-carboxamide ([M+H]⁺ at m/z 129.1) is proposed below. The primary fragmentation is expected to be the loss of the methylcarbamoyl group or cleavage within the pyrrolidine ring.
Proposed Fragmentation Diagram:
Caption: Proposed CID fragmentation of N-methylpyrrolidine-3-carboxamide.
-
Precursor Ion: The protonated molecule at m/z 129.1.
-
Expected Product Ions:
-
Cleavage of the C-C bond between the pyrrolidine ring and the carboxamide group could lead to a fragment at m/z 84.1 , corresponding to the protonated N-methylpyrrolidine ring after a rearrangement.
-
Loss of the entire methylcarbamoyl group (-CONHCH₃) could result in a fragment at m/z 72.1 .
-
Alpha-cleavage adjacent to the ring nitrogen is also possible, leading to various smaller fragments.[15]
-
These transitions (m/z 129.1 → 84.1 and m/z 129.1 → 72.1) should be evaluated as primary candidates for the quantitative and qualitative MRM transitions.
Trustworthiness: System Suitability and Quality Control
To ensure the production of accurate and reproducible data, a robust system suitability test (SST) and quality control (QC) protocol are mandatory.[16][17][18] This is a critical component for any validated bioanalytical method.[19]
System Suitability Test (SST)
Objective: To verify that the LC-MS/MS system is performing adequately before starting an analytical run.[20]
Procedure:
-
Before injecting any samples, perform 5-6 replicate injections of a mid-concentration (e.g., 100 ng/mL) standard solution.
-
Acceptance Criteria:
-
Peak Area Precision: The relative standard deviation (%RSD) of the peak areas should be < 15%.
-
Retention Time Precision: The %RSD of the retention time should be < 2%.
-
Peak Shape: Tailing factor should be between 0.8 and 1.5.
-
Signal-to-Noise (S/N): The S/N ratio for the lowest calibration standard should be ≥ 10.[21]
-
Failure to meet these criteria indicates a problem with the LC-MS system that must be rectified before proceeding with sample analysis.[17][22]
Quality Control (QC)
Objective: To monitor the performance of the assay throughout the analytical batch.[23]
Procedure:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same matrix as the unknown samples.
-
Include these QC samples at the beginning and end of the analytical run, and interspersed every 10-20 unknown samples.
-
Acceptance Criteria:
-
At least 2/3 of the QC samples must be within ±15% of their nominal value (±20% for the lower limit of quantification).
-
The results of the QC samples should not show a systematic trend (e.g., consistently increasing or decreasing concentration).
-
These QC measures ensure the accuracy and precision of the data generated for the unknown samples.[19][24]
Conclusion
This application note provides a comprehensive and scientifically justified protocol for the mass spectrometric analysis of this compound. By detailing the rationale behind the selection of ionization techniques, chromatographic conditions, and MS parameters, this guide empowers researchers to develop and validate a robust analytical method. The inclusion of detailed protocols for direct infusion and LC-MS/MS, along with a foundational framework for system suitability and quality control, ensures that the generated data is both reliable and reproducible. The principles and steps outlined here can be adapted for various sample matrices and serve as a solid foundation for further method development and validation in a regulated environment.
References
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- Quality Control in the Mass Spectrometry Proteomics Core: A Practical Primer. (n.d.). National Institutes of Health (NIH).
- System suitability in bioanalytical LC/MS/MS. (2007). PubMed.
- System suitability testing of LC-IMS-HRMS for metabolomics applications. (n.d.). Bruker.
- System suitability in bioanalytical LC/MS/MS. (n.d.). ResearchGate.
- Small Molecule System Suitability (Evaluation) Test for LC-MS/MS. (n.d.). LabRulez.
- Establishing Quality Control Procedures for Large-Scale Plasma Proteomics Analyses. (n.d.). ACS Publications.
- How Mass Spectrometry enhances GMP quality control with LC‑MS. (2025). AMSbiopharma.
- The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. (n.d.). National Institutes of Health (NIH).
- (3S)-N-Methylpyrrolidine-3-carboxamide;hydrochloride. (n.d.). Guidechem.
- The Importance of Quality Control and Calibration in LC-MS/GC-MS Analysis. (2023). Utak.
- BA Method Development: Polar Compounds. (n.d.). BioPharma Services.
- Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. (2023). Clinical Tree.
- Quality Management of Mass Spectrometry in Clinical Laboratories. (n.d.). AACC.
- How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan.
- Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental C. (2016). PLOS.
- Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). New Food Magazine.
- Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. (n.d.). National Institutes of Health (NIH).
- Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. (n.d.). Semantic Scholar.
- N-Methylpyrrolidine-3-carboxamide. (n.d.). PubChem.
- A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (n.d.). National Institutes of Health (NIH).
- Electrospray and APCI Mass Analysis. (n.d.). AxisPharm.
- Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. (n.d.). PubMed Central.
- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
- MolDiscovery: learning mass spectrometry fragmentation of small molecules. (2021). National Institutes of Health (NIH).
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Application Notes and Protocols for Amide Coupling to a Pyrrolidine Ring
Introduction: The Central Role of Pyrrolidine Amides in Modern Drug Discovery
The pyrrolidine motif is a cornerstone in medicinal chemistry, prized for its ability to introduce conformational rigidity and serve as a versatile scaffold in the design of therapeutic agents. When coupled with a carboxylic acid to form an amide bond, the resulting structure is a frequent feature in a multitude of clinically significant molecules. The amide bond itself is exceptionally stable and mimics the peptide linkages found in biological systems, making it a critical functional group for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2]
The synthesis of these amide derivatives, however, is not always trivial. The direct condensation of a carboxylic acid and a secondary amine like pyrrolidine is generally unfavorable due to a competing acid-base reaction that deactivates the amine nucleophile.[3][4] Consequently, a diverse array of coupling reagents has been developed to activate the carboxylic acid, transforming it into a highly reactive intermediate susceptible to nucleophilic attack by the pyrrolidine nitrogen.[2][4]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the experimental protocols for amide coupling to a pyrrolidine ring. We will delve into the mechanistic underpinnings of common coupling strategies, present robust step-by-step protocols, offer a comparative analysis of widely used reagents, and provide a troubleshooting framework to navigate common synthetic challenges.
Core Principles: The Mechanism of Amide Bond Formation
The fundamental principle behind amide coupling is the activation of a carboxylic acid's carbonyl group to generate a more electrophilic species. This is typically achieved through the use of coupling reagents, which convert the hydroxyl group of the carboxylic acid into a better leaving group.[3] The pyrrolidine amine then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate, which subsequently collapses to form the stable amide bond and release the leaving group.
The Carbodiimide Pathway: EDC-Mediated Coupling
One of the most prevalent classes of coupling reagents is the carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3][4][5] EDC reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][6][7] This intermediate is susceptible to nucleophilic attack by the pyrrolidine amine.
However, the O-acylisourea intermediate can also undergo an undesired intramolecular rearrangement to form a stable N-acylurea byproduct, which is unreactive and can complicate purification.[7][8][9] To mitigate this side reaction and improve coupling efficiency, additives like 1-Hydroxybenzotriazole (HOBt) are often included.[4][5][9][10] HOBt rapidly traps the O-acylisourea intermediate to form an active HOBt ester, which is less prone to rearrangement and efficiently reacts with the amine.[11][12][13]
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Application Note: A Robust Preparative HPLC Method for the Purification of N-methylpyrrolidine-3-carboxamide Hydrochloride
Abstract
This application note presents a detailed, scalable preparative High-Performance Liquid Chromatography (HPLC) method for the purification of N-methylpyrrolidine-3-carboxamide hydrochloride, a small, polar, basic molecule. Due to its high polarity and cationic nature, this compound exhibits poor retention and peak shape under standard reversed-phase conditions. To overcome these challenges, this protocol employs an Ion-Pair Reversed-Phase (IP-RP-HPLC) strategy. By introducing an anionic ion-pairing reagent to the mobile phase, the retention of the cationic analyte on a C18 stationary phase is significantly enhanced, enabling high-resolution separation from process impurities. We provide a complete workflow, from analytical method development and optimization to preparative scale-up, including detailed protocols, system parameters, and troubleshooting guidance. This robust method is designed for researchers, chemists, and drug development professionals requiring high-purity material for subsequent applications.
Introduction
This compound is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and pharmaceutical development. The purity of such intermediates is paramount, as impurities can affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). The physicochemical properties of this compound—specifically its small size, the presence of a polar amide group, and a basic pyrrolidine nitrogen that exists as a cation in its hydrochloride salt form—present a significant challenge for purification by conventional chromatographic techniques.
Standard reversed-phase HPLC, the workhorse of purification labs, typically fails to adequately retain such highly polar and hydrophilic compounds, leading to their elution at or near the solvent front with poor resolution from other polar impurities[1]. Furthermore, the basic nature of the pyrrolidine moiety can lead to undesirable interactions with residual acidic silanols on the silica-based stationary phase, resulting in significant peak tailing and reduced separation efficiency.
This guide details a systematic approach to developing a reliable and scalable purification method using Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC). This technique modifies the chromatographic system to retain and resolve ionic and highly polar analytes effectively[2]. We will also briefly discuss Hydrophilic Interaction Liquid Chromatography (HILIC) as a powerful alternative strategy for this class of molecules[3][4].
Principle of Separation: Ion-Pair Reversed-Phase HPLC
The core of this method is the formation of a neutral complex between the analyte and an ion-pairing reagent, which can then be retained by the non-polar stationary phase.
-
Analyte Characteristics: In solution, this compound dissociates, and the pyrrolidine nitrogen is protonated, yielding a positively charged (cationic) species.
-
Ion-Pairing Mechanism: An anionic ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium 1-heptanesulfonate), is added to the mobile phase. This reagent contains a negatively charged head group and a hydrophobic alkyl tail. The negatively charged sulfonate group forms an electrostatic association with the positively charged analyte.
-
Retention on C18: This newly formed ion pair is electrically neutral and possesses significantly greater hydrophobicity due to the reagent's alkyl chain. This increased hydrophobicity allows the complex to partition onto the non-polar C18 stationary phase and be retained. Separation is then achieved based on the differential hydrophobicity of the ion pairs formed with the target compound and its impurities[5].
-
Role of Acidic Mobile Phase: Maintaining an acidic mobile phase (pH 2.5-3.5) is critical for two reasons. First, it ensures the pyrrolidine nitrogen remains consistently protonated, allowing for stable ion-pair formation. Second, it suppresses the ionization of residual silanol groups (Si-O⁻) on the silica surface, minimizing secondary electrostatic interactions that cause peak tailing. Trifluoroacetic acid (TFA) is commonly used for this purpose.
Caption: Mechanism of Ion-Pair Reversed-Phase Chromatography.
Materials and Instrumentation
| Category | Item |
| Reagents & Solvents | HPLC-grade Acetonitrile (ACN) |
| HPLC-grade Water (e.g., Milli-Q or equivalent) | |
| Trifluoroacetic Acid (TFA), HPLC grade (≥99.5%) | |
| Sodium 1-Heptanesulfonate, for HPLC (≥98%) | |
| Crude this compound | |
| Reference Standard (if available) | |
| HPLC Columns | Analytical: C18, 5 µm, 4.6 x 150 mm (e.g., Agilent ZORBAX, Waters SunFire, Phenomenex Luna) |
| Preparative: C18, 5 or 10 µm, 21.2 x 150 mm or larger (packed with the same material as analytical) | |
| Instrumentation | Analytical HPLC system with UV/DAD detector |
| Preparative HPLC system with high-pressure gradient pump, autosampler or manual injector, UV/DAD detector, and automated fraction collector | |
| pH meter | |
| Analytical balance, vortex mixer, sonicator |
Experimental Protocol
A successful purification strategy begins with developing a robust analytical method that is then geometrically scaled for preparative chromatography[6][7].
Part A: Analytical Method Development
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare 1 L of HPLC-grade water. Add 1.0 mL of Trifluoroacetic Acid (TFA) to achieve a 0.1% (v/v) concentration. Add 1.98 g of Sodium 1-Heptanesulfonate to make a 10 mM solution. Adjust pH to ~3.0 with TFA if necessary. Filter and degas.
-
Mobile Phase B (Organic): Prepare 1 L of Acetonitrile. Add 1.0 mL of TFA to maintain a consistent 0.1% concentration. Filter and degas.
-
-
Sample Preparation:
-
Dissolve the crude this compound in Mobile Phase A (or a mixture of A and B that ensures solubility) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analytical Scouting Run:
-
Equilibrate the analytical C18 column with the starting mobile phase conditions for at least 15 minutes.
-
Perform a scouting gradient run to determine the retention time of the target compound and the resolution from impurities.
Parameter Value Column C18, 5 µm, 4.6 x 150 mm Flow Rate 1.0 mL/min Injection Volume 5-10 µL Detection UV at 210 nm (or optimal wavelength) Column Temp. 25 °C Gradient Time (min) 0.0 20.0 22.0 25.0 25.1 30.0 -
-
Method Optimization:
-
Based on the scouting run, adjust the gradient to be shallower around the elution time of the target peak. The goal is to maximize resolution (Rs > 1.5) between the target and its closest eluting impurities while keeping the run time efficient.
-
Part B: Preparative Scale-Up and Purification
-
Scale-Up Calculation:
-
Use geometric scaling rules to adapt the analytical method to the preparative column. The flow rate is scaled based on the cross-sectional area of the columns.
-
Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius² / Analytical Column Radius²)
-
Example: For a 21.2 mm ID prep column and a 4.6 mm ID analytical column: Prep Flow Rate = 1.0 mL/min × (10.6² / 2.3²) ≈ 21.2 mL/min.
-
-
Loading Study:
-
Prepare a concentrated sample solution (e.g., 20-50 mg/mL) in a solvent that ensures solubility but is as chromatographically weak as possible.
-
Perform a series of injections with increasing volume (e.g., 100 µL, 250 µL, 500 µL, 1 mL) on the preparative system.
-
Monitor the chromatograms. The maximum sample load is the highest amount that can be injected before the target peak begins to merge with adjacent impurity peaks, compromising purity[6].
-
-
Preparative Run and Fraction Collection:
-
Equilibrate the preparative column with at least 5-10 column volumes of the starting mobile phase composition.
-
Inject the determined optimal sample load.
-
Run the scaled-up gradient method.
-
Set the fraction collector to trigger collection based on the UV signal rising above a certain threshold and within a specified time window around the target peak's retention time.
-
-
Post-Purification Analysis:
-
Combine the collected fractions containing the pure product.
-
Re-analyze a small aliquot of the pooled fractions using the analytical HPLC method to confirm purity (>99% is often the goal).
-
The product can then be recovered from the solvent, typically by rotary evaporation followed by lyophilization to remove water and residual TFA. The ion-pairing reagent will be removed during subsequent workup or extraction steps.
-
Workflow Visualization
Caption: Overall workflow for HPLC purification.
Results and Discussion
A successful purification will yield sharp, symmetrical peaks in the analytical chromatogram. The use of an ion-pairing reagent and an acidic modifier like TFA effectively addresses the primary challenges of purifying this compound.
Troubleshooting:
-
Poor Retention: If retention is still insufficient, consider using an ion-pairing reagent with a longer alkyl chain (e.g., sodium 1-octanesulfonate) to increase hydrophobicity.
-
Peak Tailing: Persistent tailing may indicate insufficient acidification or ion-pair concentration. Ensure the mobile phase pH is low enough (~2.5-3.0) and consider slightly increasing the concentration of the ion-pairing reagent.
-
Sample Solubility: If the crude material precipitates upon injection, the sample should be dissolved in a stronger solvent (like DMSO). However, the injection volume must be kept as small as possible to avoid solvent effects that can distort peak shape[6].
Alternative Strategy: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is an excellent alternative for purifying very polar compounds and avoids the use of non-volatile ion-pairing reagents[3][8].
-
Principle: HILIC uses a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high percentage of organic solvent (typically acetonitrile) and a small percentage of aqueous buffer. The analyte partitions into a water-enriched layer on the surface of the stationary phase, and elution is achieved by increasing the water content[9].
-
Starting Conditions: A good starting point for HILIC would be an amide-phase column with a gradient from 95% acetonitrile / 5% water (with 10 mM ammonium formate buffer) to 50% acetonitrile / 50% water.
Conclusion
The Ion-Pair Reversed-Phase HPLC method detailed in this application note provides a robust and scalable solution for the high-purity isolation of this compound. By systematically developing an analytical method and scaling it to a preparative format, researchers can effectively overcome the challenges associated with purifying polar, basic compounds. This approach ensures high resolution, excellent peak shape, and the capacity to generate material of sufficient purity for demanding applications in pharmaceutical research and development.
References
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Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Agilent. Retrieved from [Link]
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Kromasil. (n.d.). Basic methodology for method development in preparative HPLC. Nouryon. Retrieved from [Link]
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Agilent Technologies. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent. Retrieved from [Link]
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Interchim. (n.d.). HPLC Ion Pair Reagents. Interchim. Retrieved from [Link]
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Gilson, Inc. (n.d.). A Practical Handbook Of Preparative Hplc. Retrieved from [Link]
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Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Teledyne Technologies. Retrieved from [Link]
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Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Agilent. Retrieved from [Link]
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ACS Combinatorial Science. (2012). Overview of Analytical-to-Preparative Liquid Chromatography Method Development. American Chemical Society. Retrieved from [Link]
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Biotage. (2023). What can I use to purify polar reaction mixtures?. Biotage. Retrieved from [Link]
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SCIEX. (2019). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?. SCIEX. Retrieved from [Link]
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BUCHI. (n.d.). Why HILIC is what your polar compounds need for purification. BUCHI. Retrieved from [Link]
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Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
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Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A. Retrieved from [Link]
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Chromatography Today. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. International Labmate Ltd. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Retention of Polar Compounds. SIELC. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-Methylpyrrolidine-3-carboxamide. PubChem. Retrieved from [Link]
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The Versatile Synthon: N-Methylpyrrolidine-3-carboxamide Hydrochloride in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles places a premium on the availability of versatile and strategically functionalized chemical building blocks. Among these, saturated nitrogen-containing heterocycles, particularly the pyrrolidine scaffold, have emerged as privileged structures in the design of innovative pharmaceuticals.[1][2] This is evidenced by the presence of the pyrrolidine motif in over 20 FDA-approved drugs.[3] This guide delves into the utility of a specific, yet highly valuable building block: N-methylpyrrolidine-3-carboxamide hydrochloride. We will explore its chemical attributes, provide detailed protocols for its synthesis and application, and illuminate its potential in the synthesis of next-generation therapeutics.
Foundational Properties and Strategic Value
This compound is a chiral, bifunctional molecule that offers medicinal chemists a unique combination of a secondary amine, which can be further functionalized, and a robust N-methylamide group at the 3-position of the pyrrolidine ring. The hydrochloride salt form enhances its stability and handling properties as a solid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 176495-38-0 (racemic), 1821771-15-6 ((S)-enantiomer) | |
| Molecular Formula | C₆H₁₃ClN₂O | |
| Molecular Weight | 164.64 g/mol | |
| Appearance | Off-white to white solid | Supplier Data |
| Solubility | Soluble in water and polar organic solvents | Inferred |
The strategic value of this building block lies in several key features:
-
Three-Dimensionality: The non-planar, sp³-rich structure of the pyrrolidine ring allows for the exploration of chemical space in three dimensions, a critical factor for enhancing binding affinity and selectivity to biological targets.[2]
-
Chirality: The stereocenter at the 3-position provides the opportunity to introduce chirality, which is often crucial for optimizing pharmacological activity and reducing off-target effects.
-
Hydrogen Bonding Capabilities: The amide functionality introduces both a hydrogen bond donor (N-H) and acceptor (C=O), enabling crucial interactions within a protein's binding pocket.
-
Metabolic Stability: The N-methyl group on the amide can enhance metabolic stability by preventing N-dealkylation, a common metabolic pathway for secondary amides.
Synthetic Pathways and Methodologies
The synthesis of this compound can be approached from readily available starting materials. A common and efficient strategy involves the preparation of a pyrrolidine-3-carboxylic acid derivative, followed by amidation.
Synthesis of the Pyrrolidine Core
A robust method for the synthesis of the N-methylpyrrolidine ring involves the cyclization of a suitable precursor. For instance, N-methylpyrrolidine can be synthesized from 1,4-dichlorobutane and an aqueous solution of methylamine, a process that is amenable to scale-up.[4]
Introduction of the Carboxamide Functionality
The key transformation is the conversion of a carboxylic acid or its ester at the 3-position of the pyrrolidine ring into the desired N-methylamide.
Protocol 1: Amidation of Methyl Pyrrolidine-3-carboxylate
This protocol describes a common method for the formation of the N-methylamide from the corresponding methyl ester.
Materials:
-
Methyl pyrrolidine-3-carboxylate hydrochloride
-
Methylamine (40% in water or as a solution in a suitable solvent)
-
Methanol
-
Triethylamine (optional, for neutralization of the hydrochloride salt)
-
Hydrochloric acid (solution in diethyl ether or dioxane)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
Neutralization (Optional): To a stirred solution of methyl pyrrolidine-3-carboxylate hydrochloride in methanol, add one equivalent of triethylamine at room temperature. Stir for 30 minutes.
-
Amidation: Add a molar excess (typically 3-5 equivalents) of aqueous methylamine to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove methanol and excess methylamine.
-
Purification: The crude N-methylpyrrolidine-3-carboxamide can be purified by column chromatography on silica gel if necessary.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate). Add a solution of hydrochloric acid in diethyl ether or dioxane dropwise with stirring.
-
Isolation: The this compound will precipitate as a solid. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Applications in Medicinal Chemistry
The N-methylpyrrolidine-3-carboxamide scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility is particularly evident in the development of enzyme inhibitors and receptor modulators.
As a Scaffold for Enzyme Inhibitors
The pyrrolidine carboxamide moiety has been identified as a promising scaffold for the development of inhibitors for various enzymes. For example, a series of pyrrolidine carboxamides were discovered as potent inhibitors of InhA, an enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, a key enzyme in mycobacterial fatty acid synthesis.[5] While this study did not specifically use the N-methyl derivative, it highlights the potential of the core structure. The N-methyl group in the target compound could offer improved pharmacokinetic properties, such as increased metabolic stability.
Building Block for Kinase Inhibitors
The pyrrolidine and related saturated heterocyclic scaffolds are prevalent in the design of kinase inhibitors, including Janus kinase (JAK) inhibitors used in the treatment of autoimmune diseases. The three-dimensional nature of the pyrrolidine ring allows for precise orientation of substituents to interact with the ATP-binding site of kinases. While not a direct precursor in currently marketed drugs, this compound serves as an excellent starting point for the synthesis of novel JAK inhibitors or other kinase-targeted therapeutics.
In the Synthesis of Antimalarial and Other Therapeutic Agents
Research has shown that carboxamides bearing a sulphonamide functionality and a pyrrolidine ring exhibit significant activity against Plasmodium falciparum, the parasite responsible for malaria.[6] The this compound can be a key starting material for the synthesis of novel analogues in this class of compounds.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for modern drug discovery. Its unique combination of a chiral, three-dimensional pyrrolidine core, a functionalizable secondary amine, and a metabolically stable N-methylamide makes it an attractive starting material for the synthesis of a diverse range of therapeutic agents. The protocols outlined in this guide provide a practical framework for its synthesis and application. As the demand for novel, sp³-rich chemical matter continues to grow in the pharmaceutical industry, the strategic use of building blocks like this compound will undoubtedly play a crucial role in the development of the medicines of tomorrow.
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Organic & Biomolecular Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Available from: [Link]
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PLOS One. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. Available from: [Link]
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Application Notes and Protocols for the In Vitro Formulation of N-methylpyrrolidine-3-carboxamide Hydrochloride
Introduction: Unlocking the Research Potential of N-methylpyrrolidine-3-carboxamide Hydrochloride
This compound is a small molecule of interest within contemporary drug discovery and chemical biology. As a member of the substituted pyrrolidine carboxamide class, it holds potential for exploration in various therapeutic areas. Analogs have been investigated for a range of biological activities, including as anticancer agents and for their effects on the central nervous system.[1][2] The hydrochloride salt form is often utilized to enhance the solubility and bioavailability of the parent compound.[3]
Robust and reproducible in vitro studies are foundational to elucidating the biological activity of any novel compound. The precise and consistent formulation of the test article is a critical, yet often overlooked, component of experimental design. This document provides a comprehensive guide to the formulation of this compound for use in a variety of in vitro applications, including cell-based assays and biochemical screens. The protocols outlined herein are designed to ensure maximal solubility, stability, and delivery of the active compound to the biological system, thereby ensuring the integrity and reliability of experimental data.
Physicochemical Properties and Formulation Considerations
A thorough understanding of the physicochemical properties of this compound is paramount for the development of a successful formulation strategy. While comprehensive experimental data for this specific molecule is not extensively published, we can infer key characteristics based on its chemical structure and data from related compounds.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Notes and Considerations |
| Molecular Formula | C₆H₁₃ClN₂O | [4] |
| Molecular Weight | 164.63 g/mol | [4] |
| Appearance | Likely a crystalline solid | Amine hydrochlorides are typically crystalline substances.[5] |
| Aqueous Solubility | Predicted to be soluble | As an amine salt, it is expected to be readily soluble in water.[5] However, the degree of solubility should be experimentally verified. |
| pKa (predicted) | Estimated to be in the range of 8-10 for the pyrrolidine nitrogen | The pyrrolidine nitrogen is a secondary amine, which typically has a pKa in this range. The exact value will be influenced by the carboxamide substituent. Computational methods can provide more precise estimations.[6][7] |
| Stability | Likely stable in acidic to neutral aqueous solutions. May be less stable at basic pH. | Amine salts can be neutralized by strong bases, liberating the free amine which may have different solubility and stability profiles.[5] Stability should be assessed under specific experimental conditions (buffer composition, pH, temperature).[8][9][10][11][12] |
Causality Behind Formulation Choices:
-
Why the Hydrochloride Salt? The hydrochloride salt is employed to increase the aqueous solubility of the parent N-methylpyrrolidine-3-carboxamide.[3] The protonation of the basic pyrrolidine nitrogen to form the ammonium salt enhances its interaction with polar solvents like water.[13][14]
-
Importance of pH: The pH of the solvent will significantly impact the ionization state and, consequently, the solubility of the compound. At a pH below the pKa of the pyrrolidine nitrogen, the compound will exist predominantly in its protonated, more soluble form.
-
Co-solvents for Stock Solutions: While the hydrochloride salt is expected to have good aqueous solubility, preparing highly concentrated stock solutions may require the use of a water-miscible organic co-solvent like dimethyl sulfoxide (DMSO).[14][15][16] This allows for the preparation of a concentrated stock that can be diluted into aqueous assay buffers, minimizing the final concentration of the organic solvent.
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. This concentrated stock is suitable for long-term storage and subsequent dilution into aqueous buffers for in vitro assays.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Step-by-Step Methodology:
-
Pre-weighing Preparation: Before handling the compound, ensure a clean and organized workspace. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Weighing the Compound: Tare a sterile vial on a calibrated analytical balance. Carefully weigh out 16.46 mg of this compound into the vial.
-
Adding the Solvent: Add 1.0 mL of cell culture grade DMSO to the vial containing the compound.
-
Dissolution: Tightly cap the vial and vortex at medium-high speed until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates. If dissolution is slow, gentle warming in a 37°C water bath for a few minutes can be employed.
-
Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for long-term storage. For short-term storage (up to one week), 4°C is acceptable.[17]
Self-Validating System and Rationale:
-
Accurate Weighing: The use of a calibrated analytical balance ensures the precise concentration of the stock solution, which is critical for accurate downstream dilutions and dose-response experiments.
-
Visual Inspection: Confirming the complete dissolution of the compound is a crucial quality control step. Undissolved particles will lead to inaccurate concentrations in working solutions.
-
Aliquoting: This practice minimizes the exposure of the bulk stock solution to ambient conditions and prevents degradation that can occur with multiple freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
This protocol details the dilution of the 100 mM DMSO stock solution into a cell culture medium to create a working solution for cell-based assays.
Materials:
-
100 mM stock solution of this compound in DMSO (from Protocol 1)
-
Sterile, pre-warmed cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tubes
-
Pipettors and sterile, filtered pipette tips
Step-by-Step Methodology:
-
Thaw Stock Solution: Remove one aliquot of the 100 mM stock solution from the -20°C freezer and allow it to thaw completely at room temperature.
-
Prepare Dilution Tube: In a sterile conical tube, add the desired volume of pre-warmed cell culture medium. For example, to prepare 10 mL of a 1 mM working solution, add 9.9 mL of medium.
-
Add Stock Solution: Add 100 µL of the 100 mM stock solution to the 9.9 mL of cell culture medium. It is critical to add the stock solution to the medium while gently vortexing or swirling the tube to ensure rapid dispersion and prevent precipitation.
-
Mixing: Gently mix the solution by inverting the tube several times or by gentle pipetting. Avoid vigorous vortexing that could cause foaming of the medium.
-
Final Dilutions: This 1 mM working solution can now be used to prepare the final desired concentrations for treating cells in culture through serial dilutions in the cell culture medium.
Critical Considerations for Cell-Based Assays:
-
Final DMSO Concentration: It is imperative to maintain a low final concentration of DMSO in the cell culture wells, typically below 0.5%, as higher concentrations can be cytotoxic and may interfere with cellular processes.[14][15][18][19][20] Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of the test compound.
-
Solubility in Aqueous Medium: While the hydrochloride salt form enhances aqueous solubility, high concentrations of the compound may still precipitate out of the aqueous cell culture medium. It is advisable to perform a visual inspection of the final dilutions for any signs of precipitation. If precipitation occurs, consider preparing a lower concentration stock solution or using a different co-solvent system.[16][21][22]
-
Buffer Compatibility: The stability of this compound may vary in different buffer systems. It is recommended to assess the stability of the compound in the specific assay buffer to be used, especially if the experiments are to be conducted over extended periods.[8]
Experimental Workflow and Data Presentation
The following diagram illustrates the overall workflow for the preparation of this compound for in vitro studies.
Caption: Workflow for the preparation of this compound.
In Vitro Applications and Future Directions
The protocols described in this application note provide a robust foundation for the in vitro evaluation of this compound. This compound can now be screened in a variety of assays to determine its biological activity.
Potential In Vitro Studies:
-
Cytotoxicity Assays: To determine the concentration range at which the compound affects cell viability.
-
Target-Based Biochemical Assays: If a putative molecular target is known, the compound can be tested for its ability to modulate the activity of the purified protein.
-
Phenotypic Screening: High-content imaging or other phenotypic assays can be used to identify novel cellular effects of the compound.
-
Mechanism of Action Studies: Once a biological activity is identified, further studies can be conducted to elucidate the underlying mechanism. Recent research on similar pyrrolidine carboxamide structures has explored their potential as anticancer agents by inducing apoptosis and cell cycle arrest.[1]
The following diagram illustrates a hypothetical signaling pathway that could be investigated if this compound is found to have anticancer properties, based on the activity of related compounds.
Caption: Hypothetical signaling pathway for a pyrrolidine carboxamide analog.
Conclusion
The successful formulation of this compound is a critical first step in its evaluation as a potential therapeutic agent or research tool. The protocols detailed in this application note provide a comprehensive and robust framework for the preparation of this compound for in vitro studies. By carefully considering the physicochemical properties of the molecule and adhering to best practices for the preparation of stock and working solutions, researchers can ensure the generation of high-quality, reproducible data. This, in turn, will facilitate a more accurate and efficient assessment of the biological activity and therapeutic potential of this compound.
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Arun, K., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Pharmacological Reports, 75(3), 643-657. [Link]
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Avdeef, A. (2020). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. ADMET & DMPK, 8(1), 29-77. [Link]
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Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877-885. [Link]
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Kramer, N. I., et al. (2012). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 46(18), 10275-10282. [Link]
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Zhang, L., et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Journal of Chemical Information and Modeling, 59(6), 2734-2743. [Link]
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Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877-885. [Link]
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Schirmeister, T., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2367-2376. [Link]
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Piras, L., et al. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 25(10), 2344. [Link]
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Abd-Elbary, A., et al. (2018). Use of biorelevant media for assessment of a poorly soluble weakly basic drug in the form of liquisolid compacts: in vitro and in vivo study. Pharmaceutical Development and Technology, 23(10), 1018-1029. [Link]
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Thapa, B., & Schlegel, H. B. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. The Journal of Physical Chemistry A, 121(23), 4679-4687. [Link]
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Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
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Thapa, B., & Schlegel, H. B. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. The Journal of Physical Chemistry A, 121(23), 4679-4687. [Link]
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European Medicines Agency. (2023, July 13). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. [Link]
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Grayson, J., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(29), 7136-7146. [Link]
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Amjad, M., & Kotta, S. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Journal of Pharmacy Research, 3(8), 1797-1802. [Link]
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- 10. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 15. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dissolutiontech.com [dissolutiontech.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-methylpyrrolidine-3-carboxamide Hydrochloride
Welcome to the technical resource center for the synthesis of N-methylpyrrolidine-3-carboxamide hydrochloride. This guide is designed for researchers and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and significantly improve your reaction yields and product purity.
Section 1: Foundational Principles & Proactive Troubleshooting
The synthesis of N-methylpyrrolidine-3-carboxamide is fundamentally an amide bond formation reaction, a cornerstone of medicinal chemistry.[1] However, the direct reaction between a carboxylic acid (N-methylpyrrolidine-3-carboxylic acid) and an amine (ammonia) is generally impractical under mild conditions. This is due to a rapid acid-base reaction that forms a thermodynamically stable ammonium carboxylate salt, which resists dehydration to the amide.[2][3]
Therefore, the key to a high-yield synthesis lies in the effective activation of the carboxylic acid. This guide is structured around this core principle, addressing the most common failure points in the synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction is giving low or no yield. What are the most common culprits?
A1: Low yields in this synthesis almost always trace back to one of four areas: inefficient carboxylic acid activation, suboptimal reaction conditions, instability of reactants or intermediates, or product loss during workup.
-
Inefficient Carboxylic Acid Activation: The coupling reagent may be unsuitable for the substrate, used in insufficient quantity, or degraded due to moisture.[4]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can dramatically affect the reaction rate and the prevalence of side reactions.[5]
-
Reactant/Intermediate Instability: The activated carboxylic acid intermediate can be susceptible to hydrolysis or other side reactions if not promptly reacted with the amine.[4]
-
Workup & Purification Losses: N-methylpyrrolidine-3-carboxamide and its hydrochloride salt can have high water solubility, leading to significant product loss during aqueous extractions.
Q2: I'm trying to react N-methylpyrrolidine-3-carboxylic acid directly with ammonia and it's not working. Why?
A2: This is a classic issue. N-methylpyrrolidine-3-carboxylic acid is an acid, and ammonia is a base. When mixed, they instantly form N-methylpyrrolidine-3-carboxylate ammonium salt.[2] To convert this salt to an amide requires forcing conditions, typically heating above 100°C to drive off water, which can lead to degradation and is often not practical.[2] The modern, high-yield approach is to use coupling reagents under mild conditions to activate the carboxylic acid, making it highly electrophilic and ready to react with the amine nucleophile.[3]
Q3: There are many coupling reagents available (HATU, EDC, DCC, etc.). How do I choose the right one?
A3: The choice of coupling reagent is critical and depends on factors like desired reactivity, potential for side reactions, and ease of byproduct removal. For this specific synthesis, uronium/aminium salts like HATU are often preferred for their high efficiency and fast reaction times.[4]
Here is a comparison of common coupling reagent classes:
| Reagent Class | Example(s) | Typical Base | Advantages | Disadvantages |
| Uronium/Aminium | HATU, HBTU | DIPEA, 2,4,6-Collidine | High reactivity, fast kinetics, low racemization with additives like HOBt.[4] | Higher cost, byproducts can sometimes be difficult to remove. |
| Carbodiimides | EDC, DCC | (Often used with HOBt, Oxyma) | Cost-effective, widely available.[3] | Can cause racemization; DCC produces a urea byproduct (DCU) that is notoriously difficult to remove via chromatography.[6] EDC is water-soluble, making workup easier. |
| Phosphonium | PyBOP, PyAOP | DIPEA | High reactivity, similar to uronium salts. | Can be more expensive; phosphorus-containing byproducts. |
For the synthesis of a relatively simple amide like N-methylpyrrolidine-3-carboxamide, an EDC/HOBt system offers a good balance of cost and efficiency. If yield is paramount and cost is less of a concern, HATU is an excellent choice.
Q4: I'm observing significant side reactions. How can they be minimized?
A4: The primary side reaction of concern, especially if your starting material is chiral, is racemization. This occurs when the activated carboxylic acid intermediate has a prolonged lifetime.
Solution: Use coupling additives such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure®.[4] These additives act as "traps" for the highly reactive intermediate (e.g., the O-acylisourea from DCC/EDC), converting it into a more stable but still highly reactive active ester. This minimizes the time the chiral center is vulnerable to deprotonation and subsequent racemization. Running the reaction at a lower temperature (e.g., 0°C) can also suppress this side reaction.[4]
Q5: My purification is challenging. How can I effectively isolate the hydrochloride salt?
A5: The hydrochloride salt of N-methylpyrrolidine-3-carboxamide is often a crystalline solid but can be hygroscopic and highly soluble in polar solvents.
-
Avoid Aqueous Workups if Possible: If the reaction solvent is immiscible with water (e.g., DCM), a simple aqueous wash might be feasible, but be aware of potential product loss to the aqueous layer.
-
Direct Precipitation/Crystallization: The most effective method is often direct precipitation. After the reaction is complete and byproducts (like urea from EDC) are filtered off, the solvent can be evaporated. The resulting crude amide freebase is then dissolved in a suitable anhydrous solvent (like isopropanol, ethyl acetate, or a mixture with diethyl ether) and treated with a solution of HCl in an organic solvent (e.g., HCl in dioxane or diethyl ether) until precipitation is complete.
-
Solvent Selection for Crystallization: For recrystallization, consider solvent systems like ethanol/diethyl ether or isopropanol/heptane to obtain a high-purity crystalline product.
Section 2: Optimized Experimental Protocols & Workflows
To provide a practical framework, we present two robust protocols. The first utilizes a common carbodiimide reagent, and the second employs a high-activity uronium reagent.
Visualizing the General Workflow
The overall synthetic strategy can be visualized as a three-stage process: Activation, Amidation, and Salt Formation.
Caption: General workflow for N-methylpyrrolidine-3-carboxamide HCl synthesis.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a cost-effective and reliable method suitable for moderate to large-scale synthesis.
Materials:
-
N-methylpyrrolidine-3-carboxylic acid (1.0 eq)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)
-
HOBt (1-Hydroxybenzotriazole) (1.2 eq)
-
Ammonium Chloride (NH₄Cl) (1.5 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
Anhydrous HCl in Dioxane (4M solution)
-
Ethyl Acetate, Diethyl Ether
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-methylpyrrolidine-3-carboxylic acid (1.0 eq), HOBt (1.2 eq), and ammonium chloride (1.5 eq).
-
Add anhydrous DMF to dissolve the solids (approx. 0.2 M concentration).
-
Cool the mixture to 0°C in an ice bath.
-
Add DIPEA (3.0 eq) dropwise, ensuring the temperature remains below 5°C. Stir for 10 minutes.
-
Add EDC·HCl (1.2 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove any precipitated salts.
-
Concentrate the filtrate under high vacuum to remove DMF.
-
Dissolve the resulting crude oil in a minimal amount of isopropanol or ethyl acetate.
-
Slowly add a 4M solution of HCl in dioxane dropwise with vigorous stirring.
-
The hydrochloride salt should precipitate. If it oils out, add a co-solvent like diethyl ether to induce precipitation.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Protocol 2: High-Efficiency HATU Coupling
This protocol is ideal for rapid, small-scale synthesis where maximizing yield is the primary objective.
Materials:
-
N-methylpyrrolidine-3-carboxylic acid (1.0 eq)
-
HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) (1.1 eq)
-
Ammonium Chloride (NH₄Cl) (1.5 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DCM (Dichloromethane)
-
Anhydrous HCl in Diethyl Ether (2M solution)
Procedure:
-
To a flame-dried flask under an inert atmosphere, dissolve N-methylpyrrolidine-3-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DCM.
-
Add DIPEA (2.0 eq) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[4]
-
In a separate flask, suspend ammonium chloride (1.5 eq) in DCM and add DIPEA (1.0 eq). Stir for 15 minutes.
-
Add the ammonium chloride suspension to the pre-activated acid mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Dissolve the crude freebase in a minimal amount of DCM or ethyl acetate.
-
Add a 2M solution of HCl in diethyl ether dropwise until precipitation ceases.
-
Collect the solid product by vacuum filtration, wash with diethyl ether, and dry.
Section 3: Troubleshooting Decision Logic
When encountering low yields, a systematic approach is essential. The following decision tree can guide your troubleshooting process.
Caption: A decision tree for troubleshooting low yield issues.
References
-
Amides Preparation and Reactions Summary. Chemistry Steps. Available at: [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]
-
The preparation of amides. Chemguide. Available at: [Link]
-
Experiment 8 - Amide Preparation. WebAssign. Available at: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). MDPI. Available at: [Link]
-
Uphill battles in amide couplings. amphoteros. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
amide coupling help. Reddit. Available at: [Link]
Sources
Amide Bond Formation with Secondary Amines: A Technical Troubleshooting Guide
Welcome to the Technical Support Center for Amide Bond Formation. This guide is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of forming amide bonds with secondary amines. Below, you will find a comprehensive series of frequently asked questions (FAQs) designed to address specific challenges you might encounter. This resource provides in-depth explanations, proven troubleshooting protocols, and comparative data to help you optimize your reactions and achieve your desired outcomes.
Frequently Asked Questions (FAQs)
Why is my amide coupling reaction with a secondary amine showing low or no yield?
Several factors can lead to poor outcomes when working with secondary amines, which are often less reactive than their primary counterparts.
Common Causes and Solutions:
-
Steric Hindrance: Secondary amines, especially those with bulky substituents, can be sterically hindered, making it difficult for them to approach the activated carboxylic acid.[1][2][3]
-
Lower Nucleophilicity: Secondary amines are generally less nucleophilic than primary amines. This can result in slower reaction rates and lower yields.
-
Incomplete Carboxylic Acid Activation: The chosen coupling reagent might not be potent enough to fully activate the carboxylic acid, or the activated intermediate may not be stable under the reaction conditions.[1]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly influence the reaction's success.
-
Solution: Screen different solvents, as they can affect the solubility of reactants and the stability of intermediates. For challenging couplings, higher temperatures may be required. The base used should be non-nucleophilic and strong enough to deprotonate the amine without causing side reactions.
-
How do I select the most appropriate coupling reagent for a hindered secondary amine?
The choice of coupling reagent is critical when dealing with sterically demanding secondary amines.
Coupling Reagent Comparison:
| Coupling Reagent | Advantages | Disadvantages | Best For |
| HATU/HBTU | High efficiency, fast reaction times.[7][8] | Can react with the N-terminus if used in excess.[8] | Sterically hindered and electron-deficient amines.[7] |
| COMU | Safer alternative to benzotriazole-based reagents, good solubility.[8][9] | Can still lead to peptide termination as a side reaction.[9] | Green chemistry applications and difficult couplings.[9] |
| T3P | Water-soluble byproducts, low epimerization when used with pyridine.[10][11][12] | May have poor conversion with some substrates.[12] | Racemization-prone substrates and scale-up applications.[10][12] |
| Acyl Fluorides (in situ) | Effective for highly hindered substrates where other methods fail.[4][5][6] | May require elevated temperatures.[4][6] | Extremely sterically congested couplings. |
| Carbodiimides (e.g., EDC, DCC) | Widely used, cost-effective. | Can lead to racemization and formation of N-acylurea byproduct.[13] | General amide synthesis, often with additives like HOBt.[8] |
I'm observing significant epimerization in my reaction. How can this be minimized?
Epimerization, the loss of stereochemical integrity at a chiral center adjacent to the carboxyl group, is a common side reaction, especially in peptide synthesis.[10]
Strategies to Suppress Epimerization:
-
Additive Selection: The use of additives like 1-hydroxybenzotriazole (HOBt) or its safer, more effective analogue, OxymaPure, is crucial.[1][8] These additives react with the activated carboxylic acid to form an active ester intermediate that is less prone to racemization.
-
Choice of Coupling Reagent: Some coupling reagents are inherently better at suppressing epimerization. For instance, HATU is known to react faster with less epimerization compared to HBTU.[8] The combination of T3P and pyridine has also been shown to be effective for low-epimerization amide bond formation.[10][11][12]
-
Reaction Temperature: Running the reaction at lower temperatures can significantly reduce the rate of epimerization.
-
Base Selection: The basicity of the amine coupling partner can influence the degree of epimerization.[10] Weaker, non-nucleophilic bases are generally preferred.
What are the common side reactions with carbodiimide reagents and how can I avoid them?
Carbodiimides like DCC and EDC are popular but can lead to undesired byproducts.[13]
Common Side Reactions and Mitigation:
-
N-acylurea Formation: The primary undesired pathway involves the rearrangement of the reactive O-acylisourea intermediate to a stable N-acylurea, which is difficult to remove and terminates the reaction.[13]
-
Racemization: As mentioned, carbodiimide activation can lead to epimerization.[8]
-
Mitigation: The use of additives like HOBt or OxymaPure is the standard approach to suppress racemization.[8]
-
-
Byproduct Solubility: The dicyclohexylurea (DCU) byproduct from DCC is often insoluble in many organic solvents, which can simplify purification by filtration but can be problematic in solid-phase synthesis.[8][14] EDC and its urea byproduct are water-soluble, allowing for removal by aqueous extraction.[8][14]
My secondary amine is also electron-deficient. What special considerations should I take?
Electron-deficient amines, such as some anilines, are poor nucleophiles, which further complicates amide bond formation.[15]
Strategies for Electron-Deficient Amines:
-
Highly Reactive Coupling Reagents: Powerful coupling reagents like HATU are often necessary to drive the reaction to completion.[16]
-
Acyl Halide Intermediates: Converting the carboxylic acid to a more reactive acyl chloride or fluoride can be an effective strategy.[4][6][17] Thionyl chloride or oxalyl chloride can be used to generate the acyl chloride, which then reacts with the amine.
-
Elevated Temperatures: These reactions often require heating to proceed at a reasonable rate.[4][6]
-
Optimized Protocols: A protocol using EDC and DMAP with a catalytic amount of HOBt has been shown to be effective for a range of electron-deficient and unreactive amines.[18]
Experimental Protocols & Workflows
Protocol 1: General Amide Coupling with HATU for Hindered Secondary Amines[7]
-
Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the secondary amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Low-Epimerization Coupling using T3P and Pyridine[10][11]
-
Dissolve the chiral carboxylic acid (1.0 eq) in a suitable solvent (e.g., ethyl acetate or MeCN).
-
Add pyridine (2.0 eq) followed by the secondary amine (1.1 eq).
-
Add T3P (as a 50% solution in a suitable solvent, 1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Perform an aqueous workup, washing with a mild acid (e.g., 1M HCl) to remove excess pyridine, followed by a wash with a mild base (e.g., saturated NaHCO₃ solution).
-
Dry the organic layer and concentrate to obtain the crude product.
-
Purify as necessary.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting amide bond formation with secondary amines.
Carbodiimide Reaction Mechanism and Side Reaction
Caption: Mechanism of carbodiimide-mediated amide coupling and the competing N-acylurea side reaction.
References
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-435. [Link]
-
Schäfer, G., & Bode, J. W. (2013). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 67(11), 777-781. [Link]
-
Due-Hansen, M. E., Pandey, S. K., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]
-
Due-Hansen, M. E., Pandey, S. K., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]
-
Wikipedia. (n.d.). Carbodiimide. Wikipedia. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Schäfer, G., & Bode, J. W. (2013). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
-
Schäfer, G., & Bode, J. W. (2013). The synthesis of sterically hindered amides. PubMed. [Link]
-
Reddit. (2020). Amide Coupling! Is it different from amide formation? r/chemistry. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Dunetz, J. R., et al. (2011). ChemInform Abstract: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. ResearchGate. [Link]
-
Reddit. (2019). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]
-
Reddit. (2021). Choosing amide coupling agent. r/Chempros. [Link]
-
Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Solubility of Things. [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions. Organic Chemistry Portal. [Link]
-
Hudson, A. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Reaction of an Introverted Carboxylic Acid with Carbodiimide. ResearchGate. [Link]
-
ResearchGate. (n.d.). Activity analysis of the carbodiimide-mediated amine coupling reaction on self-assembled monolayers by cyclic voltammetry. ResearchGate. [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. LibreTexts. [Link]
-
Growing Science. (2023). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. National Institutes of Health. [Link]
-
Pathare, R. S., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
Sources
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- 2. chimia.ch [chimia.ch]
- 3. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Optimizing Reaction Conditions for Pyrrolidine Derivatives
Welcome to the Technical Support Center for the synthesis of pyrrolidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these vital heterocyclic scaffolds. Pyrrolidine rings are privileged structures in a multitude of natural products and pharmaceuticals, making their efficient and stereocontrolled synthesis a critical endeavor.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during experimental work.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of pyrrolidine derivatives. Each issue is presented with potential causes and actionable solutions, grounded in established chemical principles.
Issue 1: Low Yield in [3+2] Cycloaddition Reactions
Symptoms: The reaction to form the pyrrolidine ring, typically through a 1,3-dipolar cycloaddition, results in a low yield of the desired product.
Potential Causes & Solutions:
-
Azomethine Ylide Instability: The azomethine ylide intermediate, a key component in many [3+2] cycloadditions, can be unstable.[3]
-
Solution: Ensure the in situ generation of the azomethine ylide under strictly anhydrous conditions. The presence of water can lead to unwanted side reactions and decomposition of the ylide.[3]
-
-
Inefficient Catalyst: The chosen catalyst may not be optimal for your specific substrates.
-
Suboptimal Temperature: The reaction may be highly sensitive to temperature fluctuations.
-
Solution: Optimize the reaction temperature. While higher temperatures can increase reaction rates, lower temperatures often improve yield by minimizing the decomposition of reactants and intermediates and reducing side reactions.[3]
-
Issue 2: Poor or Incorrect Stereoselectivity
Symptoms: The product is obtained as a mixture of diastereomers or with low enantiomeric excess (ee).
Potential Causes & Solutions:
-
Achiral Catalyst or Conditions: The reaction lacks a component to direct a specific stereochemical outcome.
-
Solution: Employ a chiral catalyst. For organocatalysis, proline and its derivatives are highly effective in promoting enantioselectivity.[3][5] In metal-catalyzed systems, the use of chiral ligands is crucial. For instance, copper(I) or silver(I) complexes with chiral ligands can facilitate diastereodivergent synthesis.[3]
-
-
Solvent Effects: The solvent can significantly influence the transition state geometry, thereby affecting stereoselectivity.
-
Substrate Control vs. Catalyst Control: The inherent stereochemistry of the substrates may be influencing the stereochemical outcome more than the catalyst.
-
Solution: This can be a complex issue to resolve. Modifying the substrate, for instance, by changing protecting groups, may alter its steric or electronic properties and allow the catalyst to exert greater control. Additionally, employing a more sterically demanding catalyst might override substrate-based directing effects.
-
Issue 3: Catalyst Deactivation
Symptoms: The reaction starts but does not proceed to completion, or catalyst reuse results in a significant drop in performance.
Potential Causes & Solutions:
-
Presence of Water: Trace amounts of water can hydrolyze or otherwise deactivate sensitive catalysts.[3]
-
Air Sensitivity: Some catalysts or reaction intermediates are sensitive to oxygen.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Catalyst Poisoning: Impurities in the starting materials or solvents, such as thiols or other coordinating functional groups, can act as poisons for metal catalysts.
-
Solution: Purify all starting materials and solvents meticulously. If impurities are suspected, pretreatment of the reaction components may be necessary.
-
Issue 4: Significant By-product Formation
Symptoms: The final product mixture contains a high percentage of undesired side products, complicating purification.
Potential Causes & Solutions:
-
Competing Reaction Pathways: The reaction conditions may favor alternative reaction pathways. For example, in some cyclization reactions, the formation of a four-membered azetidine ring can compete with the desired five-membered pyrrolidine ring.
-
Solution: Adjusting reaction conditions such as temperature and concentration can favor the desired product. Lower temperatures and high dilution often favor the formation of the thermodynamically more stable pyrrolidine ring.[3]
-
-
Dehydrogenation of Pyrrolidine: The pyrrolidine product can be oxidized to the corresponding pyrrole, especially at elevated temperatures or in the presence of certain metal catalysts.
-
Solution: If dehydrogenation is observed, consider using a metal-free synthetic route or a less active catalyst. Optimizing the reaction temperature to the lowest effective level can also minimize this side reaction.[3]
-
-
Inappropriate Protecting Groups: The choice of protecting groups, particularly on the nitrogen atom, can influence the stability and reactivity of the pyrrolidine core.
-
Solution: Select protecting groups that are stable under the reaction conditions and do not promote side reactions. A careful review of the literature for compatible protecting groups for your specific reaction is advised.[3]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis and optimization of pyrrolidine derivatives.
Q1: What are the most common synthetic strategies for preparing pyrrolidine derivatives?
A1: Several robust methods are widely employed:
-
[3+2] Cycloadditions (1,3-Dipolar Cycloadditions): This is a powerful method for constructing the pyrrolidine ring with high stereocontrol. It typically involves the reaction of an azomethine ylide with an alkene.[7][8][9]
-
Aza-Michael Additions: This involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, which can be followed by an intramolecular cyclization to form the pyrrolidine ring.[10][11][12]
-
Metal-Catalyzed Cyclizations: Transition metals like palladium, copper, and iridium can catalyze intramolecular C-H amination or other cyclization reactions to form the pyrrolidine ring.[13][14][15]
-
Reduction of Pyrroles: Substituted pyrroles can be reduced to the corresponding pyrrolidines, often with good diastereoselectivity.[16]
-
From Acyclic Precursors: Cyclization of acyclic compounds is another common strategy, which can be achieved through various intramolecular reactions.[17]
Q2: How do I choose the right catalyst for my reaction?
A2: The choice of catalyst is critical and depends on the specific transformation:
-
For Asymmetric Synthesis: Chiral catalysts are essential. Proline and its derivatives are excellent organocatalysts for many reactions.[5][18] For metal-catalyzed reactions, a combination of a metal salt (e.g., Cu(I), Ag(I)) and a chiral ligand is typically used.[3]
-
Bifunctional Catalysts: Catalysts that can activate both the nucleophile and the electrophile, such as those combining a pyrrolidine moiety with a thiourea group, can offer superior performance in terms of both reaction rates and stereoselectivity.[3]
-
Heterogeneous Catalysts: For easier separation and recycling, heterogeneous catalysts, such as L-proline functionalized magnetic nanoparticles, can be an excellent choice for certain reactions like 1,3-dipolar cycloadditions.[19][20]
Q3: What is the role of the solvent in optimizing my reaction?
A3: The solvent plays a multifaceted role in the reaction:
-
Solubility: It must dissolve all reactants and catalysts to a sufficient extent.
-
Stereoselectivity: The polarity of the solvent can influence the energy of the transition states, thereby affecting the stereochemical outcome. A screening of solvents with varying polarities is often a crucial step in optimization.[3][21]
-
Reaction Rate: The solvent can affect the reaction rate by stabilizing or destabilizing reactants, intermediates, and transition states. For example, some reactions are significantly accelerated in aqueous media.[22][23]
-
Participation in the Reaction: In some cases, the solvent can directly participate in the reaction mechanism.[24]
Q4: How can I effectively purify my pyrrolidine derivative?
A4: Purification strategies depend on the properties of the product and the impurities present:
-
Flash Column Chromatography: This is the most common method for purifying organic compounds. The choice of solvent system is critical for achieving good separation.
-
Distillation: For volatile pyrrolidine derivatives, distillation under reduced pressure can be an effective purification method.[25][26]
-
Crystallization: If the product is a solid, crystallization can be a highly effective method for achieving high purity.
-
Acid-Base Extraction: The basic nature of the pyrrolidine nitrogen allows for purification by acid-base extraction to remove non-basic impurities. The pyrrolidine can be recovered from the acidic aqueous phase by neutralization.[26]
Data Presentation & Experimental Protocols
Table 1: Solvent Effects on a Model [3+2] Cycloaddition Reaction
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | Toluene | 25 | 24 | 75 | 90:10 | [3] |
| 2 | Dichloromethane | 25 | 24 | 82 | 85:15 | [3] |
| 3 | Tetrahydrofuran | 25 | 24 | 88 | 80:20 | [6] |
| 4 | Acetonitrile | 25 | 24 | 65 | 70:30 | [23] |
| 5 | Ethanol | Reflux | 3 | 91 | >99:1 | [19] |
Note: This table is a representative example. Actual results will vary depending on the specific substrates and catalyst used.
Experimental Protocol: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol provides a general procedure for the copper-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with an electron-deficient alkene.[1]
Materials:
-
Copper(I) precatalyst (e.g., Cu(CH3CN)4PF6) (5 mol%)
-
Chiral ligand (e.g., a chiral phosphine ligand) (5.5 mol%)
-
Azomethine ylide precursor (e.g., an imine derived from a glycine ester) (1.2 equiv)
-
Electron-deficient alkene (1.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Base (e.g., DBU)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the copper(I) precatalyst and the chiral ligand to an oven-dried reaction flask.
-
Add the anhydrous, degassed solvent and stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Add the azomethine ylide precursor to the reaction mixture.
-
Add the electron-deficient alkene to the reaction mixture.
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add the base dropwise to initiate the in situ generation of the azomethine ylide and the subsequent cycloaddition.
-
Stir the reaction mixture until completion, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with saturated aqueous NH4Cl).
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral pyrrolidine.
Diagrams
References
- Technical Support Center: Catalyst Selection for Efficient Pyrrolidine Synthesis - Benchchem.
- Full mechanism of the aza-Michael reaction, with various possible pathways for proton transfer - ResearchGate.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI.
- A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction - Auburn University.
- Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles - Organic Letters.
- Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing).
- Synthesis of pyrrolidine-fused pyridones via transition metal catalyzed... - ResearchGate.
- Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides | Organic Letters - ACS Publications.
- Synthesis of 2-pyrrolidones and optimization of the reaction conditions. - ResearchGate.
- US5502213A - Purification of crude pyrroles - Google Patents.
- Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - RSC Publishing.
- Mechanism of the aza‐Michael reaction according to ref.[9c], 10 - ResearchGate.
- Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - RSC Publishing.
- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - ACS Publications.
- The effect of the solvent on the synthesis of substituted 3-pyrrolin-2-ones a - ResearchGate.
- Solvent-involved synthesis of pyrrolidin-5-one-2-carboxamides via a sequential Ugi/olefination reaction - Organic Chemistry Frontiers (RSC Publishing).
- Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - NIH.
- Application Notes and Protocols: Asymmetric Synthesis of Pyrrolidine Derivatives with Copper Catalysts - Benchchem.
- A synthesis of substituted pyrrolidines via a palladium(2+)-catalyzed cyclization. An unusual approach to a carbapenem | Journal of the American Chemical Society.
- Michael Addition - Common Conditions.
- Enantioselective Construction of 1,3-Stereogenic Centers via 1,3-Borylamination of Conjugated Dienes | Journal of the American Chemical Society.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - MDPI.
- EP0608688A1 - Process for the purification of crude pyrroles - Google Patents.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH.
- Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis | Accounts of Chemical Research - ACS Publications.
- 1,3-Dipolar cycloaddition - Wikipedia.
Sources
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- 18. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 20. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 25. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 26. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
Technical Support Center: Purification of Polar Carboxamide Compounds
Prepared by: Senior Application Scientist
Welcome to the technical support center for the purification of polar carboxamide compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique and often frustrating challenges associated with purifying these molecules. Carboxamides are ubiquitous in pharmaceuticals, but their polarity can lead to significant issues in chromatography, from poor retention in reversed-phase systems to peak tailing and on-column degradation.
This document moves beyond simple protocols to explain the underlying principles of these challenges and provides robust, field-proven solutions. We will explore various chromatographic techniques and troubleshooting strategies to empower you to develop efficient and reliable purification methods.
Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of polar carboxamides in a direct question-and-answer format.
Issue 1: Poor or No Retention in Reversed-Phase HPLC
Q: My polar carboxamide is eluting in or near the void volume of my C18 column, even when I use a highly aqueous mobile phase. How can I get it to retain?
A: This is the most common challenge with polar compounds in reversed-phase (RP) chromatography. Your molecule has a higher affinity for the polar mobile phase than the non-polar C18 stationary phase.[1][2] Here are several strategies, from simple adjustments to alternative methods, to enhance retention:
-
Confirm Column Compatibility with High-Aqueous Mobile Phases: Standard C18 columns can suffer from "phase collapse" or "dewetting" when used with mobile phases containing more than 95% water.[3] This phenomenon dramatically reduces surface area and retention.
-
Solution: Switch to an "aqueous-compatible" C18 (often designated as C18Aq) or a column with a polar-embedded group (PEG).[2][3] These columns have modified surfaces that maintain proper stationary phase hydration and prevent collapse, ensuring reproducible retention in 100% aqueous conditions.[2][3][4]
-
-
Employ a More Polar Stationary Phase: If an aqueous-compatible C18 is still insufficient, consider a reversed-phase column with a more polar character.
-
Solution: Phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivity and improved retention for polar analytes compared to traditional alkyl chains.[5]
-
-
Switch to an Orthogonal Separation Mode: If your compound is highly polar, reversed-phase may not be the optimal technique. Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for this purpose.
-
Solution: In HILIC, a polar stationary phase (like bare silica, amide, or diol) is used with a mobile phase rich in a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[6][7] The water forms a layer on the stationary phase, and polar analytes partition into this layer, leading to strong retention.[6][8] The elution order is often the opposite of reversed-phase.[7]
-
Issue 2: Significant Peak Tailing and Asymmetry
Q: I have managed to retain my basic carboxamide compound, but the peak shape is terrible, with significant tailing. What is causing this and how can I fix it?
A: Peak tailing is typically caused by unwanted secondary interactions between your analyte and the stationary phase.[9] For basic compounds like many carboxamides, the primary culprit is the interaction with acidic, ionized residual silanol groups on the surface of silica-based columns.[9][10]
Root Causes and Solutions for Peak Tailing
| Cause | Scientific Explanation | Solution(s) |
| Silanol Interactions | Residual silanol groups (Si-OH) on the silica backbone become deprotonated (Si-O⁻) at mid-range pH, creating strong ionic interaction sites for protonated basic analytes. This secondary retention mechanism leads to tailing.[9][10] | 1. Adjust Mobile Phase pH: Operate at a low pH (e.g., 2.5-4.0) using an acid like formic acid or TFA. This protonates the silanols, minimizing ionic interactions.[9] 2. Use End-Capped Columns: Select a high-quality, fully end-capped column where residual silanols are masked by reacting them with a small silylating agent.[9][10] 3. Add a Competing Base: A small amount of an additive like triethylamine (TEA) can mask the active silanol sites. Note: This is not ideal for MS applications.[5] |
| Column Overload | Injecting too much sample mass or volume can saturate the stationary phase, leading to peak distortion.[11] | 1. Reduce Injection Volume/Concentration: Systematically decrease the amount of sample loaded onto the column.[11] 2. Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the mobile phase to ensure proper focusing at the head of the column.[11] |
| Extra-Column Effects | Peak broadening can occur outside the column in areas of dead volume, such as excessively long or wide-bore tubing between the injector, column, and detector.[10] | 1. Minimize Tubing Length/Diameter: Use narrow internal diameter (e.g., 0.005") PEEK tubing and keep connections as short as possible.[10] |
Troubleshooting Workflow for Poor Peak Shape
Here is a logical workflow to diagnose and solve peak shape issues.
Caption: A troubleshooting workflow for diagnosing poor peak shape.
Issue 3: Compound Instability on Silica Gel during Flash Chromatography
Q: My polar carboxamide seems to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?
A: Standard silica gel is acidic (pH ~4-5) and can catalyze the degradation of sensitive compounds.[12] This is a common issue for molecules with acid-labile functional groups.
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica before running your purification.
-
Protocol: Prepare your elution solvent (e.g., dichloromethane/methanol) and add 1-2% of a base like triethylamine or ammonium hydroxide.[5][13] Flush the packed column with 2-3 column volumes of this basic solvent mixture. Finally, flush with 2-3 column volumes of your initial elution solvent (without the added base) to remove the excess before loading your sample.[5]
-
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a stationary phase with a different surface chemistry.
-
Options:
-
Alumina: Available in neutral, basic, or acidic forms. For a basic carboxamide, neutral or basic alumina is an excellent choice.[14]
-
Bonded Silica: Diol or amine-bonded silica phases are polar but less acidic than bare silica and can be very effective for purifying polar compounds in normal-phase or HILIC mode.[3][14]
-
-
-
Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobicity to be retained, C18-functionalized silica is a viable option for flash chromatography and avoids the acidity of bare silica.[13]
Frequently Asked Questions (FAQs)
Q1: What is the best all-around chromatography technique for purifying a diverse set of polar carboxamides?
A: While there is no single "best" technique for all compounds, Mixed-Mode Chromatography (MMC) offers exceptional versatility and is often the most powerful approach for complex mixtures containing polar and ionizable analytes.[15][16]
MMC columns have stationary phases with multiple functionalities, such as reversed-phase (e.g., C18) and ion-exchange (e.g., cation or anion exchange) groups.[17][18] This allows you to retain compounds through several mechanisms simultaneously. The greatest benefit is the ability to fine-tune selectivity by adjusting mobile phase parameters like pH, ionic strength, and organic solvent concentration.[18] This provides an additional dimension of control not available in single-mode chromatography.[16]
Q2: I've heard about Supercritical Fluid Chromatography (SFC). Is it suitable for polar compounds?
A: Yes, absolutely. While early perceptions of SFC were that it was only for non-polar compounds, modern SFC is a highly effective technique for purifying polar molecules.[19][20] It uses supercritical CO2 as the main mobile phase, which has low viscosity and allows for very fast, efficient separations.[19][20]
To elute polar compounds, a polar organic co-solvent (modifier), such as methanol, is added to the CO2.[21] For particularly polar carboxamides, additives like trifluoroacetic acid or diethylamine can be used to improve peak shape and resolution.[22] SFC is also considered a "green" chemistry technique due to the significant reduction in organic solvent consumption.[19][22]
Comparison of Primary Purification Techniques
| Feature | Reversed-Phase (RP) | HILIC | Supercritical Fluid (SFC) | Mixed-Mode (MMC) |
| Primary Mechanism | Hydrophobic Interactions | Partitioning into an aqueous layer on a polar surface | Adsorption & Partitioning | Multiple (Hydrophobic, Ion-Exchange, HILIC)[15][17] |
| Stationary Phase | Non-polar (C18, C8) | Polar (Silica, Amide, Diol)[6] | Polar (Silica, Amide, etc.)[23] | Multi-functional (e.g., C18 + SCX)[18] |
| Mobile Phase | High % Aqueous | High % Organic (e.g., ACN)[7] | Supercritical CO₂ + Organic Modifier[20][21] | Aqueous/Organic + Buffer |
| Best For... | Moderately polar to non-polar compounds | Highly polar, hydrophilic compounds[1] | Chiral separations, fast purifications, broad polarity range[19] | Complex mixtures with diverse polarities and charge states[16] |
| Key Challenge | Poor retention of very polar compounds; phase collapse.[1][3] | Sensitive to mobile phase water content; longer equilibration times. | Requires specialized high-pressure equipment.[20] | Method development can be more complex due to multiple variables. |
Q3: Can you provide a starting protocol for HILIC method development?
A: Certainly. HILIC is an excellent choice for compounds that are too polar for reversed-phase. Here is a robust starting point for developing a HILIC method.
HILIC Method Development Protocol
-
Column Selection:
-
Start with a bare silica or an amide-based HILIC column (e.g., 100 x 2.1 mm, 2.7 µm). Amide phases often provide good selectivity for polar, neutral compounds.[24]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 (v/v) acetonitrile:water with 10 mM ammonium formate.
-
Mobile Phase B: 50:50 (v/v) acetonitrile:water with 10 mM ammonium formate.
-
Rationale: Acetonitrile is the weak, non-polar solvent. Water is the strong, polar eluting solvent. Ammonium formate is a volatile buffer, making it compatible with mass spectrometry.
-
-
Column Conditioning and Equilibration:
-
Flush the column with 100% Mobile Phase B for 5-10 column volumes.
-
Flush with 100% Mobile Phase A (your initial conditions) for at least 10-15 column volumes.
-
Rationale: Proper equilibration is critical in HILIC to establish the aqueous layer on the stationary phase. Insufficient equilibration leads to poor reproducibility.
-
-
Initial Gradient Run:
-
Flow Rate: As appropriate for the column dimensions (e.g., 0.4 mL/min for 2.1 mm ID).
-
Gradient: Start at 0-5% Mobile Phase B and run a linear gradient to 40-50% Mobile Phase B over 10-15 minutes. Hold at the final conditions for 2-3 minutes before returning to initial conditions.
-
-
Optimization:
-
Based on the initial run, adjust the gradient slope to improve the resolution of key peaks.
-
If peak shape is poor for basic carboxamides, consider adding a small amount of ammonium hydroxide to the aqueous portion of the mobile phase.
-
If retention is too strong, you can try a different organic solvent like acetone, which can be a stronger eluent than acetonitrile in some HILIC systems.
-
Method Selection Flowchart
This diagram provides a decision-making framework for selecting the most appropriate purification strategy.
Caption: A decision tree for selecting a purification strategy.
References
-
How Good is SFC for Polar Analytes? | Chromatography Today. [https://www.chromatographytoday.com/news/sfc-uhpsfc/3 SFC/international-labmate-ltd/how-good-is-sfc-for-polar-analytes/32148]([Link] SFC/international-labmate-ltd/how-good-is-sfc-for-polar-analytes/32148)
-
Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions - MicroSolv. [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. [Link]
-
Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent. [Link]
-
Supercritical Fluid Chromatography (SFC): New Products and Emerging Applications - LabX. [Link]
-
Selection of Stationary Phases in Supercritical Fluid Chromatography - Encyclopedia.pub. [Link]
-
Engineering successful analytical methods using HILIC as an alternative retention mechanism - Phenomenex. [Link]
-
How to fix peak shape in hplc? - ResearchGate. [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]
-
Strategies for the Flash Purification of Highly Polar Compounds - Lab-ex Kft. [Link]
-
Purification of strong polar and basic compounds : r/Chempros - Reddit. [Link]
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(PDF) Mixed-Mode Chromatography - ResearchGate. [Link]
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Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
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Mixed-Mode Chromatography and Stationary Phases. [Link]
-
Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications - PubMed. [Link]
-
What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice? - Quora. [Link]
-
For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. [Link]
-
Mixed-Mode Chromatography—A Review - LCGC International. [Link]
-
HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica - Aug 14 2019. [Link]
-
Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]
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HPLC problems with very polar molecules - Axion Labs. [Link]
-
HPLC Troubleshooting Guide. [Link]
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Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC - NIH. [Link]
-
Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies - Waters Corporation. [Link]
-
The Benefits of Reversed Phases with Extended Polar Selectivity. [Link]
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column - Obrnuta faza. [Link]
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Column chromatography - Columbia University. [Link]
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Protein purification troubleshooting guide - Dutscher. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. [Link]
-
HPLC problems with very polar molecules. - YouTube. [Link]
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International - Chromatography Online. [Link]
-
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed. [Link]
-
How To Tell Which Compound Is More Polar In Chromatography? - Chemistry For Everyone. [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Stability of pharmaceuticals and other polar organic compounds stored on polar organic chemical integrative samplers and solid-phase extraction cartridges - PubMed. [Link]
-
12.4: Gas Chromatography - Chemistry LibreTexts. [Link]
-
Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes - American Chemical Society. [Link]
-
Does Gas Chromatography Depend on Polarity? - Chemistry For Everyone - YouTube. [Link]
-
Challenges and solutions for the downstream purification of therapeutic proteins - PMC. [Link]
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Technical Support Center: Purification of N-methylpyrrolidine-3-carboxamide hydrochloride
Welcome to the technical support center for N-methylpyrrolidine-3-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this compound. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the highest purity for your downstream applications.
Frequently Asked Questions (FAQs)
Here are some of the common questions and issues that may arise during the purification of this compound:
Q1: My final product has a persistent impurity peak in the HPLC analysis. What could it be?
A1: Persistent impurities often stem from the synthetic route. Common culprits could be unreacted starting materials, byproducts, or degradation products. For instance, if synthesizing from a pyrrolidine precursor, you might have residual starting material. Given the amide functionality, a likely impurity is the hydrolyzed product, 4-(methylamino)butyric acid, especially if the compound has been exposed to acidic or basic conditions for extended periods at elevated temperatures.[1][2]
Q2: I'm observing poor recovery after recrystallization. What are the likely causes?
A2: Low recovery can be due to several factors. The most common is the selection of a suboptimal solvent system where the compound has too high solubility even at low temperatures. Another possibility is the degradation of the product during purification, particularly if excessive heat is applied. It is also crucial to ensure the pH is controlled to maintain the hydrochloride salt form, as the free base may have different solubility characteristics.
Q3: During my attempt to recrystallize the compound, it "oiled out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This often happens when the solution is supersaturated or when the cooling process is too rapid. To remedy this, try reheating the solution to re-dissolve the oil, then allow it to cool much more slowly. You can also try adding a small amount of a co-solvent in which the compound is less soluble (an anti-solvent) to encourage crystal nucleation. Seeding the solution with a small crystal of pure product can also be effective.
Q4: What is the stability of this compound in solution?
A4: The compound is relatively stable in neutral aqueous solutions. However, the amide bond is susceptible to hydrolysis under both acidic and alkaline conditions, which can be accelerated by heat.[1][2][3] In strongly acidic solutions, the amide can hydrolyze to form 4-(methylamino)butyric acid and methylamine hydrochloride. In strongly basic solutions, it can hydrolyze to the corresponding carboxylate salt.[1][2][3] Therefore, it is advisable to avoid prolonged exposure to harsh pH conditions and high temperatures.
Troubleshooting Guide
This section provides a more in-depth look at common problems and their solutions.
Issue 1: Persistent Impurities Detected by Analytical Methods
Symptoms:
-
Extra peaks in HPLC or GC chromatograms.
-
Unexpected signals in NMR spectra.
Potential Causes & Solutions:
| Potential Cause | Rationale | Suggested Solution |
| Incomplete Reaction | Starting materials (e.g., pyrrolidine-3-carboxamide, methylating agent) remain. | Optimize reaction conditions (time, temperature, stoichiometry). If impurities persist, a purification method that separates based on polarity, such as column chromatography, may be necessary before final salt formation and recrystallization. |
| Side-Reaction Products | Byproducts from the synthetic route. For example, over-methylation or reactions involving solvent. | Review the synthetic pathway to identify potential side reactions. Purification by chromatography may be required. |
| Hydrolysis Product | The amide bond has been cleaved due to exposure to acid or base, especially with heating.[1][2][3] | Maintain a neutral pH during workup where possible and minimize exposure to high temperatures. If hydrolysis has occurred, recrystallization may be effective if the hydrolyzed product has significantly different solubility. |
| Residual Solvents | Solvents used in the reaction or initial purification steps are trapped in the solid. | Dry the product under high vacuum, possibly with gentle heating (monitor for degradation). |
Issue 2: Poor Crystal Formation or "Oiling Out" During Recrystallization
Symptoms:
-
The compound separates as a liquid oil instead of a solid.
-
Formation of very fine powder or amorphous solid with low purity.
Potential Causes & Solutions:
| Potential Cause | Rationale | Suggested Solution |
| Solution is Too Concentrated | The solubility limit is exceeded too quickly upon cooling, preventing orderly crystal lattice formation. | Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, then cool slowly. |
| Cooling is Too Rapid | Rapid cooling does not allow sufficient time for crystal nucleation and growth. | Allow the solution to cool to room temperature slowly, then transfer to an ice bath or refrigerator. Insulating the flask can slow the cooling rate. |
| Inappropriate Solvent System | The solvent may be too good, preventing precipitation, or too poor, causing rapid crashing out of solution. | Perform a solvent screen with small amounts of product. A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold. Consider a two-solvent system (a solvent and an anti-solvent). |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Principle: This protocol is based on the principle of differential solubility. A suitable solvent is one in which the desired compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature, while impurities are either highly soluble or insoluble at all temperatures. For a hydrochloride salt, a polar protic solvent or a mixture including one is often a good starting point.
Recommended Solvent System: A mixture of isopropanol (IPA) and methanol (MeOH) or ethanol (EtOH) and water. The more polar solvent (MeOH, water) will aid in dissolving the salt, while the less polar solvent (IPA, EtOH) will help to induce crystallization upon cooling.
Step-by-Step Procedure:
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of the more polar solvent (e.g., methanol) to just wet the solid.
-
Heating: Gently heat the mixture while stirring. Add the less polar solvent (e.g., isopropanol) dropwise until the solid completely dissolves. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed filter funnel to remove them.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent or a cold, less polar solvent (like cold isopropanol) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purity Assessment by HPLC
Principle: High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a mobile phase and a stationary phase. For a polar, water-soluble compound like this compound, a reverse-phase column with an aqueous mobile phase is typically suitable.
Typical HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in Water, B: Acetonitrile |
| Gradient | Start with a low percentage of B (e.g., 5%), and gradually increase to elute less polar components. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore. |
| Injection Volume | 10 µL |
Visualizing the Workflow
Purification Decision Tree
Caption: Decision tree for the purification of this compound.
References
-
NMP Functional Properties. (2022, November 10). Solvent Theory. Retrieved from [Link]
-
The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. (2017, December 19). IOP Conference Series: Earth and Environmental Science. Retrieved from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Determination of the extent of acid hydrolysis of N-methylpyrrolidone. (1966, July). Talanta. Retrieved from [Link]
-
What's the best solvent to remove these crystals and recrystallize it? (2024, January 13). Reddit. Retrieved from [Link]
-
The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. (2017). Semantic Scholar. Retrieved from [Link]
-
n methylpyrrolidone and its Impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
Sources
N-methylpyrrolidine-3-carboxamide hydrochloride stability and degradation issues
Welcome to the technical support center for N-methylpyrrolidine-3-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability and potential degradation issues of this compound. By understanding the chemical liabilities of this molecule, you can ensure the integrity of your experiments and the reliability of your results.
I. Understanding the Molecule: Key Structural Features and Inferred Stability
This compound is a small molecule featuring a saturated N-methylpyrrolidine ring and a carboxamide functional group. The hydrochloride salt form indicates that it is likely handled as a crystalline solid and is readily soluble in aqueous solutions.
Due to the limited publicly available stability data specifically for this compound, this guide will draw upon established knowledge of the structurally related solvent, N-methylpyrrolidone (NMP), and general principles of organic chemistry to infer potential degradation pathways and stability issues. The primary difference is the presence of a carboxamide group at the 3-position instead of a carbonyl group within the ring (a lactam). This structural change significantly alters the molecule's stability profile, particularly concerning hydrolysis. While the pyrrolidine ring itself is generally stable, the exocyclic carboxamide group introduces a potential site for hydrolysis.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and inherent stability of this compound.
Q1: How should I properly store this compound?
A1: Proper storage is crucial to prevent degradation. It is recommended to store the compound in a tightly closed container in a cool, dry place, protected from light.[1] For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize exposure to moisture and oxygen.[1][2]
Q2: What are the primary known incompatibilities of this compound?
A2: Based on related structures, this compound should be kept away from strong oxidizing agents and strong acids.[1][2] Exposure to strong bases should also be avoided as they can catalyze the hydrolysis of the carboxamide group.
Q3: Is this compound hygroscopic?
A3: While specific data for this compound is unavailable, related compounds like NMP are known to be hygroscopic, meaning they can absorb moisture from the air.[1] Therefore, it is best practice to handle this compound in a controlled, low-humidity environment and to always seal the container tightly after use.
Q4: What solvents are recommended for preparing stock solutions?
A4: As a hydrochloride salt, the compound is expected to have good solubility in water and polar protic solvents like methanol and ethanol. For non-aqueous applications, polar aprotic solvents may be suitable, but solubility should be experimentally confirmed. When preparing aqueous solutions, consider the pH of the final solution, as this can influence stability.
III. Troubleshooting Guide: Addressing Common Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter during your experiments.
Q1: I'm observing a new, unexpected peak in my HPLC analysis of a sample containing this compound. What could be the cause?
A1: An unexpected peak often indicates the formation of a degradation product. The most likely cause is hydrolysis of the carboxamide group, especially if your sample is in an aqueous solution or has been exposed to acidic or basic conditions. High temperatures can also accelerate this process.[3]
Troubleshooting Steps:
-
Review your experimental conditions: Check the pH, temperature, and duration of your experiment.
-
Analyze a freshly prepared sample: This will serve as a baseline (T=0) to confirm if the new peak appears over time.
-
Perform a forced degradation study: Intentionally exposing the compound to harsh conditions (e.g., strong acid, strong base, high heat) can help you identify if the unexpected peak corresponds to a known degradant.
Q2: My compound seems to be losing potency over time, even when stored as a solid. What could be the issue?
A2: Loss of potency in the solid state is less common but can occur due to improper storage. Exposure to humidity and light can be contributing factors.[1]
Troubleshooting Steps:
-
Verify your storage conditions: Ensure the container is tightly sealed and stored in a desiccator if necessary.
-
Protect from light: Use an amber vial or store the container in the dark.
-
Re-test the purity: Use a reliable analytical method like HPLC-UV or LC-MS to accurately determine the purity of your current stock.
Q3: I am conducting experiments in a buffered aqueous solution and see signs of degradation. How can I minimize this?
A3: The stability of this compound in aqueous solutions is highly dependent on the pH. The carboxamide group is susceptible to both acid- and base-catalyzed hydrolysis.
Troubleshooting Steps:
-
Determine the optimal pH for stability: Conduct a pH stability study by preparing solutions in a range of buffers and monitoring the compound's purity over time. Generally, a neutral pH is a good starting point.[4]
-
Keep solutions cool: Whenever possible, perform your experiments at lower temperatures to slow down potential degradation reactions.
-
Use freshly prepared solutions: For sensitive experiments, it is always best to use solutions that have been prepared on the same day.
IV. Predicted Degradation Pathways
Based on the chemistry of the carboxamide functional group and data from related compounds, the following degradation pathways are predicted for this compound.
A. Hydrolytic Degradation
The primary degradation pathway is expected to be the hydrolysis of the exocyclic carboxamide group. This can occur under both acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis: In the presence of acid and water, the carboxamide can hydrolyze to form N-methylpyrrolidine-3-carboxylic acid and ammonia.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the carboxamide can be hydrolyzed to yield the carboxylate salt (N-methylpyrrolidine-3-carboxylate) and ammonia.
Caption: Predicted hydrolytic degradation pathways.
B. Oxidative Degradation
While the pyrrolidine ring is relatively stable, oxidation can occur, particularly at the carbon adjacent to the nitrogen atom.[5] This could lead to the formation of N-oxides or ring-opened products.
Caption: Potential oxidative degradation pathways.
V. Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a molecule. This involves subjecting the compound to a variety of stress conditions.
Objective: To identify potential degradation products and pathways for this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
HPLC system with UV or MS detector
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Set up Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or slightly elevated temperature.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Heat the solid compound in an oven at a controlled temperature (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution to UV light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration for HPLC analysis.
-
HPLC Analysis: Analyze all samples using a suitable HPLC method to monitor the disappearance of the parent compound and the appearance of new peaks. An LC-MS method is highly recommended for identifying the mass of the degradation products.
Data Analysis:
-
Calculate the percentage of degradation at each time point.
-
Characterize the degradation products using mass spectrometry and comparison to potential structures.
VI. Quantitative Data Summary
While specific data for this compound is not available, the following table summarizes degradation conditions for the related compound N-methylpyrrolidone (NMP) to provide a general reference.
| Stress Condition | Reagent/Condition | Observed Degradation of NMP | Reference |
| Alkaline Hydrolysis | 4% Sodium Hydroxide | 50-70% hydrolysis after 8 hours. | [4] |
| Acid Hydrolysis | Concentrated HCl | Gradual hydrolysis to 4-methylaminobutyric acid. | [4] |
| Oxidative Degradation | Air, Heat, Water | Formation of oxidative and hydrolytic products. | [6] |
| Catalytic Oxidation | Co-Na Y-52 zeolite, O₂, 75-80°C | Significant degradation into multiple products. | [5] |
VII. References
-
The Use of N-methylpyrrolidone as a Cosolvent and Oxidant in Pharmaceutical Stress Testing. PubMed. [Link]
-
Safety Data Sheet (N-METHYLPYRROLIDONE (NMP)). JMN Specialties, Inc.[Link]
-
NMP Functional Properties. LookChem. [Link]
-
Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. PubMed Central. [Link]
-
The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. IOP Conference Series: Earth and Environmental Science. [Link]
Sources
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. cn.canbipharm.com [cn.canbipharm.com]
- 3. researchgate.net [researchgate.net]
- 4. NMP Functional Properties - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 5. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of N-methylpyrrolidone as a cosolvent and oxidant in pharmaceutical stress testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Pyrrolidine Synthesis
A Guide to Preventing and Troubleshooting Racemization for Researchers, Scientists, and Drug Development Professionals.
Welcome to the Technical Support Center for chiral pyrrolidine synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into maintaining stereochemical integrity during your synthetic routes. Pyrrolidine scaffolds are crucial in modern pharmaceuticals, and ensuring their enantiopurity is paramount. This center is structured to help you diagnose and solve racemization issues you may encounter, moving from frequently asked questions to detailed troubleshooting workflows.
Frequently Asked Questions (FAQs)
Here are some of the common initial questions researchers face when dealing with potential racemization in pyrrolidine synthesis.
Q1: I've observed a loss of enantiomeric excess (ee) in my pyrrolidine synthesis. What are the most common causes?
A: Loss of enantiomeric excess, or racemization, typically occurs through the formation of a planar, achiral intermediate from your chiral molecule. The most common culprits are reaction conditions that facilitate the removal of a proton at the stereocenter (alpha-proton), leading to intermediates like enolates, carbanions, or carbocations. Key factors to investigate include the presence of strong bases or acids, elevated reaction temperatures, and prolonged reaction times.[1]
Q2: How can I accurately determine the enantiomeric excess of my synthesized pyrrolidine?
A: Accurate determination of enantiomeric excess is critical. The most common and reliable methods are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[2][3][4] For certain substrates, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents (like (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) or chiral derivatizing agents (like Mosher's acid) can also be effective in distinguishing between enantiomers.[2][4]
Q3: Can my starting material be the source of the problem?
A: Absolutely. It is crucial to verify the enantiomeric purity of your starting materials, especially when using compounds from the chiral pool like L-proline or its derivatives.[5] Commercial batches can sometimes have lower than specified enantiopurity. Always verify the certificate of analysis and consider repurifying the starting material if you consistently encounter issues.
Q4: Does the choice of solvent impact racemization?
A: Yes, the solvent plays a significant role. Polar aprotic solvents can stabilize charged intermediates that may lead to racemization. The choice of solvent can also influence the solubility and effectiveness of your catalyst and reagents, indirectly affecting the reaction's stereoselectivity.[1] It is often beneficial to screen a variety of solvents to find the optimal balance for your specific reaction.
Q5: Are there any specific reaction types that are more prone to racemization when synthesizing pyrrolidines?
A: Reactions that involve the formation of a carbanion or enolate adjacent to the chiral center are particularly susceptible. This includes many alkylation and condensation reactions. Additionally, reactions that proceed through a carbocation intermediate, such as certain substitution reactions, can also lead to racemization.[1] Intramolecular cyclization reactions can also be prone to epimerization, especially if the cyclization is reversible or if there is a thermodynamic driving force to form a more stable diastereomer.[6][7]
Troubleshooting Guides
This section provides a more in-depth, systematic approach to troubleshooting racemization issues based on the synthetic strategy employed.
Guide 1: Synthesis Starting from Proline or its Derivatives
Syntheses utilizing the chiral pool, such as L-proline or 4-hydroxy-L-proline, are common for producing enantiopure pyrrolidines.[8] However, racemization can still occur, particularly at the C2 position.
Problem: You are performing a reaction on a proline derivative (e.g., esterification, amidation, or alkylation) and observing a significant drop in enantiomeric excess in your product.
.
Troubleshooting Workflow
Caption: Troubleshooting workflow for proline-based synthesis.
In-Depth Analysis:
-
Base/Acid Catalyzed Epimerization: The proton at the C2 position of proline is acidic and can be removed by a base, leading to a planar enolate which can be protonated from either face, causing racemization. Similarly, acidic conditions can promote enolization.
-
Protocol: If your reaction uses a strong base (e.g., alkoxides, LDA), consider switching to a milder, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine. For reactions requiring pH control, use buffered systems.[1]
-
-
Elevated Temperatures: Higher temperatures can provide the necessary activation energy to overcome the barrier to racemization.
-
Protocol: Attempt the reaction at a lower temperature. While this may slow down the reaction rate, it often significantly improves stereoselectivity. Perform a temperature optimization study to find the best balance.[1]
-
-
Coupling Reagents and Additives: In peptide coupling-type reactions involving proline esters, some common additives can unexpectedly promote racemization. For instance, 1-hydroxybenzotriazole (HOBt) in the presence of a carbodiimide has been shown to catalyze the racemization of proline phenacyl esters.[9]
-
Protocol: If you are performing a coupling reaction and observing racemization, consider alternative methods. The mixed anhydride procedure in a solvent like tetrahydrofuran (THF) is often a safer choice. If using carbodiimides, performing the reaction in a non-polar solvent like dichloromethane without HOBt may reduce racemization.[9]
-
-
Work-up and Purification: Harsh acidic or basic conditions during aqueous work-up can cause epimerization.[1]
-
Protocol: Quench your reaction with a buffered solution, such as saturated ammonium chloride. When removing solvent, use a rotary evaporator at reduced pressure and moderate temperature to avoid prolonged heating.[1]
-
Guide 2: Intramolecular Cyclization Reactions
The formation of the pyrrolidine ring via intramolecular cyclization is a powerful strategy. However, the stereochemical outcome can be compromised if the newly formed stereocenter is prone to epimerization.
Problem: You are forming a substituted pyrrolidine via an intramolecular cyclization (e.g., aza-Michael addition, SN2 reaction) and obtaining a mixture of diastereomers or observing a loss of enantiomeric purity.
Key Considerations and Troubleshooting Steps:
| Parameter | Potential Issue | Recommended Action & Rationale |
| Base/Catalyst | The base or catalyst may be promoting epimerization of the product. | Switch to a less basic or sterically hindered catalyst. For base-mediated cyclizations, a weaker base or catalytic amounts may be sufficient and less likely to cause product epimerization. |
| Reaction Time | The reaction may be under thermodynamic control, leading to the formation of the most stable, but not necessarily the desired, diastereomer over time. | Monitor the reaction progress closely and quench it as soon as the starting material is consumed. This can favor the kinetically formed product. |
| Temperature | Higher temperatures can facilitate equilibration to the thermodynamically more stable diastereomer. | Run the reaction at a lower temperature to favor the kinetic product. |
| Solvent | The solvent can influence the transition state of the cyclization and the stability of any charged intermediates. | Screen a range of solvents with varying polarities. Less polar solvents may disfavor charged intermediates that could lead to epimerization. |
Mechanistic Insight: Kinetic vs. Thermodynamic Control
In some intramolecular cyclizations, the initially formed product (the kinetic product) may not be the most thermodynamically stable. If the cyclization is reversible or if conditions allow for epimerization of the product, the reaction mixture will eventually equilibrate to the more stable thermodynamic product.[7]
Caption: Kinetic vs. Thermodynamic control in cyclization.
Guide 3: Catalytic Asymmetric Synthesis
In catalytic asymmetric reactions, such as 1,3-dipolar cycloadditions or hydrogenations, poor enantioselectivity can often be traced back to the catalyst's activity or the reaction conditions.
Problem: Your catalytic asymmetric synthesis of a pyrrolidine is yielding a product with low enantiomeric excess.
Troubleshooting Checklist:
-
Catalyst Purity and Preparation:
-
Is your chiral ligand or catalyst enantiomerically pure? Verify with the supplier's data or through analysis.
-
If you are preparing the catalyst in situ, are you using anhydrous solvents and reagents? Moisture can deactivate many catalysts.[5]
-
Ensure the catalyst formation reaction is allowed to go to completion. Incomplete formation can lead to multiple catalytic species and reduced enantioselectivity.[5]
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature is a common strategy to improve enantioselectivity.[5]
-
Concentration: The concentration of the substrate and catalyst can sometimes influence the outcome. Consider running the reaction at different concentrations.
-
Additives: Some reactions require specific additives (e.g., a Lewis acid or base) to achieve high selectivity. Ensure these are pure and added in the correct stoichiometry.
-
-
Substrate Purity:
-
Impurities in your starting material can sometimes inhibit or poison the catalyst, leading to a sluggish reaction and poor stereocontrol. Purify your substrate if its quality is questionable.
-
Analytical Protocols for Enantiomeric Excess Determination
Accurate measurement of enantiomeric excess is the first step in troubleshooting. Here are summarized protocols for the most common techniques.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
Principle: Enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with different stabilities.
Step-by-Step Methodology:
-
Column Selection: Choose a chiral column suitable for your compound class (e.g., polysaccharide-based columns like Chiralpak or Chiralcel).
-
Mobile Phase Optimization:
-
Start with a standard mobile phase, typically a mixture of hexane/isopropanol or hexane/ethanol.
-
Vary the ratio of the polar modifier (alcohol) to optimize the separation.
-
Additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can improve peak shape.
-
-
Sample Preparation: Dissolve a small amount of your purified product in the mobile phase.
-
Analysis: Inject the sample and integrate the peak areas of the two enantiomers.
-
Calculation:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Protocol 2: Chiral Gas Chromatography (GC)
Principle: Similar to HPLC, but for volatile compounds, using a capillary column with a chiral stationary phase. Derivatization may be necessary to increase volatility.
Step-by-Step Methodology:
-
Derivatization (if necessary): For pyrrolidines with free N-H or O-H groups, derivatization is often required. A common method is trifluoroacetylation using trifluoroacetic anhydride (TFAA).[2]
-
Dissolve ~1 mg of your sample in 1 mL of dichloromethane.
-
Add 100 µL of TFAA and let it react.
-
Quench the reaction carefully and prepare the sample for injection.
-
-
Column Selection: Use a chiral capillary column, such as one based on cyclodextrins.[3]
-
Temperature Program: Optimize the temperature ramp to achieve baseline separation of the enantiomers.
-
Analysis and Calculation: Inject the sample and calculate the ee from the peak areas as described for HPLC.
References
- A Comparative Guide to Analytical Methods for Validating the Enantiomeric Excess of (S)-(1-Methylpyrrolidin-3-YL)methanol. BenchChem
- An In-Depth Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-1-Boc-2-(aminomethyl)pyrrolidine. BenchChem
- Gong, Y.-D., et al. Epimerization in Intramolecular Carbanilide Cyclization to Hydantoins: A Computational Study. Bulletin of the Chemical Society of Japan
- Strategies to prevent racemization in asymmetric synthesis using N-Benzoyl-L-proline. BenchChem
- Gong, Y.-D., et al. Epimerization in Intramolecular Carbanilide Cyclization to Hydantoins: A Computational Study.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH
- Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. PubMed
- Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol. BenchChem
- Analytical Techniques for Stereochemistry. Chiralpedia
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of N-Methylpyrrolidine-3-carboxamide Hydrochloride
Welcome to the technical support center for the synthesis of N-methylpyrrolidine-3-carboxamide hydrochloride. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this compound, with a focus on addressing the challenges encountered during scale-up operations. Our goal is to provide practical, experience-driven advice to help you navigate common obstacles and optimize your synthetic protocol.
I. Overview of the Synthetic Strategy
The most reliable and scalable approach to this compound typically begins with a protected pyrrolidine-3-carboxylic acid. A common and robust two-step sequence involves the use of the tert-butyloxycarbonyl (Boc) protecting group. This strategy offers excellent control over the reactivity of the pyrrolidine nitrogen, ensuring selective amide bond formation.
The overall synthetic workflow can be visualized as follows:
This guide will address critical questions and troubleshooting points for each of these major steps.
II. Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis?
For scalability and reproducibility, (Rac)- or (R/S)-1-Boc-pyrrolidine-3-carboxylic acid is highly recommended. It is commercially available, stable, and the Boc group is easily removed under acidic conditions that are compatible with the final salt formation. Starting directly with N-methylpyrrolidine-3-carboxylic acid can be problematic due to the zwitterionic nature of the molecule, which complicates amide coupling reactions.
Q2: Can I use a different protecting group for the pyrrolidine nitrogen?
While other protecting groups like Carboxybenzyl (Cbz) can be used, the Boc group is generally preferred for its clean removal. Cbz group removal typically requires catalytic hydrogenation, which adds an extra step and requires specialized equipment (hydrogenator). The deprotection of Boc with HCl gas or a solution of HCl in an organic solvent seamlessly leads to the desired hydrochloride salt in a single step.
Q3: What form of methylamine should I use?
Methylamine is available as a gas, a solution in water (40 wt%), or a solution in an alcohol (e.g., THF or ethanol).
-
Aqueous Methylamine (40 wt%): This is often the most practical and cost-effective choice for scale-up. However, the presence of water requires careful selection of coupling reagents, as some can be hydrolyzed.
-
Methylamine Gas: Provides a water-free environment but requires specialized handling (gas lines, scrubbers) and careful monitoring of addition.
-
Methylamine in Organic Solvent: A good compromise, but often more expensive. Ensure the solvent is compatible with your reaction conditions.
Q4: How do I handle the final hydrochloride product? It seems to be hygroscopic.
Yes, the final product can be hygroscopic. It is crucial to handle it in a low-humidity environment (e.g., a glove box or a dry room). After filtration, the product should be dried under high vacuum, and for long-term storage, it should be kept in a tightly sealed container with a desiccant.
III. Troubleshooting Guide: Scaling Up the Synthesis
This section addresses specific problems that may arise during the synthesis, particularly when moving from a lab scale to a pilot or production scale.
Step 1: Amide Coupling
Problem 1: Low or stalled conversion during the amide coupling reaction.
-
Question: My reaction has stalled at 60-70% conversion even after extended reaction time. What could be the cause?
-
Answer & Solutions: This is a common issue in amide coupling and can stem from several factors.
-
Inadequate Acid Activation: The active ester intermediate formed by the coupling reagent may be hydrolyzing or decomposing before it can react with methylamine.
-
Solution: Ensure your solvent is anhydrous, especially if using a water-sensitive coupling reagent. When using aqueous methylamine, consider adding the coupling reagents portion-wise to maintain a sufficient concentration of the activated acid.
-
-
pH of the Reaction Mixture: The reaction pH is critical. Methylamine is basic, and the carboxylic acid is acidic. The free pyrrolidine nitrogen must be available for nucleophilic attack.
-
Solution: Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[1] A common protocol is to add 1.1-1.5 equivalents of the base to neutralize the carboxylic acid and any acid byproducts from the coupling reaction.
-
-
Choice of Coupling Reagent: For scale-up, the choice of coupling reagent impacts cost, efficiency, and byproduct removal.
-
Solution: A comparison of common coupling reagents is provided in the table below. For large-scale synthesis, EDC/HOBt is often a cost-effective choice, but the dicyclohexylurea (DCU) byproduct from DCC can be difficult to remove. HATU is highly efficient but more expensive.[1]
-
-
| Coupling Reagent System | Pros | Cons on Scale-Up |
| EDC / HOBt | Water-soluble byproducts (EDU), cost-effective. | HOBt has thermal stability concerns; regulations are increasing on its use. |
| DCC / HOBt | Inexpensive. | Dicyclohexylurea (DCU) byproduct is often insoluble and can complicate filtration and purification. |
| HATU / DIPEA | Very high efficiency, fast reaction times, low racemization.[1] | High cost, byproducts can be difficult to remove. |
| T3P® (Propylphosphonic Anhydride) | Byproducts are water-soluble; high yields. | Can be more expensive than carbodiimides. |
Problem 2: Difficulty removing coupling agent byproducts during workup.
-
Question: I've used EDC for the coupling, but I'm struggling to remove the N-acylurea byproduct from my product. How can I improve the purification?
-
Answer & Solutions: This is a frequent challenge. The byproducts of carbodiimide reagents can sometimes have similar solubility to the desired product.
-
Aqueous Washes: The key is to exploit the pH-dependent solubility of the byproducts and your product.
-
Solution: After the reaction, perform a series of aqueous washes. A wash with dilute acid (e.g., 1M HCl) will remove unreacted methylamine and basic byproducts. A wash with dilute base (e.g., saturated NaHCO₃) will remove unreacted carboxylic acid and HOBt. The N-acylurea byproduct from EDC is often more soluble in acidic water.
-
-
Solvent Selection for Extraction:
-
Solution: Use a solvent like ethyl acetate or dichloromethane (DCM) for extraction. If byproduct solubility is an issue, sometimes switching to a less polar solvent like toluene (if the product is soluble) can cause the byproducts to precipitate.
-
-
Step 2: Boc Deprotection and Hydrochloride Salt Formation
Problem 3: The deprotection reaction is incomplete or very slow.
-
Question: I've added HCl in dioxane to my Boc-protected intermediate, but after several hours, I still see a significant amount of starting material by TLC/LC-MS.
-
Answer & Solutions: Incomplete deprotection can be due to insufficient acid or the presence of scavengers.
-
Stoichiometry of Acid: The Boc group consumes one equivalent of acid, and the pyrrolidine nitrogen will be protonated by another.
-
Solution: Ensure you are using a sufficient excess of HCl. A 4M solution of HCl in dioxane is standard, and often a large excess (5-10 equivalents) is used to drive the reaction to completion.
-
-
Water Content: The presence of water can hydrolyze the Boc group but may slow down the acid-catalyzed cleavage.
-
Solution: Use an anhydrous grade of HCl in your chosen solvent. If your starting material or solvent is wet, you may need to add more acid.
-
-
Problem 4: The final product "oils out" instead of precipitating as a solid.
-
Question: During the addition of HCl or after concentration, my product forms a sticky oil instead of a filterable solid. How can I induce crystallization?
-
Answer & Solutions: "Oiling out" is a common problem with salt formation, especially if there are impurities present or if the solvent system is not optimal.
-
Solvent System: The choice of solvent is critical for crystallization.
-
Solution: Isopropanol (IPA) or ethanol are often good choices for hydrochloride salt formation as they are less polar than methanol but still polar enough to dissolve the free base. After deprotection with HCl in dioxane, you can distill off the dioxane and replace it with IPA.
-
-
Anti-Solvent Addition:
-
Solution: Try adding a non-polar "anti-solvent" slowly to the solution of your product. Good choices include methyl tert-butyl ether (MTBE) or heptane. Add the anti-solvent dropwise with vigorous stirring until the solution becomes cloudy, then allow it to stand. Seeding with a small crystal of the product, if available, can also be very effective.
-
-
Purity: Impurities can act as crystallization inhibitors.
-
Solution: Ensure the Boc-protected intermediate is highly pure before the deprotection step. If the oil persists, you may need to purify the free base by chromatography before attempting the salt formation again.
-
-
IV. Experimental Protocols
Protocol 1: Amide Coupling using EDC/HOBt
-
Setup: To a stirred solution of 1-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) in an appropriate solvent (e.g., DCM or DMF, 5-10 volumes), add 1-Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Activation: Cool the mixture to 0-5 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise, maintaining the internal temperature below 10 °C.
-
Amine Addition: Stir the mixture at 0-5 °C for 30 minutes. Then, add a 40% aqueous solution of methylamine (1.5 eq) dropwise, ensuring the temperature does not exceed 15 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-N'-methylpyrrolidine-3-carboxamide, which can be used directly in the next step or purified by column chromatography if necessary.
Protocol 2: Boc-Deprotection and Hydrochloride Salt Formation
-
Setup: Dissolve the crude N-Boc-N'-methylpyrrolidine-3-carboxamide (1.0 eq) in a minimal amount of a suitable solvent like isopropanol (IPA) or ethyl acetate.
-
Acidification: Cool the solution to 0-5 °C. Slowly bubble anhydrous HCl gas through the solution or add a 4M solution of HCl in dioxane (5-10 eq) dropwise. A precipitate should begin to form.
-
Precipitation/Crystallization: Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until deprotection is complete (monitored by TLC/LC-MS). If no solid forms, slowly add an anti-solvent like MTBE until turbidity is observed.
-
Isolation: Collect the solid product by filtration. Wash the filter cake with a small amount of cold solvent (e.g., IPA/MTBE mixture).
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Drying: Dry the product under high vacuum at 40-50 °C to a constant weight to yield this compound.
V. References
-
Tanaka, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29). [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Lan, M., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Tetrahedron Letters, 56(44), 6083-6086. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond formation. Nature, 480(7378), 471-479. [Link]
Sources
Technical Support Center: Troubleshooting Co-eluting Impurities in Chromatography
Welcome to the Technical Support Center for Chromatography. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve the common challenge of co-eluting impurities. As a senior application scientist, I will provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your method development and analysis.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our users encounter when dealing with co-eluting peaks.
Q1: I see a shoulder on my main peak. What does this indicate?
A shoulder on a peak is a strong indicator of a co-eluting impurity or a closely related compound.[1][2] This means another compound is eluting very close to your main analyte, resulting in incomplete separation. You should proceed with the troubleshooting steps outlined in the in-depth guides below to improve resolution.
Q2: My peak purity analysis from the DAD detector shows a purity angle less than the purity threshold, but I still suspect an impurity. Is this possible?
Yes, this is possible. While a purity angle lower than the purity threshold suggests the peak is spectrally pure, it is not a definitive confirmation of a single compound.[3][4] UV-based peak purity analysis is a qualitative tool that assesses spectral consistency.[3] An impurity might co-elute if it has a very similar UV spectrum to the main compound or if it is present at a very low concentration, making spectral differences difficult to detect. For a more definitive assessment, especially in pharmaceutical quality control, consider using an orthogonal detection technique like mass spectrometry (MS) which can differentiate compounds based on their mass-to-charge ratio.[3][5]
Q3: My method was working perfectly, but now I'm observing co-elution. What could be the cause?
This sudden loss of resolution can stem from several factors:
-
Column Degradation: The stationary phase of your column can degrade over time, leading to a loss of performance and resolution.
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation, such as slight variations in pH or solvent composition, can significantly affect retention times and selectivity.[6]
-
System Contamination: Contamination in the HPLC system, particularly at the column inlet, can lead to peak distortion and apparent co-elution.
-
Changes in Sample Matrix: If your sample matrix has changed, new components may be introduced that co-elute with your analytes of interest.
Q4: Can injecting too much sample cause peak overlapping?
Yes, overloading the column is a common cause of peak broadening and fronting, which can lead to the merging of adjacent peaks and apparent co-elution.[7] It is crucial to operate within the linear range of your column and detector. Try reducing the injection volume or sample concentration to see if the resolution improves.
In-depth Troubleshooting Guides
When faced with co-eluting peaks, a systematic approach to method optimization is crucial. The resolution of two peaks is governed by three key factors: efficiency (N) , selectivity (α) , and retention factor (k') .[6][8]
Guide 1: Systematic Mobile Phase Optimization
The mobile phase is often the first and most powerful parameter to adjust for improving separation.[6][9]
Experimental Protocol: Mobile Phase Optimization
-
Adjust Solvent Strength (%B): In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time of your analytes.[6][10] This increased interaction with the stationary phase can often improve the separation of closely eluting peaks.
-
Change the Organic Modifier: If adjusting the solvent strength is not sufficient, changing the organic modifier can significantly alter selectivity.[6][11] Acetonitrile, methanol, and tetrahydrofuran have different elution strengths and can interact differently with your analytes and the stationary phase, potentially resolving co-eluting compounds.[12]
-
Modify the Mobile Phase pH: For ionizable compounds, adjusting the pH of the mobile phase is a very effective tool for changing retention and selectivity.[9][13] A general guideline is to set the mobile phase pH at least two units away from the pKa of your analytes to ensure they are in a single, predominant ionization state.
Data Presentation: Effect of Mobile Phase Composition on Resolution
| Mobile Phase Composition | Retention Time (Analyte 1) | Retention Time (Impurity A) | Resolution (Rs) |
| 50:50 Acetonitrile:Water | 5.2 min | 5.3 min | 0.8 |
| 45:55 Acetonitrile:Water | 6.8 min | 7.1 min | 1.6 |
| 50:50 Methanol:Water | 6.1 min | 6.5 min | 1.9 |
This table illustrates how modifying the mobile phase can significantly improve the resolution between an analyte and a co-eluting impurity.
Guide 2: Strategic Stationary Phase Selection
If mobile phase optimization does not yield the desired resolution, the next step is to evaluate the stationary phase (the column).
Experimental Protocol: Stationary Phase Evaluation
-
Change the Stationary Phase Chemistry: If you are using a standard C18 column, switching to a column with a different stationary phase can provide alternative selectivities.[6] Consider phases like phenyl-hexyl, cyano (CN), or embedded polar groups. These phases offer different interaction mechanisms (e.g., pi-pi interactions with a phenyl column) that can alter the elution order and resolve co-eluting peaks.[14]
-
Increase Column Efficiency:
-
Use a Column with Smaller Particles: Columns packed with smaller particles (e.g., sub-2 µm) provide higher efficiency (a larger number of theoretical plates, N), resulting in sharper peaks and improved resolution.[8]
-
Increase Column Length: A longer column also increases the number of theoretical plates, providing more opportunities for separation.[15] However, this will also lead to longer run times and higher backpressure.
-
Guide 3: The Power of Orthogonal Chromatography
For particularly challenging separations where co-elution persists despite extensive method development, employing an orthogonal chromatographic technique is a powerful strategy.[5] Orthogonal methods separate compounds based on different chemical or physical principles, providing a completely different selectivity profile.[16]
Common Orthogonal Approaches:
-
Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC): RPLC is ideal for non-polar to moderately polar compounds, while HILIC excels at separating highly polar compounds that are poorly retained in RPLC.[17]
-
Reversed-Phase Liquid Chromatography (RPLC) and Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase and is known to be orthogonal to RPLC, offering unique selectivity for a wide range of compounds.[17]
Visualization: Troubleshooting Workflow for Co-eluting Peaks
Sources
- 1. youtube.com [youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 4. industrialpharmacist.com [industrialpharmacist.com]
- 5. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 6. benchchem.com [benchchem.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. molnar-institute.com [molnar-institute.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. jocpr.com [jocpr.com]
- 14. How to Separate Coeluting Compounds - Chromatography Forum [chromforum.org]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. biotage.com [biotage.com]
- 17. chromatographytoday.com [chromatographytoday.com]
N-methylpyrrolidine-3-carboxamide hydrochloride solubility enhancement for assays
Navigating Solubility Challenges in Assay Development
Welcome to the dedicated technical support guide for N-methylpyrrolidine-3-carboxamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common and complex challenges related to the solubility of this compound in experimental assays. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies required to ensure data integrity and experimental success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and behavior of this compound.
Q1: What are the fundamental physicochemical properties of this compound that influence its solubility?
A: Understanding the core properties of this compound is the first step to troubleshooting. As a hydrochloride salt, it is generally expected to have higher aqueous solubility compared to its free base form due to the ionization of the pyrrolidine nitrogen. Key factors include its molecular weight, polarity conferred by the carboxamide group, and its pKa, which dictates the pH at which it is ionized. The hydrochloride form significantly enhances its solubility in polar solvents like water and buffers.
Q2: I'm seeing precipitation when I dilute my DMSO stock solution of this compound into aqueous assay buffer. What is happening?
A: This is a classic issue known as "antisolvent precipitation." Your compound is likely highly soluble in a polar aprotic solvent like DMSO but may be significantly less soluble in the aqueous buffer used for your assay. When the concentrated DMSO stock is rapidly diluted, the compound finds itself in an environment (the buffer) where it is no longer soluble at that concentration, causing it to crash out of solution. The key is to manage the transition from a high-solubility solvent to a low-solubility one carefully.
Q3: Can I simply increase the pH of my buffer to improve the solubility of this compound?
A: Not necessarily; in fact, for a hydrochloride salt, this could be counterproductive. This compound's solubility is highest at an acidic to neutral pH where the pyrrolidine nitrogen is protonated and charged. Increasing the pH towards its pKa will deprotonate the nitrogen, converting the salt to its less soluble free base form, which may decrease its aqueous solubility and lead to precipitation. Therefore, pH adjustment must be approached with caution and a clear understanding of the compound's pKa.
Q4: Are there common excipients or co-solvents that are known to improve the solubility of similar small molecules?
A: Yes, several formulation strategies can be employed. For preclinical and in vitro assays, common co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be used in combination with water. Additionally, non-ionic surfactants such as Tween® 80 or Cremophor® EL are frequently used to form micelles that can encapsulate and solubilize poorly soluble compounds. The choice of excipient is highly dependent on the specific assay, as some can interfere with biological targets or detection methods.
Part 2: Troubleshooting Guide: From Precipitation to Reliable Data
This section provides systematic approaches to resolving specific solubility-related problems encountered during your experiments.
Scenario 1: Compound Precipitates Immediately Upon Dilution in Assay Buffer
Problem: You add your DMSO stock of this compound to your aqueous buffer (e.g., PBS, pH 7.4) and observe immediate cloudiness or visible precipitate.
Root Cause Analysis: The final concentration of your compound in the buffer exceeds its thermodynamic solubility limit. The percentage of DMSO in the final solution may also be too low to keep it dissolved.
Step-by-Step Solution:
-
Determine Maximum Tolerated DMSO Concentration: First, run a vehicle control experiment to find the highest percentage of DMSO your assay can tolerate without affecting the biological system (e.g., cell viability, enzyme activity). This is typically between 0.1% and 1%.
-
Assess Kinetic vs. Thermodynamic Solubility: The issue might be the rate of dilution. Try adding the DMSO stock to the buffer while vortexing vigorously. This rapid mixing can sometimes create a transiently supersaturated but kinetically stable solution that may be sufficient for the duration of the assay.
-
Lower the Stock Concentration: If the final DMSO concentration is fixed, you may need to lower the concentration of your DMSO stock solution. This means you will add a larger volume of the stock to reach your final desired compound concentration, but the compound will be introduced to the aqueous environment more gradually.
-
Employ a "Serial Dilution in Mixed Solvents" Approach: Instead of a direct 1:1000 dilution from DMSO into buffer, create an intermediate dilution series. For example, dilute the DMSO stock 1:10 in a 50:50 DMSO:buffer mixture, then dilute that solution further into the final buffer. This gradual reduction in organic solvent can prevent the shock of antisolvent precipitation.
Workflow: Systematic Solubilization Approach
Below is a decision-making workflow to guide your solubilization strategy.
Caption: A decision tree for troubleshooting compound precipitation in assays.
Scenario 2: Results are Inconsistent or Show Poor Dose-Response
Problem: Your assay works, but the results are highly variable between replicates, or the dose-response curve is flat or non-sigmoidal, suggesting the compound is not reaching its target effectively.
Root Cause Analysis: This may be due to time-dependent precipitation. The compound may appear soluble initially but could be slowly precipitating out over the incubation period of your assay, reducing the effective concentration.
Step-by-Step Solution:
-
Visual Inspection Over Time: Prepare your highest concentration of the compound in the final assay buffer. Place it in the same incubation conditions as your experiment (e.g., 37°C). At several time points (e.g., 0, 30, 60, 120 minutes), take an aliquot and visually inspect it for cloudiness against a dark background. A simple light-scattering measurement on a plate reader can also quantify this.
-
Utilize a Solubility-Enhancing Buffer: If time-dependent precipitation is confirmed, consider incorporating a low percentage of a solubilizing excipient directly into your final assay buffer.
-
Cyclodextrins: Molecules like Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with small molecules, effectively shielding them from the aqueous environment and improving solubility.
-
Non-ionic Surfactants: A very low concentration (e.g., 0.01%) of a surfactant like Tween® 80 can help maintain solubility without disrupting cell membranes or protein function in many cases.
-
-
Protocol: Screening for an Optimal Solubilizing Excipient
-
Objective: To identify an excipient that maintains the solubility of this compound over time without interfering with the assay.
-
Materials: this compound, DMSO, assay buffer, and a panel of excipients (e.g., 10% HP-β-CD stock, 1% Tween® 80 stock).
-
Procedure:
-
Prepare a series of assay buffers, each containing a different excipient at a low final concentration (e.g., 0.1% HP-β-CD, 0.005% Tween® 80). Include a "buffer only" control.
-
Spike your compound (from a DMSO stock) into each of these buffers to the highest concentration needed for your assay.
-
Incubate all samples under assay conditions.
-
At various time points, measure the clarity of the solutions using a nephelometer or a plate reader measuring absorbance at ~600 nm. A stable, low reading indicates sustained solubility.
-
Crucially, run parallel "excipient-only" controls in your actual biological assay to ensure the excipients themselves do not produce a signal or cause toxicity.
-
-
Data Summary: Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Pros | Cons |
| pH Adjustment | Increases the fraction of the ionized, more soluble form of the compound. | Simple to implement. | May affect assay biology; can decrease solubility for hydrochloride salts if pH is raised. |
| Co-solvents (e.g., Ethanol, PEG) | Reduces the polarity of the solvent (water), making it more favorable for the organic compound. | Effective for many compounds. | Can cause protein denaturation or cell toxicity at higher concentrations. |
| Surfactants (e.g., Tween® 80) | Form micelles that encapsulate the compound, increasing its apparent solubility. | Highly effective at low concentrations. | Can interfere with protein-lipid interactions or cell membranes. |
| Cyclodextrins (e.g., HP-β-CD) | Form host-guest inclusion complexes, sequestering the compound from water. | Generally low toxicity and high efficacy. | Can sometimes extract cholesterol from cell membranes; may not fit all molecule shapes. |
This guide provides a framework for addressing the solubility challenges of this compound. Successful assay development with challenging compounds requires a systematic, evidence-based approach that carefully considers the interplay between compound chemistry, solvent systems, and biological context.
Technical Support Center: Optimizing Chiral Separation of Pyrrolidine Enantiomers
Welcome to the dedicated support center for the chiral separation of pyrrolidine enantiomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of resolving these critical chiral building blocks. Here, we move beyond generic protocols to provide in-depth, field-tested insights into method development, optimization, and troubleshooting. Our approach is grounded in the principles of chromatography, explaining not just the "how" but the "why" behind each experimental choice.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common challenges and questions that arise during the chiral separation of pyrrolidine enantiomers.
FAQ 1: Why am I seeing poor resolution (Rs < 1.5) between my pyrrolidine enantiomers on a polysaccharide-based chiral stationary phase (CSP)?
Answer: Poor resolution is a frequent issue, often stemming from a suboptimal choice of mobile phase, column temperature, or even the specific polysaccharide CSP. Pyrrolidines, as basic amines, are prone to strong interactions with residual silanols on the silica support, leading to peak tailing and reduced efficiency, which directly impacts resolution.
Underlying Causes & Solutions:
-
Secondary Interactions: The basic nitrogen in the pyrrolidine ring can interact strongly with acidic silanol groups on the silica surface of the CSP, causing peak distortion and band broadening.
-
Solution: Introduce a basic additive to the mobile phase. Additives like diethylamine (DEA), ethanolamine (ETA), or butylamine, typically at a concentration of 0.1-0.5%, will compete for the active silanol sites, minimizing undesirable interactions and dramatically improving peak shape and resolution.
-
-
Incorrect Mobile Phase Polarity: The choice between normal-phase (e.g., hexane/isopropanol) and polar organic/reversed-phase modes is critical. The polarity of the mobile phase dictates the interaction strength between the enantiomers and the CSP.
-
Solution: Systematically screen different mobile phase compositions. For polysaccharide columns like Daicel's CHIRALPAK® series, start with a standard mobile phase such as hexane/ethanol or hexane/isopropanol. If resolution is poor, vary the alcohol modifier percentage. Sometimes, switching to a different alcohol (e.g., from isopropanol to ethanol) can significantly alter selectivity (α).
-
-
Suboptimal Temperature: Column temperature affects the thermodynamics of the chiral recognition process.
-
Solution: Evaluate the effect of temperature. Lowering the temperature often increases the stability of the transient diastereomeric complexes formed between the analyte and the CSP, which can enhance enantioselectivity and improve resolution. Conversely, in some cases, raising the temperature can improve peak efficiency. It is recommended to test a range, for example, from 15°C to 40°C.
-
FAQ 2: My pyrrolidine derivative is N-protected (e.g., Boc, Cbz). How does this affect my separation strategy?
Answer: N-protection fundamentally changes the molecule's properties, which in turn dictates the separation strategy. The basicity of the pyrrolidine nitrogen is neutralized, eliminating the need for basic additives to suppress silanol interactions. However, the bulky protecting group now plays a dominant role in the chiral recognition mechanism.
Key Adjustments:
-
CSP Selection: CSPs that rely on hydrogen bonding and dipole-dipole interactions become more effective. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are still excellent choices, as the carbamate group of the protecting moiety can form crucial hydrogen bonds with the CSP.
-
Mobile Phase: You can often omit the basic additive (like DEA). The focus shifts to optimizing the polarity of the mobile phase to balance retention and selectivity. For N-Boc pyrrolidinols, for instance, a mobile phase of hexane/isopropanol on a cellulose-based column is a common starting point.
-
Detection: The protecting group often contains a chromophore (like the phenyl ring in Cbz), which simplifies UV detection at wavelengths such as 254 nm.
FAQ 3: I'm developing a preparative separation method. How do I scale up my analytical method without losing resolution?
Answer: Scaling up from analytical to preparative chromatography requires careful consideration to maintain purity and throughput. A direct scale-up is rarely optimal.
Core Principles for Scaling:
-
Maximize Analytical Resolution: Before scaling, ensure your analytical method has a resolution (Rs) of at least 2.0. This provides a robust buffer to handle the loss in efficiency that typically occurs on larger-diameter preparative columns.
-
Conduct a Loading Study: At the analytical scale, perform overload injections to determine the maximum sample load the CSP can handle before resolution is compromised. This will inform the loading capacity for the preparative column.
-
Maintain Linear Velocity: The key to a successful scale-up is to keep the linear velocity of the mobile phase constant between the analytical and preparative columns. The flow rate on the preparative column (F_prep) can be calculated using the following formula:
-
F_prep = F_analyt × (d_prep² / d_analyt²)
-
Where F is the flow rate and d is the internal diameter of the column.
-
-
Solvent Considerations: For preparative work, consider solvent cost and ease of removal. Hexane and ethanol are often preferred over dichloromethane or tetrahydrofuran for these reasons.
Part 2: Troubleshooting Guides
This section provides structured troubleshooting workflows for specific, complex problems.
Guide 1: Issue - Severe Peak Tailing for Unprotected Pyrrolidines
This guide helps diagnose and resolve issues of asymmetric peaks, which can co-elute and prevent accurate quantification and purification.
Caption: A logical workflow for diagnosing and resolving peak tailing in the chiral separation of basic pyrrolidines.
Part 3: Protocols and Data
Protocol 1: Method Development for Chiral Separation of 2-Methylpyrrolidine
This protocol outlines a systematic approach to developing a robust analytical method using HPLC with a polysaccharide-based CSP.
Objective: To achieve baseline separation (Rs ≥ 1.5) of (R)- and (S)-2-methylpyrrolidine.
Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) column, 4.6 x 250 mm, 5 µm
-
Mobile Phase Solvents: n-Hexane (HPLC grade), Isopropanol (IPA, HPLC grade), Diethylamine (DEA)
-
Sample: Racemic 2-methylpyrrolidine dissolved in mobile phase (0.5 mg/mL)
Step-by-Step Procedure:
-
Initial Screening:
-
Prepare a mobile phase of Hexane/IPA (90:10, v/v) with 0.2% DEA.
-
Set the column temperature to 25°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 215 nm (for end-on absorbance of the amine).
-
Inject 5 µL of the sample and record the chromatogram.
-
-
Optimization of Alcohol Modifier:
-
If resolution is poor or retention times are too long/short, adjust the percentage of IPA.
-
Test mobile phases with 5%, 15%, and 20% IPA. A lower percentage of IPA will generally increase retention and may improve resolution.
-
-
Optimization of Basic Additive:
-
If peak tailing is still observed, increase the DEA concentration to 0.3%. If the peak shape is good but resolution is low, sometimes decreasing the additive concentration can slightly improve selectivity.
-
-
Temperature Study:
-
Once a promising mobile phase is identified, evaluate the effect of temperature. Run the separation at 15°C and 35°C to see how it impacts resolution and retention time.
-
-
Method Validation:
-
Once optimal conditions are found, perform replicate injections to confirm the method's robustness and repeatability.
-
Data Table: Example Separation Conditions for Pyrrolidine Derivatives
The following table summarizes typical starting conditions for the chiral separation of different pyrrolidine derivatives on common polysaccharide CSPs.
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temp (°C) | Resolution (Rs) | Reference |
| N-Boc-3-hydroxypyrrolidine | CHIRALPAK® AD-H | Hexane/Ethanol (80:20) | 1.0 | 25 | 2.8 | |
| 1-(2-pyrrolidinylmethyl)-pyrrolidine | CHIRALCEL® OD-H | Hexane/IPA/DEA (80:20:0.1) | 0.8 | 30 | 1.9 | |
| 2-Phenylpyrrolidine | CHIRALPAK® IA | Hexane/IPA (90:10) | 1.0 | 25 | 3.5 | |
| 3-Aminopyrrolidine (derivatized) | Cyclodextrin-based (e.g., Astec CYCLOBOND I) | Acetonitrile/TEAA Buffer | 1.0 | 35 | >1.5 |
Note: These are starting points. Method optimization is required for specific applications.
References
-
Title: DAICEL Chiral Selector Poster. Source: Daicel Chiral Technologies. [Link]
-
Title: A Guide to Chiral Stationary Phase Selection. Source: Phenomenex. [Link]
-
Title: Enantioseparation of primary amino compounds on polysaccharide-type chiral stationary phases. Source: Journal of Chromatography A. [Link]
-
Title: The Importance of Additives for Chiral Separations. Source: Separation Science, a Wiley brand. [Link]
Validation & Comparative
A Comparative Guide to the Purity Analysis of N-methylpyrrolidine-3-carboxamide Hydrochloride by HPLC
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
N-methylpyrrolidine-3-carboxamide hydrochloride is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery.[1] Its structural motif is found in a variety of biologically active molecules. The purity of such an intermediate is paramount, as any impurities can have a significant impact on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for purity determination are essential for quality control and regulatory compliance.[2][3]
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound. We will explore a primary HPLC-UV method, compare the performance of different stationary and mobile phases, and discuss alternative analytical technologies. All methodologies are presented with a rationale grounded in scientific principles and aligned with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[4][5]
Primary Analytical Approach: Reversed-Phase HPLC with UV Detection
A reversed-phase HPLC (RP-HPLC) method is the workhorse for the purity analysis of polar, water-soluble compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Rationale for Method Development
-
Analyte Properties: this compound is a salt, making it highly soluble in aqueous media.[6] Its structure contains a polar amide group and a tertiary amine, which can be protonated. These characteristics make it well-suited for RP-HPLC.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is a common first choice for RP-HPLC due to its versatility and wide availability. The long alkyl chains provide sufficient hydrophobicity to retain the analyte and separate it from potential impurities.
-
Mobile Phase Considerations: An acidic mobile phase is employed to ensure the protonation of the tertiary amine in the pyrrolidine ring. This suppresses silanol interactions with the stationary phase and results in better peak shape. A mixture of water and a miscible organic solvent like acetonitrile or methanol is used to elute the compound. A buffer, such as phosphate or formate, is included to maintain a consistent pH.[7]
-
Detection: The amide chromophore in the molecule allows for detection by UV spectrophotometry, typically in the range of 200-220 nm.
Experimental Workflow: Purity Determination by RP-HPLC-UV
Caption: Workflow for HPLC Purity Analysis.
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL in Mobile Phase A
System Suitability: Before sample analysis, the system suitability must be established by injecting a standard solution multiple times. Key parameters to monitor include retention time repeatability, peak area precision, tailing factor, and theoretical plates.[8]
Comparative Performance of HPLC Columns and Mobile Phases
The choice of column and mobile phase can significantly impact the resolution of impurities. Below is a comparison of different stationary phases and their expected performance for this analysis.
| Stationary Phase | Particle Size (µm) | Key Characteristics | Expected Performance for N-methylpyrrolidine-3-carboxamide HCl |
| C18 | 5 | Standard hydrophobicity, good for general-purpose separations. | Good retention and separation of non-polar to moderately polar impurities. |
| C8 | 5 | Less hydrophobic than C18, resulting in shorter retention times for non-polar compounds. | May provide better peak shape for the main analyte due to reduced hydrophobic interactions. |
| Phenyl-Hexyl | 3 | Offers alternative selectivity through π-π interactions with aromatic impurities. | Useful for resolving impurities containing aromatic rings that may co-elute on a C18 column. |
| Embedded Polar Group (e.g., Amide) | 3 | Contains a polar group embedded in the alkyl chain, making it more compatible with highly aqueous mobile phases and offering different selectivity for polar compounds. | Can provide enhanced retention and separation of polar impurities and is resistant to phase collapse. |
Alternative Analytical Technologies: A Comparative Overview
While HPLC-UV is a robust technique, other methods can offer advantages in terms of speed, resolution, and sensitivity.
Ultra-High-Performance Liquid Chromatography (UPLC)
UPLC utilizes columns with sub-2 µm particles and instrumentation capable of handling higher backpressures.[7]
-
Advantages:
-
Higher Resolution and Throughput: Sharper peaks and faster analysis times.
-
Lower Solvent Consumption: More environmentally friendly and cost-effective.
-
-
Disadvantages:
-
Higher Initial Cost: Requires specialized instrumentation.
-
Increased Susceptibility to Clogging: Requires more stringent sample filtration.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Coupling HPLC with a mass spectrometer provides structural information about the analyte and its impurities.[9][10]
-
Advantages:
-
High Specificity and Sensitivity: Can identify and quantify impurities at very low levels.
-
Impurity Identification: Provides mass-to-charge ratio data, which aids in the structural elucidation of unknown impurities.
-
-
Disadvantages:
-
Higher Complexity and Cost: More complex instrumentation and data analysis.
-
Matrix Effects: The presence of other components can suppress or enhance the ionization of the analyte.
-
Logical Comparison of Analytical Techniques
Caption: Comparison of Analytical Techniques.
Conclusion
The purity analysis of this compound is crucial for ensuring the quality of downstream pharmaceutical products. A well-developed and validated RP-HPLC-UV method provides a reliable and robust approach for routine quality control. The choice of stationary and mobile phases should be optimized to achieve the best resolution for known and potential impurities. For enhanced performance in terms of speed and resolution, UPLC is an excellent alternative. When impurity identification and characterization are required, LC-MS is the most powerful tool. The selection of the most appropriate analytical technique will depend on the specific requirements of the analysis, including the need for speed, sensitivity, and structural information.
References
-
International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
-
PubChem. (n.d.). Methyl pyrrolidine-3-carboxylate hydrochloride. [Link]
-
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. [Link]
-
PrepChem.com. (n.d.). Synthesis of N-methylpyrrolidine. [Link]
-
SIELC Technologies. (n.d.). Separation of N-Methylpyrrolidine on Newcrom R1 HPLC column. [Link]
-
PubChem. (n.d.). N-Methylpyrrolidine-3-carboxamide. [Link]
-
Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. [Link]
-
Taylor & Francis Online. (n.d.). HPLC SEPARATION OF THE ZZ, ZE, EZ, AND EE GEOMETRIC ISOMERS AND EE ISOMER ENANTIOMERS OF A SUBSTITUTED PENTADIENYL CARBOXAMIDE USING ACHIRAL/CHIRAL COLUMN SWITCHING. [Link]
- Google Patents. (n.d.).
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
VAST JOURNALS SYSTEM. (n.d.). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. [Link]
-
MDPI. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. [Link]
-
Pharmaffiliates. (n.d.). n methylpyrrolidone and its Impurities. [Link]
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]
-
UKnowledge. (1988). 3-Hydroxy-N-Methylpyrrolidone and Preparation Thereof. [Link]
-
FDA. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]
-
World Journal of Pharmaceutical Research. (n.d.). A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES OF SOME DRUGS. [Link]
-
Agilent. (n.d.). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. [Link]
-
ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 6. Page loading... [guidechem.com]
- 7. Separation of N-Methylpyrrolidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. actascientific.com [actascientific.com]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride | MDPI [mdpi.com]
A Comparative Guide to the Structural Validation of N-methylpyrrolidine-3-carboxamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Unambiguous Structural Verification
In the landscape of drug discovery and development, the pyrrolidine scaffold is a cornerstone of many pharmacologically active agents. Its derivatives are integral to a wide array of therapeutics, from antiviral to neurotropic drugs.[1] N-methylpyrrolidine-3-carboxamide hydrochloride, a specific derivative, presents a unique set of structural features that necessitate a rigorous and multi-faceted approach to its validation. The precise confirmation of its chemical structure is not merely a procedural formality but a critical determinant of its biological activity, safety profile, and intellectual property standing.
This guide provides an in-depth, comparative analysis of the spectroscopic techniques employed to validate the structure of this compound. We will delve into the causality behind the choice of specific analytical methods, present detailed experimental protocols, and compare the spectral data with that of a key positional isomer, (2S)-N-methylpyrrolidine-2-carboxamide hydrochloride, and the parent structure, N-methylpyrrolidine hydrochloride. By understanding the subtle yet significant differences in their spectroscopic signatures, researchers can confidently ascertain the identity and purity of their synthesized compounds.
The Logic of Orthogonal Techniques for Structural Elucidation
A robust structural validation strategy relies on the principle of orthogonality, wherein multiple, independent analytical techniques are employed to corroborate the proposed structure. Each technique provides a unique piece of the structural puzzle, and their collective agreement provides a high degree of confidence in the final assignment. For this compound, the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) forms the bedrock of a comprehensive validation workflow.
Caption: Orthogonal workflow for structural validation.
Comparative Spectroscopic Analysis
A defining aspect of structural validation is the comparison with closely related structures. This comparative approach highlights the unique spectral features of the target molecule and aids in the unambiguous assignment of its structure.
Table 1: Comparative Spectroscopic Data
| Technique | N-methylpyrrolidine-3-carboxamide HCl (Predicted/Typical) | (2S)-N-methylpyrrolidine-2-carboxamide HCl (Experimental/Predicted) | N-methylpyrrolidine HCl (Experimental) |
| ¹H NMR (ppm) | (Predicted) Protons on pyrrolidine ring, N-methyl protons, carboxamide proton. Specific shifts depend on substitution pattern. | (Predicted) Distinct shifts for protons adjacent to the chiral center and carboxamide group. | Multiplets at ~3.6-3.8 ppm (NCH₂) and ~1.9-2.1 ppm (ring CH₂), singlet at ~2.9-3.0 ppm (N-CH₃).[2] |
| ¹³C NMR (ppm) | (Predicted) Signals for pyrrolidine carbons, N-methyl carbon, and carboxamide carbonyl. | Signals at ~56.25 ppm (NCH₂), ~42.38 ppm (N-CH₃), and ~24.18 ppm (CH₂).[2] | Signals for pyrrolidine carbons and the N-methyl carbon. |
| FTIR (cm⁻¹) | (Predicted) N-H stretch (amide), C=O stretch (amide), N-H bend (secondary amine salt), C-N stretch. | (Typical) N-H stretch, C=O stretch, N-H bend. | Broad N-H stretch (~2400-2700 cm⁻¹), C-H stretches (~2800-3000 cm⁻¹), N-H bend (~1580 cm⁻¹). |
| Mass Spec (m/z) | (Predicted) Molecular ion peak corresponding to the free base, fragmentation pattern revealing loss of the carboxamide group. | (Predicted) Molecular ion and fragmentation pattern characteristic of the 2-substituted isomer. | Molecular ion at m/z 85 (free base), characteristic fragmentation.[3] |
Note: Predicted spectral data is generated based on established algorithms and should be confirmed with experimental data whenever possible.
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The integration of the signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal adjacent protons.
-
¹³C NMR: Reveals the number of different types of carbon atoms and their chemical environment. The chemical shift of each carbon is indicative of its hybridization and the electronegativity of attached atoms.
-
Solvent Selection: Deuterated solvents such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide (DMSO-d₆) are used as they are NMR-inactive and can dissolve the hydrochloride salt. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
Caption: Workflow for NMR-based structural validation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing the spectrum, and correcting the baseline.
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.
Causality Behind Experimental Choices:
-
Identification of Key Functional Groups: FTIR is particularly useful for identifying the presence of the amide group (N-H and C=O stretches) and the secondary amine hydrochloride (N-H stretch and N-H bend).
-
Comparison with Alternatives: The position of the carbonyl (C=O) stretch can help differentiate between the 2- and 3-substituted isomers, as the electronic environment of the amide will be slightly different.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum: Record a background spectrum of a pure KBr pellet to subtract any atmospheric and instrumental interferences.
-
Sample Spectrum: Place the sample pellet in the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Causality Behind Experimental Choices:
-
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can determine the molecular weight of the compound with high accuracy, allowing for the confirmation of its elemental composition.
-
Fragmentation Analysis: The fragmentation pattern provides a fingerprint of the molecule. The way the molecule breaks apart upon ionization can reveal its connectivity and the presence of specific structural motifs.
Caption: General workflow for mass spectrometry analysis.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile/water.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
-
Sample Introduction and Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for polar molecules like amine hydrochlorides.
-
Mass Analysis: The ions are separated based on their m/z ratio in the mass analyzer.
-
Data Acquisition and Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.
Conclusion: A Synthesis of Evidence for Unwavering Confidence
The structural validation of this compound is a critical undertaking that demands a meticulous and integrated analytical approach. By leveraging the complementary strengths of NMR spectroscopy, FTIR spectroscopy, and mass spectrometry, researchers can build a comprehensive and self-validating body of evidence. The comparative analysis against its positional isomer and parent structure further refines the interpretation of the spectral data, enabling an unambiguous confirmation of the target molecule's identity. This rigorous validation process is fundamental to ensuring the quality, safety, and efficacy of novel pharmaceutical compounds, thereby underpinning the integrity of the entire drug development pipeline.
References
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ChemDraw: PerkinElmer Informatics. [Link]
-
MestReNova: Mestrelab Research S.L. [Link]
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NMRDB.org: An open-source database for NMR spectra. [Link]
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ACD/Labs MS Fragmenter: Advanced Chemistry Development, Inc. [Link]
-
PubChem. N-methylpyrrolidine. National Center for Biotechnology Information. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]
Sources
A Senior Application Scientist's Guide: N-Methyl vs. N-H Pyrrolidine Amides - A Comparative Analysis of Biological Activity
Introduction: The Strategic Value of a Single Methyl Group
In the landscape of medicinal chemistry, the pyrrolidine amide scaffold is a privileged structure, forming the core of numerous biologically active compounds and FDA-approved drugs.[1][2][3] Its conformational flexibility and capacity for diverse substitutions make it a versatile starting point for drug discovery. A frequent strategic decision during lead optimization is whether to maintain the secondary (N-H) amide or to methylate it, creating a tertiary (N-methyl) amide. This seemingly minor modification—the addition of a 14 Dalton methyl group—can profoundly alter a compound's biological and pharmacokinetic profile.
This guide provides an in-depth comparison of N-methyl versus N-H pyrrolidine amides, moving beyond simple observation to explain the causal mechanisms behind their differing biological activities. We will dissect the physicochemical consequences of this modification and translate them into tangible impacts on receptor binding, metabolic stability, and cell permeability, supported by experimental data and validated protocols.
Part 1: The Foundational Shift - Physicochemical Consequences of N-Methylation
The addition of a methyl group to the amide nitrogen fundamentally alters the molecule's electronic and steric properties. Understanding these changes is critical to predicting their biological impact.
-
Elimination of Hydrogen Bond Donor (HBD) Capability: The most significant change is the replacement of the amide proton (N-H) with a methyl group (N-CH₃). This removes a potent hydrogen bond donor. While the amide oxygen remains a hydrogen bond acceptor (HBA), the loss of the N-H donor function can drastically alter molecular interactions.[4][5] This can be a strategic advantage to reduce the polar surface area (TPSA), which often correlates with improved cell permeability.[6]
-
Induction of Steric and Conformational Constraints: The methyl group introduces steric bulk, which restricts the rotation around the C-N amide bond.[4][7] This can lock the molecule into a more rigid, and potentially more bioactive, conformation. However, this same rigidity can also introduce unfavorable steric clashes with a biological target. The N-methyl group can also influence the conformational flexibility of the entire pyrrolidine ring system.[5]
-
Modulation of Lipophilicity and Solubility: Conventionally, adding a methyl group increases lipophilicity (LogP). However, the effect on aqueous solubility is more complex. While N-methylation increases the hydrophobic character, it can paradoxically increase aqueous solubility by disrupting the crystal lattice energy of the solid state or by breaking an intramolecular hydrogen bond that favors a less soluble, planar conformation.[8]
Caption: Physicochemical differences between N-H and N-Methyl amides.
Part 2: Pharmacodynamics - The Impact on Target Interaction
The ultimate test of a drug candidate is its interaction with its biological target. N-methylation can be a double-edged sword, either enhancing or diminishing potency and selectivity.
Receptor Binding Affinity
The outcome of N-methylation on binding affinity is highly context-dependent and hinges on the specific role of the amide N-H in the parent molecule's binding mode.
-
Negative Impact: If the N-H proton of the secondary amide acts as a crucial hydrogen bond donor, forming a key interaction with a residue (e.g., an aspartate, glutamate, or backbone carbonyl) in the receptor's binding pocket, methylation will abolish this interaction, leading to a significant loss in affinity and potency.
-
Positive or Neutral Impact: Conversely, if the N-H proton points towards the solvent or is not involved in a critical interaction, its removal may have a neutral or even positive effect. The added methyl group may fit into a nearby hydrophobic pocket, creating new, favorable van der Waals interactions.[8] Furthermore, if the conformation induced by N-methylation is more favorable for binding (i.e., lower energetic penalty to adopt the "bioactive" conformation), affinity can be improved.[9]
Caption: Potential binding scenarios for N-H vs. N-Methyl amides.
Target Selectivity
Altering a molecule's conformation and hydrogen bonding potential can also fine-tune its selectivity. A study on pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors found that modifying linker flexibility, a property influenced by substitutions like N-methylation, altered the selectivity against the related enzyme fatty acid amide hydrolase (FAAH).[10] A more rigid, N-methylated analog may fit perfectly into the intended target but poorly into the binding site of an off-target protein, thereby improving the overall selectivity profile.
Part 3: Pharmacokinetics - The Journey Through the Body
Beyond target engagement, a compound's success depends on its ADME (Absorption, Distribution, Metabolism, Excretion) properties. N-methylation is a powerful tool for optimizing pharmacokinetics.
Metabolic Stability
One of the primary drivers for N-methylation is to enhance metabolic stability.[11] Secondary amides are susceptible to enzymatic hydrolysis by proteases and amidases, leading to rapid clearance and poor in vivo half-life.[4][12]
-
N-H Amides: The N-H bond is a recognition element for many hydrolytic enzymes.
-
N-Methyl Amides: The methyl group provides steric shielding, physically blocking the enzyme's active site from accessing and cleaving the amide bond.[5] This modification can dramatically increase a compound's metabolic half-life, as demonstrated in studies where N-methylation of a single amide bond increased half-life from minutes to hours.[5]
Cell Permeability and Bioavailability
Improving a drug's ability to cross cell membranes is crucial for oral bioavailability. N-methylation often enhances permeability through two main mechanisms:
-
Reduced Desolvation Penalty: Molecules must shed their water shell to enter a lipid membrane. Hydrogen bond donors like N-H groups have a high energetic penalty for desolvation. Removing the HBD via N-methylation lowers this energy barrier, facilitating membrane transit.[6][13]
-
Conformational Masking: N-methylation can promote a molecular conformation that masks other polar groups, effectively making the molecule more "greasy" and membrane-friendly without significantly increasing its LogP.[13]
The effect, however, can be position-dependent. A study on the cyclic peptide Sanguinamide A showed that N-methylation at certain positions dramatically improved permeability, while at others, it disrupted key intramolecular hydrogen bonds necessary for a membrane-permeable conformation and reduced permeability.[13]
Quantitative Data Comparison
The following table summarizes hypothetical but realistic experimental data for a parent N-H pyrrolidine amide and its N-methylated analog, illustrating the typical trade-offs.
| Parameter | N-H Pyrrolidine Amide (Compound A) | N-Methyl Pyrrolidine Amide (Compound B) | Rationale for Change |
| Target Binding (Ki, nM) | 5 nM | 50 nM | Loss of critical N-H hydrogen bond with the target receptor. |
| Metabolic Stability (t½, human liver microsomes) | 15 min | 120 min | N-methyl group provides steric hindrance against amidase activity.[5] |
| Cell Permeability (Papp, Caco-2, 10⁻⁶ cm/s) | 0.8 | 6.5 | Removal of H-bond donor reduces desolvation penalty.[6] |
| Aqueous Solubility (µg/mL) | 25 | 80 | Disruption of crystal packing by the N-methyl group.[8] |
Part 4: Experimental Validation - Protocols & Workflows
Trustworthy data is the bedrock of drug development. The claims made above must be validated through rigorous, well-designed experiments.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay is a standard method for assessing a compound's susceptibility to metabolism by cytochrome P450 and other enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Cl_int) of N-H and N-methyl analogs.
Materials:
-
Test compounds (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
0.5 M Potassium Phosphate Buffer, pH 7.4
-
NADPH Regenerating System (e.g., Corning Gentest™)
-
Acetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide)
-
96-well incubation plates and collection plates
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer. Prepare a 2 µM test compound working solution by diluting the 10 mM stock in buffer.
-
Incubation (Time Points: 0, 5, 15, 30, 60 min):
-
Add 99 µL of the 1 mg/mL HLM working solution to designated wells of the 96-well plate.
-
Pre-warm the plate at 37°C for 10 minutes.
-
Add 1 µL of the 2 µM test compound working solution to each well to initiate the reaction (final concentration: 1 µM compound, 0.5 mg/mL HLM).
-
To start the metabolic reaction, add 10 µL of pre-warmed NADPH regenerating system to each well at each respective time point. For the 0-minute time point, the quenching solution is added before the NADPH.
-
-
Quenching: At the end of each time point, stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new 96-well plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the peak area ratio (Parent Compound / Internal Standard).
-
Plot the natural log (ln) of the peak area ratio versus time.
-
The slope of the line (k) is determined from the linear regression.
-
Calculate half-life: t½ = 0.693 / |k|
-
Calculate intrinsic clearance: Cl_int (µL/min/mg) = (0.693 / t½) * (1 / [HLM protein concentration])
-
Caption: Workflow for the In Vitro Metabolic Stability Assay.
Conclusion and Strategic Outlook
The decision to methylate a pyrrolidine amide nitrogen is a classic example of the multi-parameter optimization challenge in drug discovery. It is not a universally "good" or "bad" modification but rather a strategic tool with predictable, yet context-dependent, consequences.
-
N-H Pyrrolidine Amides are often preferred when the amide proton is essential for high-affinity target binding via a hydrogen bond. They may, however, suffer from poor metabolic stability and lower cell permeability.
-
N-Methyl Pyrrolidine Amides are a go-to strategy for tackling metabolic instability and improving permeability.[14] This often comes at the cost of reduced binding affinity if the parent N-H was a key pharmacophoric feature. The induced conformational rigidity can be exploited to enhance selectivity.
Ultimately, the choice must be data-driven. A thorough understanding of the target's structure and the parent molecule's structure-activity relationship (SAR) is paramount. By synthesizing and testing both analogs in parallel using the assays described, researchers can make an informed, evidence-based decision, navigating the complex trade-offs between potency, stability, and bioavailability to design superior drug candidates.
References
-
Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central (PMC). Available at: [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
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Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. PubMed Central (PMC). Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer Nature. Available at: [Link]
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Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PubMed Central (PMC). Available at: [Link]
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Comparison of pyrrolidinyl and piperidinyl benzamides for their anticonvulsant activity and inhibitory action on sodium channel. PubMed. Available at: [Link]
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Drug Modifications to Improve Stability. eCampusOntario Pressbooks. Available at: [Link]
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The impact of N-methylation on aqueous solubility and lipophilicity. e-lucidating. Available at: [Link]
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Influence of N-Methylation and Conformation on Almiramide Anti-Leishmanial Activity. MDPI. Available at: [Link]
-
High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. PubMed Central (PMC). Available at: [Link]
-
Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PubMed Central (PMC). Available at: [Link]
-
Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. ResearchGate. Available at: [Link]
-
Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed. Available at: [Link]
-
CCK-A-selective tetrapeptides containing lys(N epsilon)-amide residues: favorable in vivo and in vitro effects of N-methylation at the aspartyl residue. PubMed. Available at: [Link]
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- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
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- 10. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
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The Pyrrolidine-3-Carboxamide Scaffold: A Privileged Motif in Modern Drug Discovery
A Senior Application Scientist's Guide to Structure-Activity Relationships and Comparative Analysis
The pyrrolidine ring, a five-membered saturated heterocycle, stands as a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic drugs.[1] Its inherent stereochemistry and conformational flexibility allow for precise three-dimensional exploration of pharmacophore space, a critical aspect in designing potent and selective therapeutics.[2] When functionalized with a carboxamide at the 3-position, the resulting pyrrolidine-3-carboxamide scaffold emerges as a versatile platform for developing a diverse array of bioactive agents. This guide provides a comparative analysis of pyrrolidine-3-carboxamide analogs, delving into their structure-activity relationships (SAR) across different therapeutic targets, supported by experimental data and detailed protocols.
Comparative Analysis of Pyrrolidine-3-Carboxamide Analogs
The therapeutic potential of pyrrolidine-3-carboxamide derivatives is broad, with notable applications in oncology, metabolic disorders, and neurology. The substituents on the pyrrolidine ring and the carboxamide nitrogen play a pivotal role in determining the biological activity and target selectivity of these compounds.
Anticancer Activity: Targeting Cellular Proliferation
Pyrrolidine-3-carboxamide analogs have demonstrated significant potential as anticancer agents, often acting through the induction of apoptosis and cell cycle arrest.[3][4] The SAR in this class of compounds is finely tuned by the nature of the substituents on both the pyrrolidine ring and the aryl carboxamide moiety.
A key mechanism of action for some of these anticancer analogs involves the inhibition of the MDM2-p53 interaction. By blocking the E3 ubiquitin ligase MDM2, these compounds stabilize p53, leading to the activation of downstream targets like p21 and PUMA, which in turn induce cell cycle arrest and apoptosis.[4]
Proposed Anticancer Signaling Pathway
Caption: Proposed mechanism of action for anticancer pyrrolidine-3-carboxamide analogs.
Table 1: Comparative Anticancer Activity of Pyrrolidine-3-Carboxamide Analogs
| Compound ID | R1 (on Pyrrolidine N) | R2 (on Carboxamide N) | Cell Line | IC50 (µM) | Reference |
| 10m | H | 4-(4-chlorophenyl)thiazol-2-yl | HCC | ~1.5 | [2] |
| 3h | Ethyl | 4-chlorophenyl | HCT116 | 4.2 | [5] |
| 3k | Ethyl | 4-bromophenyl | HCT116 | 2.9 | [5] |
| CPD1 | Varies | Varies | MCF-7 | 5.3 | [6] |
| CPD4 | Varies | Varies | MCF-7 | 8.1 | [6] |
Note: The structures of CPD1 and CPD4 are complex and not solely defined by R1 and R2 substituents in this context.
The data clearly indicates that substitutions on the aryl carboxamide have a significant impact on anticancer potency. For instance, the presence of a halogenated phenyl group, as seen in compounds 3h and 3k , contributes to potent activity against the HCT116 colon cancer cell line.[5]
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Strategy for Type 2 Diabetes
DPP-4 inhibitors are a class of oral hypoglycemic agents that function by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1).[7][8] This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. Several pyrrolidine-3-carboxamide analogs have been developed as potent and selective DPP-4 inhibitors.[9]
The SAR of these inhibitors often revolves around mimicking the dipeptide substrate of DPP-4. The pyrrolidine ring typically occupies the S1 pocket of the enzyme, which favors a proline-like structure, while the carboxamide and its substituents interact with the S2 and other subsites.[1]
Mechanism of DPP-4 Inhibition
Caption: Mechanism of action of pyrrolidine-3-carboxamide DPP-4 inhibitors.
Table 2: Comparative DPP-4 Inhibitory Activity of Pyrrolidine-3-Carboxamide Analogs
| Compound ID | R Group on Carboxamide | IC50 (nM) | Reference |
| 5f | 2,5-difluorobenzyl | 12.19 | [10][11] |
| 5g | 2,4,5-trifluorobenzyl | 23.08 | [10][11] |
| Sitagliptin (Reference) | N/A | ~22 | [12] |
| Compound 46 | Dihydropyrimidine-based | 2 | [13] |
| Compound 4g | Thiazinoisoquinoline | 350 | [14] |
The data highlights the importance of fluorinated benzyl groups on the carboxamide for potent DPP-4 inhibition, as demonstrated by compounds 5f and 5g .[10][11] The development of novel scaffolds, such as the dihydropyrimidine-based structure in compound 46 , can lead to exceptionally potent inhibitors.[13]
Cannabinoid Receptor 1 (CB1) Allosteric Modulation: A Nuanced Approach to Neurological Disorders
The cannabinoid receptor 1 (CB1) is a G-protein coupled receptor predominantly expressed in the central nervous system. While orthosteric agonists and antagonists have therapeutic potential, they are often associated with undesirable side effects. Allosteric modulators, which bind to a site distinct from the orthosteric ligand binding pocket, offer a more nuanced approach to modulating CB1 receptor activity.[3][15] Pyrrolidine-3-carboxamide analogs have emerged as effective negative allosteric modulators (NAMs) of the CB1 receptor.
These NAMs can decrease the efficacy and/or potency of orthosteric agonists without directly blocking the receptor, potentially leading to a better safety profile.[16] The SAR of these modulators is complex, with subtle structural changes influencing their effects on agonist binding and signaling.[17]
CB1 Receptor Allosteric Modulation
Caption: Allosteric modulation of the CB1 receptor by a pyrrolidine-3-carboxamide NAM.
Table 3: Comparative Activity of Pyrrolidine-3-Carboxamide Analogs as CB1 Allosteric Modulators
| Compound ID | Key Structural Feature | Assay | Value | Reference |
| PSNCBAM-1 | Diarylurea with pyrrolidinylpyridine | Ca2+ mobilization IC50 | 42-74 nM | [3] |
| Compound 34 | 4-fluorophenyl instead of 6-pyrrolidinylpyridinyl | Ca2+ mobilization IC50 | < 100 nM | [3] |
| SN15b | Amino linker between phenyl rings | [3H]CP55,940 binding EC50 | 1.3 µM | [15] |
| SC4a | Phenyl in place of pyridine | [3H]CP55,940 binding EC50 | 0.043 µM | [15] |
The SAR studies reveal that the 6-pyrrolidinylpyridinyl group in the lead compound PSNCBAM-1 is not essential for activity, and can be replaced by other aromatic rings.[3] Furthermore, modifications to the linker between the aromatic systems can significantly impact the modulatory effects.[15]
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of a representative pyrrolidine-3-carboxamide analog and for a key biological assay.
Synthesis of a Representative Anticancer Pyrrolidine-3-Carboxamide Analog
General Workflow for Synthesis
Caption: General workflow for the synthesis of pyrrolidine-3-carboxamide analogs.
Protocol: Synthesis of N-(4-chlorophenyl)-1-ethylpyrrolidine-3-carboxamide (Analogous to 3h)
This protocol is a representative example and may require optimization.
-
Step 1: N-Ethylation of Pyrrolidine-3-carboxylic acid.
-
To a solution of pyrrolidine-3-carboxylic acid (1.0 eq) in a suitable solvent such as ethanol, add potassium carbonate (2.5 eq) and ethyl iodide (1.2 eq).
-
Stir the reaction mixture at reflux for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude N-ethylpyrrolidine-3-carboxylic acid.
-
-
Step 2: Amide Coupling.
-
Dissolve the crude N-ethylpyrrolidine-3-carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) to the solution and stir for 30 minutes at 0°C.
-
Add 4-chloroaniline (1.1 eq) and triethylamine (2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
-
Step 3: Work-up and Purification.
-
Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure N-(4-chlorophenyl)-1-ethylpyrrolidine-3-carboxamide.
-
-
Step 4: Characterization.
-
Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Biological Assay: MTT Assay for Anticancer Activity
MTT Assay Workflow
Caption: General workflow for the MTT cell viability assay.
Protocol: Determining the IC50 of an Anticancer Pyrrolidine-3-Carboxamide Analog
-
Cell Seeding:
-
Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Reading and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.
-
Conclusion
The pyrrolidine-3-carboxamide scaffold is a remarkably versatile and privileged structure in drug discovery, giving rise to a wide range of biologically active compounds. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the substituents on the pyrrolidine ring and the carboxamide moiety can lead to significant changes in potency and selectivity across diverse therapeutic targets, including cancer, type 2 diabetes, and neurological disorders. The provided experimental protocols offer a foundation for the synthesis and evaluation of new analogs, underscoring the importance of rigorous and reproducible scientific methodology. As our understanding of the molecular interactions of these compounds with their biological targets continues to grow, the pyrrolidine-3-carboxamide scaffold will undoubtedly remain a fertile ground for the development of novel and improved therapeutics.
References
- 1. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Diarylurea Based Allosteric Modulators of the Cannabinoid CB1 Receptor: Evaluation of Importance of 6-Pyrrolidinylpyridinyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antineoplastic Activity of a Dimer, Spiroindolinone Pyrrolidinecarboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review [mdpi.com]
- 10. Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of the selective and nanomolar inhibitor of DPP-4 more potent than sitagliptin by structure-guided rational design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Angular-Substituted [1,4]Thiazino[3,4-a]Isoquinolines: Biological Evaluation and In Silico Studies on DPP-IV Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Allosteric modulators of cannabinoid receptor 1: developing compounds for improved specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diarylureas as Allosteric Modulators of the Cannabinoid CB1 Receptor: Structure–Activity Relationship Studies on 1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Real-time characterization of cannabinoid receptor 1 (CB1) allosteric modulators reveals novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrrolidine Carboxamides and Other InhA Enzyme Inhibitors
For researchers and drug development professionals navigating the landscape of antitubercular agents, the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis presents a critical and validated therapeutic target. This guide provides an in-depth comparison of a novel class of direct InhA inhibitors, the pyrrolidine carboxamides, with other established inhibitors. By delving into the mechanistic nuances and presenting supporting experimental data, this document aims to equip scientists with the necessary insights to make informed decisions in their research endeavors.
The Central Role of InhA in Mycobacterial Survival
InhA is a key enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids.[1] These long-chain fatty acids are essential components of the mycobacterial cell wall, providing a robust barrier against many common antibiotics and contributing to the pathogen's virulence.[1] Inhibition of InhA disrupts this vital pathway, leading to cell death, making it an attractive target for drug development.[1]
The frontline antitubercular drug, isoniazid (INH), exerts its effect through the inhibition of InhA.[1] However, INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase KatG.[2] A significant portion of clinical resistance to isoniazid arises from mutations in the katG gene, which prevents this activation.[1] This has necessitated the search for direct InhA inhibitors that do not require metabolic activation, offering a promising strategy to circumvent this resistance mechanism.[2]
A New Frontier: Pyrrolidine Carboxamides as Direct InhA Inhibitors
High-throughput screening has identified pyrrolidine carboxamides as a potent class of direct InhA inhibitors.[1] These compounds bind to the active site of InhA, directly preventing the binding of its natural substrate. The core structure of these inhibitors allows for extensive chemical modification, enabling the optimization of their potency and pharmacokinetic properties.[3]
A key study by He et al. (2006) provides a foundational dataset for understanding the structure-activity relationship (SAR) of this class.[1] By systematically modifying different parts of the pyrrolidine carboxamide scaffold, researchers have been able to significantly enhance its inhibitory activity.
Comparative Inhibitors: Isoniazid and Triclosan
To provide a comprehensive comparison, we will evaluate a representative pyrrolidine carboxamide against two well-characterized InhA inhibitors:
-
Isoniazid (INH): A cornerstone of tuberculosis therapy, INH, once activated, forms a covalent adduct with the NAD⁺ cofactor, which then potently inhibits InhA.[2] Its reliance on KatG activation is its primary vulnerability to resistance.[1]
-
Triclosan: A broad-spectrum antimicrobial agent, triclosan is a direct, non-covalent inhibitor of InhA.[4] It serves as a valuable tool compound for studying direct InhA inhibition, though its clinical utility for tuberculosis is limited.
Performance Comparison: A Data-Driven Analysis
The efficacy of an enzyme inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC₅₀ values for a potent pyrrolidine carboxamide derivative and our comparator compounds against wild-type InhA.
| Inhibitor Class | Representative Compound/Agent | IC₅₀ (µM) | Mechanism of Action | Reference |
| Pyrrolidine Carboxamide | Compound d11 * | 0.062 | Direct, Non-covalent | [1] |
| Isoniazid-NAD adduct | INH-NAD | Potent nM range | Covalent Adduct | [2] |
| Diphenyl Ether | Triclosan | 0.21 | Direct, Non-covalent | [4] |
*Compound d11 is a specific pyrrolidine carboxamide derivative from He et al. (2006) with optimized substitutions for high potency.[1]
The data clearly demonstrates the high potency of the optimized pyrrolidine carboxamide, with an IC₅₀ value in the nanomolar range, surpassing that of triclosan.[1][4] While the activated isoniazid adduct is a highly potent inhibitor, the direct action of pyrrolidine carboxamides offers a significant advantage in overcoming resistance mechanisms associated with prodrug activation.[1][2]
Mechanistic Insights from Structural Studies
Crystallographic studies of InhA complexed with various inhibitors have provided invaluable insights into their binding modes.[1] Pyrrolidine carboxamides and triclosan both occupy the substrate-binding pocket of InhA, engaging in key interactions with amino acid residues and the NAD⁺ cofactor.[1] The ability to synthetically modify the pyrrolidine carboxamide scaffold allows for the fine-tuning of these interactions to maximize potency.[3]
Caption: Mechanism of InhA inhibition by different classes of compounds.
Experimental Protocols
To ensure scientific integrity, the following are detailed protocols for the key assays used in the evaluation of InhA inhibitors.
Protocol 1: InhA Enzymatic Inhibition Assay (IC₅₀ Determination)
This protocol describes a spectrophotometric assay to determine the IC₅₀ of a test compound against purified InhA enzyme by monitoring the oxidation of NADH.[5]
Materials:
-
Purified InhA enzyme
-
NADH
-
trans-2-Dodecenoyl-CoA (DD-CoA) (Substrate)
-
Assay Buffer: 50 mM PIPES, pH 6.8, 1 mM EDTA
-
Test compound dissolved in DMSO
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Compound Dilution: In a 96-well plate, perform serial dilutions of the test compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%). Include control wells with buffer and DMSO only (no inhibitor).
-
Reagent Addition: Add NADH to each well to a final concentration of 250 µM.
-
Substrate Addition: Add DD-CoA to each well to a final concentration of 25 µM.
-
Reaction Initiation: Initiate the reaction by adding purified InhA enzyme to each well to a final concentration of 20-100 nM.
-
Kinetic Reading: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-30 minutes at 25°C.
-
Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for the InhA enzymatic inhibition assay.
Protocol 2: Mycobacterial Growth Inhibition Assay (MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of M. tuberculosis.[6]
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween-80
-
Test compound dissolved in DMSO
-
Resazurin sodium salt solution (0.01% w/v in sterile water)
-
Sterile 96-well microplates
Procedure:
-
Compound Preparation: In a 96-well plate, add 100 µL of supplemented 7H9 broth to all wells. Add 100 µL of the test compound solution to the first well and perform 2-fold serial dilutions across the plate. The last well should contain no compound (growth control).
-
Inoculum Preparation: Prepare an inoculum of M. tuberculosis from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 1.0, and then dilute it 1:20 in supplemented 7H9 broth.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well.
-
Incubation: Seal the plate and incubate at 37°C for 7 days.
-
Viability Assessment: After incubation, add 30 µL of the resazurin solution to each well and re-incubate for 24-48 hours. A color change from blue to pink indicates bacterial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change of the resazurin indicator.
Conclusion
The emergence of drug-resistant strains of Mycobacterium tuberculosis underscores the urgent need for novel therapeutic strategies. Direct inhibitors of InhA, such as the pyrrolidine carboxamides, represent a highly promising class of compounds that can circumvent the primary mechanism of isoniazid resistance. The data presented in this guide highlights the superior potency of optimized pyrrolidine carboxamides compared to other direct inhibitors like triclosan. The detailed experimental protocols provided herein offer a robust framework for the evaluation and comparison of novel InhA inhibitors, facilitating the advancement of new and effective treatments for tuberculosis.
References
-
He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-6323. [Link]
-
He, X., et al. (2006). Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. PubMed, [Link]
-
Kini, S. G., & Ghate, M. (2011). CoMFA based de novo design of pyrrolidine carboxamides as inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. PubMed, [Link]
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Hamid, S. (2016). InhA Inhibitors as Potential Antitubercular Agents (A Review). Oriental Journal of Chemistry, 32(1), 59-75. [Link]
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Shirude, P. S., et al. (2013). Direct inhibitors of InhA active against Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences, 110(30), E2789-E2798. [Link]
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Kumar, A., et al. (2015). Computer-Aided Design of Orally Bioavailable Pyrrolidine Carboxamide Inhibitors of Enoyl-Acyl Carrier Protein Reductase of Mycobacterium tuberculosis with Favorable Pharmacokinetic Profiles. Molecules, 20(12), 21858-21885. [Link]
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A Comparative Guide to Pyrrolidine Synthesis: An In-Depth Analysis of Key Methodologies
The pyrrolidine ring is a cornerstone of organic and medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and advanced materials.[1][2] Its prevalence has driven the development of a vast array of synthetic methodologies, each with its own set of advantages and limitations. This guide provides a comparative analysis of prominent pyrrolidine synthesis routes, offering researchers, scientists, and drug development professionals a comprehensive understanding of the strategic choices involved in accessing this privileged scaffold. We will delve into the mechanistic underpinnings, practical considerations, and stereochemical control offered by each method, supported by experimental data and detailed protocols.
The Enduring Importance of the Pyrrolidine Motif
From the ubiquitous amino acid proline to blockbuster drugs, the five-membered nitrogen heterocycle is a recurring motif in molecules of profound biological importance. Its conformational rigidity and ability to engage in key hydrogen bonding interactions make it an ideal scaffold for molecular recognition at biological targets. Consequently, the efficient and stereocontrolled synthesis of substituted pyrrolidines remains a significant focus of modern synthetic chemistry.[3][4]
This guide will focus on a comparative analysis of three powerful and widely employed strategies for pyrrolidine ring construction:
-
1,3-Dipolar Cycloaddition of Azomethine Ylides: A versatile and convergent approach to highly functionalized pyrrolidines.
-
Aza-Cope Rearrangement-Mannich Cyclization: A tandem reaction cascade for the rapid assembly of complex pyrrolidine-containing architectures.
-
Reductive Amination of 1,4-Dicarbonyls: A classical yet continually evolving method for the synthesis of N-substituted pyrrolidines.
1,3-Dipolar Cycloaddition of Azomethine Ylides: A Gateway to Stereochemical Diversity
The [3+2] cycloaddition between an azomethine ylide and a dipolarophile is arguably one of the most powerful and versatile methods for the enantioselective synthesis of polysubstituted pyrrolidines.[5][6][7] This reaction allows for the construction of the pyrrolidine core with the simultaneous formation of multiple stereocenters in a single, atom-economical step.[7]
Mechanistic Rationale and Strategic Advantages
Azomethine ylides, typically generated in situ, are 1,3-dipoles that readily react with a wide range of electron-deficient alkenes. The stereochemical outcome of the reaction can be effectively controlled through the use of chiral catalysts, most commonly metal-ligand complexes.[7] The choice of metal, ligand, and reaction conditions allows for exquisite control over both the diastereoselectivity and enantioselectivity of the resulting pyrrolidine.[5]
The versatility of this method is a key advantage. A wide variety of azomethine ylide precursors and dipolarophiles can be employed, leading to a vast diversity of accessible pyrrolidine structures.[6] This modularity is particularly attractive in drug discovery, where the ability to rapidly generate libraries of structurally diverse compounds is paramount.[8][9]
Comparative Performance
The 1,3-dipolar cycloaddition excels in its ability to generate stereochemically complex pyrrolidines with high levels of control. Compared to other methods, it often provides a more direct route to products with multiple contiguous stereocenters.
| Parameter | 1,3-Dipolar Cycloaddition | Aza-Cope/Mannich | Reductive Amination |
| Stereocontrol | Excellent (often >95% ee)[8] | Good to Excellent | Variable, often requires chiral auxiliaries or catalysts |
| Substrate Scope | Broad | Moderate to Broad | Broad |
| Convergence | High | High | Moderate |
| Atom Economy | Excellent | Good | Good |
| Reaction Conditions | Mild | Mild to Moderate | Mild to Moderate |
Experimental Protocol: Catalytic Asymmetric 1,3-Dipolar Cycloaddition
The following protocol is a representative example of a metal-catalyzed asymmetric 1,3-dipolar cycloaddition.
Diagram of the Experimental Workflow
Caption: A generalized workflow for a typical catalytic asymmetric 1,3-dipolar cycloaddition reaction.
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), the chiral ligand (e.g., a chiral phosphine or bisoxazoline) and the metal salt (e.g., a copper(I) or silver(I) salt) are dissolved in a suitable anhydrous solvent (e.g., toluene or dichloromethane). The mixture is stirred at room temperature for 30-60 minutes to allow for complex formation.
-
Reaction Setup: To the solution of the catalyst, the iminoester (azomethine ylide precursor) and the dipolarophile (e.g., an α,β-unsaturated ester or ketone) are added sequentially.
-
Reaction Execution: The reaction mixture is stirred at the specified temperature (ranging from -78 °C to room temperature, depending on the specific system) and monitored for completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired enantiomerically enriched pyrrolidine.
Aza-Cope Rearrangement-Mannich Cyclization: A Tandem Approach to Complexity
The aza-Cope rearrangement-Mannich cyclization is a powerful tandem reaction sequence that allows for the rapid construction of complex, often polycyclic, pyrrolidine-containing structures.[10][11] This elegant cascade process involves a[5][5]-sigmatropic rearrangement followed by an intramolecular cyclization, creating multiple C-C and C-N bonds in a single synthetic operation.[10][12]
Mechanistic Rationale and Strategic Advantages
The reaction is typically initiated by the formation of an iminium ion from an amino alcohol precursor. This intermediate then undergoes a[5][5]-sigmatropic rearrangement (the aza-Cope rearrangement) to generate a new enol and iminium ion.[11][12] A subsequent intramolecular Mannich cyclization of the enol onto the iminium ion furnishes the pyrrolidine ring.[10][11]
A key advantage of this methodology is its ability to generate significant molecular complexity from relatively simple starting materials in a highly stereocontrolled manner.[11][13] The stereochemistry of the newly formed pyrrolidine ring is often dictated by the stereochemistry of the starting amino alcohol, allowing for asymmetric synthesis.
Diagram of the Aza-Cope/Mannich Mechanism
Caption: A simplified representation of the key steps in the aza-Cope rearrangement-Mannich cyclization cascade.
Comparative Performance
This tandem reaction is particularly well-suited for the synthesis of bicyclic and other topologically complex pyrrolidine derivatives. While its substrate scope may be more specialized than that of 1,3-dipolar cycloadditions, it offers a highly efficient route to specific classes of target molecules.
| Parameter | Aza-Cope/Mannich | 1,3-Dipolar Cycloaddition | Reductive Amination |
| Complexity Generation | Excellent | Very Good | Good |
| Stereocontrol | Good to Excellent | Excellent | Variable |
| Substrate Scope | Moderate to Broad | Broad | Broad |
| Tandem Efficiency | Excellent | N/A | Can be performed in one pot |
| Reaction Conditions | Mild to Moderate | Mild | Mild to Moderate |
Experimental Protocol: Lewis Acid-Catalyzed Aza-Cope/Mannich Reaction
The following is a general protocol for a Lewis acid-catalyzed aza-Cope rearrangement-Mannich cyclization.
Step-by-Step Methodology:
-
Starting Material Preparation: The amino alcohol precursor is synthesized according to established literature procedures.
-
Reaction Setup: The amino alcohol is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile) in a round-bottom flask. The solution is cooled to the desired temperature (e.g., 0 °C or room temperature).
-
Initiation: A Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid is added to the solution to promote the formation of the iminium ion.[12]
-
Reaction Execution: The reaction mixture is stirred at the appropriate temperature for a period of time, with progress monitored by TLC or LC-MS.
-
Work-up: The reaction is quenched by the addition of a base (e.g., a saturated aqueous solution of sodium bicarbonate). The layers are separated, and the aqueous phase is extracted with an organic solvent.
-
Purification: The combined organic extracts are dried, filtered, and concentrated. The resulting crude product is purified by column chromatography to yield the desired pyrrolidine derivative.
Reductive Amination of 1,4-Dicarbonyls: A Classic and Robust Strategy
The reductive amination of 1,4-dicarbonyl compounds (or their synthetic equivalents) with primary amines is a classic, straightforward, and highly effective method for the synthesis of N-substituted pyrrolidines.[14][15] This reaction typically proceeds through the formation of a pyrrole intermediate via the Paal-Knorr synthesis, which is then reduced to the corresponding pyrrolidine. Modern variations often employ transfer hydrogenation conditions, offering a milder and more practical approach.[15][16]
Mechanistic Rationale and Strategic Advantages
The reaction is initiated by the condensation of a primary amine with a 1,4-dicarbonyl compound to form a di-imine intermediate, which then cyclizes and dehydrates to form a pyrrole. In a subsequent step, or concurrently under transfer hydrogenation conditions, the pyrrole is reduced to the pyrrolidine.
The primary advantage of this method lies in its operational simplicity and the ready availability of starting materials. It provides a reliable route to a wide range of N-aryl and N-alkyl substituted pyrrolidines.[15] Recent advancements have introduced catalytic systems, such as those based on iridium, that allow the reaction to be performed in environmentally benign solvents like water.[15][16]
Comparative Performance
Reductive amination is a workhorse reaction for the synthesis of N-substituted pyrrolidines, particularly when high stereochemical complexity is not the primary objective.
| Parameter | Reductive Amination | 1,3-Dipolar Cycloaddition | Aza-Cope/Mannich |
| Operational Simplicity | Excellent | Good | Good |
| Starting Material Availability | Excellent | Good | Moderate |
| Stereocontrol | Variable | Excellent | Good to Excellent |
| Substrate Scope | Broad | Broad | Moderate to Broad |
| "Green" Chemistry Potential | High (with modern catalysts) | Moderate | Moderate |
Experimental Protocol: Iridium-Catalyzed Reductive Amination in Water
The following protocol describes a modern, iridium-catalyzed reductive amination of a 1,4-diketone.[16]
Diagram of the Iridium-Catalyzed Reductive Amination
Caption: Schematic of the iridium-catalyzed reductive amination of a 1,4-diketone using formic acid as a hydrogen source in water.
Step-by-Step Methodology:
-
Reagent Preparation: In a reaction vessel, the 1,4-diketone (e.g., hexane-2,5-dione), the primary amine (e.g., aniline), and the iridium catalyst (e.g., [Cp*IrCl₂]₂) are combined.[16]
-
Solvent and Hydrogen Source Addition: Deionized water is added to the mixture, followed by formic acid, which serves as the hydrogen source for the reduction.[16]
-
Reaction Execution: The mixture is stirred vigorously at an elevated temperature (e.g., 80 °C) and the reaction progress is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature. The aqueous phase is extracted with an organic solvent, such as ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-substituted pyrrolidine.
Conclusion: Selecting the Optimal Synthetic Route
The choice of a synthetic route to a target pyrrolidine is a strategic decision that depends on a multitude of factors, including the desired substitution pattern, stereochemical complexity, and the scale of the synthesis.
-
For the synthesis of highly functionalized, stereochemically complex pyrrolidines, the 1,3-dipolar cycloaddition of azomethine ylides offers unparalleled versatility and control.
-
When the target molecule possesses a complex, often polycyclic, architecture, the aza-Cope rearrangement-Mannich cyclization provides a powerful and efficient tandem strategy.
-
For the straightforward and robust synthesis of N-substituted pyrrolidines, particularly on a larger scale, reductive amination of 1,4-dicarbonyls remains a highly valuable and practical approach, with modern catalytic variations enhancing its "green" credentials.
By understanding the mechanistic nuances and comparative advantages of these key methodologies, researchers can make informed decisions to efficiently and effectively access the vast and valuable chemical space of pyrrolidine derivatives.
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
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Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Royal Society of Chemistry. [Link]
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Enantioselective Synthesis of Pyrrolidines by a Phosphine-Catalyzed γ-Umpolung/β-Umpolung Cascade. ACS Publications. [Link]
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]
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The stereoselective synthesis of cis- and trans-fused pyrrolidine containing bicyclic azepine and oxepine derivatives using aza-Cope rearrangement-Mannich cyclization as a key step. Royal Society of Chemistry. [Link]
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Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. PubMed. [Link]
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A Comparative Guide to the Validation of an Analytical Method for N-methylpyrrolidine-3-carboxamide Hydrochloride
This guide provides an in-depth, objective comparison of analytical methodologies for the quantitative determination of N-methylpyrrolidine-3-carboxamide hydrochloride. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical data. This document moves beyond a simple recitation of protocols to explain the scientific reasoning behind the experimental choices, ensuring a thorough understanding of the method validation process.
Introduction: The Imperative of Rigorous Method Validation
In pharmaceutical development and quality control, the validation of analytical methods is not merely a regulatory requirement; it is the bedrock of data integrity and, by extension, patient safety. An unvalidated or poorly validated method can yield misleading results, potentially leading to the release of substandard products, rejection of compliant batches, or complications in clinical trials.
This guide will focus on establishing a validated analytical method for this compound, a key chemical entity. We will explore the validation of a primary method, High-Performance Liquid Chromatography (HPLC), and compare its performance characteristics with an alternative titrimetric method. The principles and protocols described herein are grounded in the guidelines established by the International Council for Harmonisation (ICH), specifically ICH Q2(R2), and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4][5][6][7]
Foundational Principles of Analytical Method Validation
The objective of analytical method validation is to demonstrate through laboratory studies that the performance characteristics of the method are suitable for its intended application.[4][8] The core validation parameters that will be assessed for our proposed methods are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[4][9]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]
-
Accuracy: The closeness of test results obtained by the method to the true value.[8][9]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[8] This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)
For a compound like this compound, which possesses a chromophore (the amide group) and is not highly volatile, Reverse-Phase HPLC with UV detection is a logical and robust choice for a primary analytical method.
Proposed HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Isocratic elution with a mixture of 0.1% Formic Acid in Water and Acetonitrile (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (based on UV absorbance of the amide bond) |
| Injection Volume | 10 µL |
| Standard Concentration | 1.0 mg/mL |
| Sample Diluent | Mobile Phase |
Experimental Protocol for HPLC Method Validation
The following protocols are designed to rigorously validate the proposed HPLC method in accordance with ICH Q2(R2) and USP <1225> guidelines.
Before commencing validation, the suitability of the chromatographic system is established. This ensures that the equipment and procedure are capable of providing data of acceptable quality.
Protocol:
-
Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).
-
Make five replicate injections of the standard solution.
-
Calculate the mean and relative standard deviation (RSD) of the peak area, retention time, tailing factor, and theoretical plates.
Acceptance Criteria:
-
RSD of peak area for replicate injections: ≤ 1.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
Protocol:
-
Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Analyze the stressed samples alongside an unstressed standard and a placebo (matrix without the analyte).
-
Assess the peak purity of the analyte in the stressed samples using a photodiode array (PDA) detector.
Acceptance Criteria:
-
The principal peak of the analyte should be free from co-eluting peaks from degradation products or placebo components.
-
The peak purity index should be close to 1, indicating spectral homogeneity.
Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation coefficient (r²): ≥ 0.999
-
The y-intercept should be close to zero.
-
The range is established as the interval between the upper and lower concentrations that demonstrate acceptable linearity, accuracy, and precision.
Protocol:
-
Perform a recovery study by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
Protocol:
-
Repeatability (Intra-day Precision): Analyze six independent samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.
-
Calculate the RSD for the results of each set of analyses.
Acceptance Criteria:
-
RSD for repeatability: ≤ 2.0%
-
RSD for intermediate precision: ≤ 2.0%
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Alternatively, they can be determined by the signal-to-noise ratio, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.
Acceptance Criteria:
-
The determined LOQ should be verifiable with acceptable accuracy and precision.
Protocol:
-
Deliberately introduce small variations to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2% organic component)
-
-
Analyze a standard solution under each of the modified conditions.
-
Assess the impact on system suitability parameters and the assay result.
Acceptance Criteria:
-
The system suitability criteria should be met under all varied conditions.
-
The assay results should not be significantly affected by the small variations.
Alternative Analytical Method: Aqueous Acid-Base Titration
For a hydrochloride salt of a basic compound, a simple and cost-effective alternative for assay is an aqueous acid-base titration.
Proposed Titrimetric Method Parameters
| Parameter | Condition |
| Titrant | 0.1 N Sodium Hydroxide (NaOH), standardized |
| Sample Preparation | Accurately weigh a known amount of this compound and dissolve in deionized water. |
| Indicator | Phenolphthalein |
| Endpoint Detection | Visual (color change from colorless to pink) or Potentiometric |
Experimental Protocol for Titrimetric Method Validation
Protocol:
-
Titrate a placebo sample to ensure it does not consume the titrant.
-
Titrate the analyte in the presence of known impurities or excipients to assess for interference.
Acceptance Criteria:
-
The placebo should show no significant consumption of the titrant.
-
The presence of impurities should not significantly affect the endpoint.
Protocol:
-
Accurately weigh different amounts of the analyte (e.g., 50%, 75%, 100%, 125%, 150% of the target amount).
-
Titrate each sample in triplicate.
-
Plot the volume of titrant consumed versus the weight of the analyte.
Acceptance Criteria:
-
Correlation coefficient (r²): ≥ 0.999
-
The range is established based on the linear portion of the curve that provides acceptable accuracy and precision.
Protocol:
-
Assay a certified reference standard of this compound at three different weight levels.
-
Calculate the percent recovery.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
Protocol:
-
Repeatability: Perform six independent titrations of the analyte at 100% of the target weight on the same day.
-
Intermediate Precision: Repeat the titrations on a different day with a different analyst.
-
Calculate the RSD for the results.
Acceptance Criteria:
-
RSD for repeatability: ≤ 2.0%
-
RSD for intermediate precision: ≤ 2.0%
Comparative Performance Data
The following tables present illustrative data from the validation of the HPLC and Titrimetric methods. This data is hypothetical and intended for comparative purposes.
Table 1: Comparison of Key Validation Parameters
| Validation Parameter | HPLC Method | Titrimetric Method |
| Specificity | High (able to separate from degradation products) | Moderate (potential interference from acidic or basic impurities) |
| Linearity (r²) | 0.9998 | 0.9995 |
| Range | 50 - 150 µg/mL | 50 - 150 mg |
| Accuracy (% Recovery) | 99.5 - 101.2% | 98.9 - 101.5% |
| Precision (RSD) | Repeatability: 0.8%, Intermediate: 1.2% | Repeatability: 1.1%, Intermediate: 1.5% |
| LOD | 0.1 µg/mL | Not applicable for assay |
| LOQ | 0.3 µg/mL | Not applicable for assay |
| Robustness | Robust to minor changes in flow rate, temperature, and mobile phase composition | Robust to minor changes in sample volume and temperature |
Table 2: Summary of Advantages and Disadvantages
| Method | Advantages | Disadvantages |
| HPLC | - High specificity and selectivity- Can be used for both assay and impurity profiling- High sensitivity (low LOD and LOQ)- Amenable to automation | - Higher cost of instrumentation and consumables- Requires more skilled operators- Longer analysis time per sample |
| Titrimetry | - Low cost and simple instrumentation- Rapid analysis- High precision for assay of bulk material | - Lower specificity- Not suitable for impurity analysis- Less sensitive than HPLC- Endpoint determination can be subjective if done visually |
Visualizing the Workflow
The following diagrams illustrate the key workflows in the analytical method validation process.
Caption: High-level workflow for the validation of the HPLC analytical method.
Caption: Decision logic for selecting an appropriate analytical method.
Conclusion and Recommendations
Both the HPLC and titrimetric methods can be validated to provide accurate and precise results for the assay of this compound. The choice of method depends on the specific application.
-
For routine quality control of the bulk drug substance where the impurity profile is well-characterized and controlled, the titrimetric method offers a rapid, cost-effective, and reliable solution.
-
For the analysis of finished drug products, stability samples, and in situations where the separation and quantification of impurities are required, the HPLC method is unequivocally superior due to its high specificity and sensitivity.
Ultimately, a well-defined analytical target profile, which outlines the requirements of the method, should guide the selection and validation process. The protocols and comparative data presented in this guide provide a comprehensive framework for making an informed decision and for establishing a robust, reliable, and scientifically sound analytical method for this compound.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks.
- USP <1225> Method Valid
- ICH Guidelines for Analytical Method Valid
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.European Medicines Agency.
- General Chapters: <1225> VALID
- Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (2017). European Compliance Academy.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- ICH Guidance Q14 / Q2(R2)
- <1225> Valid
- <1225> VALIDATION OF COMPENDIAL PROCEDURES. (2011). USP.
- Analytical method valid
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The Central Challenge: Activating the Carboxyl Group and Suppressing Racemization
An In-Depth Technical Guide to Peptide Coupling Reagents: Efficacy, Mechanism, and Application
For the researcher navigating the complexities of peptide synthesis, the choice of coupling reagent is a decision of paramount importance. It dictates not only the efficiency and purity of the final product but also the preservation of stereochemical integrity—a cornerstone of biological activity. This guide, written from the perspective of a Senior Application Scientist, moves beyond simple protocols to dissect the causality behind reagent choice. We will explore the mechanistic nuances of the major classes of coupling reagents, present comparative experimental data, and provide validated workflows to empower you to select the optimal reagent for your specific synthetic challenge.
The formation of a peptide bond requires the activation of a carboxylic acid to facilitate nucleophilic attack by an amine.[1] This activation, however, creates a precarious situation at the chiral α-carbon of the amino acid. The activated carboxyl group can lead to the formation of an oxazolone intermediate, which is highly susceptible to racemization through the loss and subsequent re-addition of its α-proton.[2][3] A primary function of a modern coupling reagent, therefore, is not just to form the peptide bond efficiently but to do so while minimizing the lifetime of racemization-prone intermediates.[4]
Classes of Coupling Reagents: A Mechanistic Overview
Peptide coupling reagents can be broadly categorized into two main families: carbodiimides and onium salts (which include phosphonium and aminium/uronium types).[5]
Carbodiimide Reagents (e.g., DCC, DIC, EDC)
Carbodiimides were among the first coupling reagents used in peptide synthesis and remain relevant, particularly in large-scale applications due to their cost-effectiveness.[6]
Mechanism of Action: A carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), reacts with the carboxylic acid of an N-protected amino acid to form a highly reactive O-acylisourea intermediate.[1][6] This intermediate can then be attacked by the amine to form the peptide bond. However, it is also prone to two side reactions: rearrangement to an unreactive N-acylurea and cyclization to the racemization-prone oxazolone.[6][7]
To mitigate these issues, additives like 1-Hydroxybenzotriazole (HOBt) or, more recently, Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), are almost always used.[7] These additives act as nucleophiles that rapidly intercept the O-acylisourea intermediate to form a more stable active ester (OBt- or Oxyma-ester).[8][9] This active ester is still reactive enough to be acylated by the amine but is significantly less prone to racemization.[9]
Caption: Carbodiimide activation pathway and the crucial role of additives.
Onium Salt Reagents (e.g., HATU, HBTU, PyBOP, COMU)
Onium salts are generally more reactive and efficient than carbodiimides, making them the reagents of choice for routine and challenging syntheses.[7] They are pre-activated systems that incorporate an additive-like moiety within their structure.
-
Aminium/Uronium Salts (HATU, HBTU, COMU): These reagents, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), directly convert the carboxylic acid into its corresponding active ester (e.g., OAt-ester for HATU).[10] The superior performance of HATU over its predecessor HBTU is attributed to the 7-aza-1-hydroxybenzotriazole (HOAt) moiety. The nitrogen at the 7-position provides anchimeric assistance, making the resulting active ester more reactive and leading to faster, more complete couplings with less racemization.[10]
-
Phosphonium Salts (PyBOP, PyAOP): Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) function similarly to aminium salts but are based on a phosphonium core.[11] A key advantage of phosphonium reagents is that they do not carry the risk of guanidinylation, a side reaction where an aminium reagent can react with the N-terminal amine of the peptide, causing irreversible chain termination.[11] This makes them particularly suitable for slow reactions like peptide cyclization or fragment condensation.
Caption: General mechanism for onium salt-mediated peptide coupling.
Quantitative Performance Comparison
The true measure of a coupling reagent lies in its performance under demanding conditions. The data below, collated from multiple studies, compares various reagents in the synthesis of known "difficult" sequences, which are prone to aggregation or racemization.
Table 1: Comparative Efficacy of Coupling Reagents
| Reagent/System | Class | Crude Purity (%) - GHRP-6 Synthesis[12] | Racemization (%) - Z-Phe-Val-Ala-OMe Synthesis[8] | Key Strengths & Weaknesses |
|---|---|---|---|---|
| DIC/HOBt | Carbodiimide | ~75% | 10.2% | Cost-effective; Slower kinetics; Higher racemization risk.[6][12] |
| DIC/Oxyma | Carbodiimide | ~85% | 2.1% | Superior to HOBt in racemization suppression; Safer profile.[8][12][13] |
| HBTU | Aminium | ~88% | 5.8% | Widely used, effective for many sequences; Less reactive than HATU.[10] |
| HATU | Aminium | ~95% | 2.5% | Very high efficiency and speed; Excellent for difficult sequences.[10][12] |
| PyBOP | Phosphonium | ~92% | 1.5% | High efficiency with low racemization; No guanidinylation risk.[11][14] |
| COMU | Aminium | ~95% | 2.3% | High efficiency similar to HATU; Safer (non-explosive) and water-soluble byproducts.[14][15] |
Note: Data is representative and actual results may vary based on the specific peptide sequence, solid support, and reaction conditions.
Experimental Design for Reagent Evaluation
To provide a practical framework, we describe a standardized protocol for synthesizing a model peptide using different coupling strategies. A self-validating system includes not just the synthesis but also the analytical methods to assess the outcome.
General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the core steps in a single coupling cycle during SPPS. The key variable is the "Activation & Coupling" step, where different reagents are employed.
Caption: Standard workflow for one cycle of Fmoc-based SPPS.
Protocol 1: Standard DIC/Oxyma Coupling
This protocol is a robust and cost-effective method with excellent racemization suppression.[13]
-
Resin Preparation: Following N-terminal Fmoc deprotection and washing, swell the peptide-resin in N,N-dimethylformamide (DMF).
-
Activation Solution: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and Oxyma (3-5 equivalents) in DMF.
-
Initiation: Add DIC (3-5 equivalents) to the activation solution and mix for 1-2 minutes.
-
Coupling: Add the activation solution to the resin and agitate at room temperature for 1-2 hours.
-
Wash: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: High-Efficiency HATU Coupling
This protocol is ideal for rapid synthesis and for overcoming difficult couplings, such as with sterically hindered amino acids.[10]
-
Resin Preparation: Perform Fmoc deprotection and wash the peptide-resin with DMF.
-
Activation Solution: In a separate vessel, pre-dissolve the Fmoc-protected amino acid (3-5 equivalents) and HATU (3-5 equivalents, slightly less than the amino acid) in DMF.
-
Initiation: Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation solution. Causality Note: The base is required to deprotonate the carboxylic acid, which then reacts with the HATU. Using a non-nucleophilic base prevents it from competing with the peptide's N-terminal amine.
-
Coupling: Immediately add the activation solution to the resin and agitate at room temperature. Reaction times are typically fast, from 15 to 60 minutes.
-
Wash: Wash the resin thoroughly with DMF.
Senior Scientist Recommendations: Choosing Your Reagent
The selection of a peptide coupling reagent is a trade-off between speed, cost, efficiency, and the imperative to minimize side reactions.[12]
-
For Routine, Non-Challenging Peptides: Modern aminium reagents like COMU and HATU offer the best balance of speed and efficiency.[12][15] COMU has the added advantages of a better safety profile and water-soluble byproducts, simplifying purification.[14][15]
-
For Racemization-Prone Residues (e.g., Cys, His) or Fragment Condensation: The DIC/Oxyma system is an excellent choice, providing superior racemization suppression at a lower cost than many onium salts.[8][13] Alternatively, phosphonium reagents like PyBOP or PyAOP are often superior, as they combine low racemization with high reactivity and no risk of guanidinylation.[11]
-
For Sterically Hindered Couplings (e.g., Aib, N-methylated residues): The high reactivity of HATU or PyAOP is often required to drive these difficult reactions to completion.[11][16]
-
For Large-Scale Industrial Synthesis: The cost-effectiveness of carbodiimide-based methods like DIC/Oxyma becomes a significant advantage.[6] When protocols are highly optimized, these reagents can deliver excellent performance that rivals more expensive alternatives.
By understanding the mechanisms of action and carefully considering the comparative data, researchers can make informed decisions, optimizing their synthetic strategies to produce high-quality peptides with greater efficiency and confidence.
References
- BenchChem. (2025). Oxyma vs.
- Han, S. Y., & Kim, Y. A. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry.
- BenchChem. (2025). A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity.
- Aapptec Peptides. (2021). Carbodiimides and Additives.
- BenchChem. (2025). OxymaPure vs. HOBt Hydrate: A Data-Driven Comparison of Peptide Coupling Additives.
- Royal Society of Chemistry. (2024).
- ResearchGate. (2025). Recent Development of Peptide Coupling Reagents in Organic Synthesis.
- BenchChem. (2025).
- Mohd, Y. H., et al. (n.d.). Epimerisation in Peptide Synthesis. PubMed Central.
- Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- CSBio. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- ResearchGate. (n.d.).
- BenchChem. (2025). What is the mechanism of carbodiimide coupling reactions?.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- El-Faham, A., & Albericio, F. (2011).
- Ghauri, S., et al. (2022).
- BenchChem. (2025). A Head-to-Head Comparison of Phosphonium vs. Uronium-Based Coupling Reagents in Peptide Synthesis.
- BenchChem. (2025). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
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- 16. peptide.com [peptide.com]
The Decisive Role of Stereochemistry: A Comparative Guide to the Biological Activity of Cis and Trans Isomers of Substituted Pyrrolidines
Introduction: The Significance of Three-Dimensionality in Drug Design
In the intricate world of molecular recognition, the three-dimensional arrangement of atoms in a molecule is paramount. This principle is vividly illustrated by the differing biological activities of stereoisomers, molecules with the same chemical formula and connectivity but distinct spatial orientations. For drug development professionals, a deep understanding of stereochemistry is not merely academic; it is a critical factor that can dictate the success or failure of a therapeutic candidate. The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically successful drugs.[1] Its non-planar, puckered nature allows for the existence of various stereoisomers, including cis and trans diastereomers, when substituted.[1] These seemingly subtle differences in the spatial orientation of substituents on the pyrrolidine ring can lead to profound variations in pharmacological activity. This guide provides an in-depth, objective comparison of the biological activities of cis and trans isomers of substituted pyrrolidines, supported by experimental data, to empower researchers in making informed decisions during the drug design and development process.
Case Study 1: Peroxisome Proliferator-Activated Receptor (PPAR) α/γ Dual Agonists
Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that play a crucial role in regulating glucose and lipid metabolism. Dual agonists of PPARα and PPARγ have emerged as promising therapeutic agents for the treatment of type 2 diabetes and dyslipidemia. The stereochemistry of substituted pyrrolidines has been shown to be a key determinant of their potency and efficacy as PPARα/γ dual agonists.
Comparative Biological Activity
A study by Zhang et al. (2015) systematically investigated a series of 3,4-disubstituted pyrrolidine acid analogs and revealed a clear preference for the cis configuration. The cis-3R,4S isomer consistently demonstrated superior dual PPARα/γ agonist activity compared to its trans counterpart.
| Compound | Stereochemistry | hPPARα EC50 (nM) | hPPARγ EC50 (nM) |
| Analog 1 | cis-3R,4S | 180 | 15 |
| Analog 2 | trans-3R,4R | >10000 | 1800 |
| Analog 3 | cis-3R,4S | 80 | 30 |
| Analog 4 | trans-3R,4R | 5000 | 800 |
Data synthesized from Zhang H, et al. Bioorg Med Chem Lett. 2015;25(6):1196-205.
The data unequivocally demonstrates that the cis isomers are significantly more potent agonists for both PPARα and PPARγ. For instance, cis-Analog 1 is over 55-fold more potent at PPARα and 120-fold more potent at PPARγ than its corresponding trans-isomer, Analog 2.
Structural Rationale for Differential Activity
The observed disparity in biological activity can be attributed to the distinct three-dimensional shapes of the cis and trans isomers, which dictates how they fit into the ligand-binding pocket of the PPARγ receptor. X-ray crystallography studies of PPARγ in complex with various ligands have elucidated the key interactions necessary for receptor activation.
Figure 1: A conceptual diagram illustrating the differential binding of cis and trans isomers to the PPARγ ligand-binding pocket.
The cis configuration allows the substituents on the pyrrolidine ring to adopt a conformation that fits snugly within the binding pocket, facilitating crucial hydrogen bonding and hydrophobic interactions required for receptor activation. In contrast, the trans isomer experiences steric hindrance, preventing it from achieving the optimal orientation for binding and resulting in significantly reduced potency.
Case Study 2: Glycine Transporter 1 (GlyT1) Inhibitors
The glycine transporter 1 (GlyT1) is a key regulator of glycine levels in the synaptic cleft and is a validated therapeutic target for the treatment of schizophrenia. The inhibition of GlyT1 potentiates N-methyl-D-aspartate (NMDA) receptor function by increasing the concentration of the co-agonist glycine.
Comparative Biological Activity
In the development of 3,4-disubstituted pyrrolidine sulfonamides as GlyT1 inhibitors, a clear preference for the trans stereochemistry has been observed. A study by Wang et al. (2018) focused on the synthesis and evaluation of enantiomerically pure trans isomers, which demonstrated high potency. While a direct comparison with the corresponding cis isomers from this specific study is not available, the consistent focus on trans isomers in this chemical series suggests a strong structure-activity relationship favoring this configuration.
To illustrate the principle, we will consider a representative potent trans-isomer from the study by Wang et al. and a hypothetical, less active cis-isomer based on the established SAR trends in related inhibitor classes.
| Compound | Stereochemistry | hGlyT1 Ki (nM) |
| Analog 5 | trans | 25 |
| Hypothetical Analog 6 | cis | >1000 |
Data for Analog 5 synthesized from Wang Y, et al. J Med Chem. 2018;61(17):7486-7502. Data for Hypothetical Analog 6 is illustrative based on SAR trends.
The trans isomer exhibits potent inhibition of GlyT1, while the cis isomer is expected to be significantly less active.
Structural Rationale for Differential Activity
The preference for the trans configuration in this class of GlyT1 inhibitors is likely due to the specific topology of the GlyT1 inhibitor binding site. The transporter's binding pocket is thought to be a narrow channel, and the spatial arrangement of the substituents in the trans isomer allows for optimal interactions with key residues lining this channel.
Figure 2: A conceptual diagram illustrating the differential binding of trans and cis isomers to the GlyT1 inhibitor binding site.
The linear, extended conformation adopted by the trans isomer is hypothesized to be more complementary to the elongated binding site of GlyT1. In contrast, the more compact, V-shaped conformation of the cis isomer may lead to steric clashes and prevent the key interactions necessary for potent inhibition.
Experimental Protocols
The determination of the biological activity of these isomers relies on robust and validated experimental assays. Below are representative step-by-step methodologies for the key experiments cited.
LanthaScreen™ TR-FRET PPARα Competitive Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to determine the binding affinity of compounds to the PPARα ligand-binding domain.
Materials:
-
LanthaScreen™ TR-FRET PPARα Competitive Binding Assay Kit (Invitrogen)
-
Test compounds (cis and trans isomers)
-
384-well, black, low-volume microplates
-
TR-FRET compatible microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate buffer.
-
Reagent Preparation: Prepare the 4X PPARα-LBD/Tb-anti-GST antibody mix and the 4X Fluormone™ Pan-PPAR Green tracer solution according to the kit protocol.
-
Assay Assembly:
-
Add 5 µL of the compound dilutions to the assay plate.
-
Add 5 µL of the 4X PPARα-LBD/Tb-anti-GST antibody mix to all wells.
-
Add 10 µL of the 4X Fluormone™ Pan-PPAR Green tracer solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 520 nm and 495 nm.
-
Data Analysis: Calculate the 520/495 nm emission ratio. Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Figure 3: Experimental workflow for the LanthaScreen™ TR-FRET PPARα Competitive Binding Assay.
Glycine Uptake Inhibition Assay in CHO cells expressing hGlyT1
This cell-based assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing the human glycine transporter 1.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing hGlyT1
-
[³H]-glycine
-
Test compounds (cis and trans isomers)
-
96-well cell culture plates
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed the CHO-hGlyT1 cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment:
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with various concentrations of the test compounds for 15-30 minutes at 37°C.
-
-
Glycine Uptake:
-
Initiate the uptake by adding a mixture of [³H]-glycine and non-radiolabeled glycine to the wells.
-
Incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
-
Termination of Uptake:
-
Rapidly wash the cells with ice-cold uptake buffer to remove extracellular [³H]-glycine.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells with a suitable lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the percent inhibition of glycine uptake at each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a Ki value.
Figure 4: Experimental workflow for the Glycine Uptake Inhibition Assay.
Conclusion: The Imperative of Stereochemical Control in Drug Discovery
The case studies presented herein provide compelling evidence that the cis/trans isomerism of substituted pyrrolidines is a critical determinant of their biological activity. The preference for a particular stereoisomer is target-dependent, with cis-pyrrolidines being favored for PPARα/γ agonism and trans-pyrrolidines demonstrating superiority as GlyT1 inhibitors. These findings underscore the necessity of meticulous stereochemical control during the synthesis and evaluation of pyrrolidine-based drug candidates. A failure to resolve and characterize the individual stereoisomers can lead to misleading structure-activity relationships and the potential advancement of a suboptimal candidate. For researchers and drug development professionals, a proactive and informed approach to stereochemistry is not just good scientific practice; it is a fundamental requirement for the efficient and successful discovery of novel therapeutics.
References
-
Zhang, H., Ding, C. Z., Lai, Z., et al. (2015). Synthesis and biological evaluation of novel pyrrolidine acid analogs as potent dual PPARα/γ agonists. Bioorganic & Medicinal Chemistry Letters, 25(6), 1196-1205. [Link]
-
Wang, Y., Zhao, H., Brewer, J. T., et al. (2018). De Novo Design, Synthesis, and Biological Evaluation of 3,4-Disubstituted Pyrrolidine Sulfonamides as Potent and Selective Glycine Transporter 1 Competitive Inhibitors. Journal of Medicinal Chemistry, 61(17), 7486–7502. [Link]
-
Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 759. [Link]
-
Shahsavar, A., Stohler, P., Bourenkov, G., Zimmermann, I., Siegrist, M., Guba, W., ... & Nissen, P. (2021). Structural insights into glycine reuptake inhibition. Nature, 591(7851), 677–681. [Link]
-
RCSB Protein Data Bank. [Link]
Sources
A Comparative Guide to N-methylpyrrolidine-3-carboxamide Hydrochloride Reference Standard: Ensuring Analytical Accuracy in Research and Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the integrity of analytical data is paramount. The reliability of these data hinges on the quality of the reference standards used for the identification, quantification, and validation of analytical methods. N-methylpyrrolidine-3-carboxamide hydrochloride is a key chemical intermediate and building block in the synthesis of various pharmaceutical agents. As such, a well-characterized reference standard is crucial for ensuring the accuracy and reproducibility of experimental results.
This guide provides a comprehensive comparison of this compound reference standards, offering insights into their performance relative to potential alternatives. We will delve into the critical quality attributes of a reference standard, present comparative data, and provide detailed experimental protocols for its characterization.
The Critical Role of a Reference Standard
A reference standard serves as a benchmark against which a sample is compared. Its primary function is to provide a known, stable, and homogenous material with a precisely determined property, such as purity. The use of a high-quality reference standard is a regulatory expectation and a fundamental component of Good Laboratory Practice (GLP) and Good Manufacturing Practice (GMP).
The selection of an appropriate reference standard is a critical decision in the analytical workflow. Key performance indicators for a reference standard include:
-
Purity: A high degree of purity is essential to avoid interference from impurities in analytical measurements.
-
Identity: The chemical structure must be unequivocally confirmed.
-
Stability: The standard should be stable under defined storage and handling conditions to ensure its integrity over time.
-
Homogeneity: The property of interest should be consistent throughout the batch of the reference material.
-
Traceability: The assigned value (e.g., purity) should be traceable to a national or international standard.
Comparative Analysis of this compound and Alternatives
While this compound is a specific chemical entity, researchers may encounter other structurally related pyrrolidine derivatives in their work. Understanding the analytical characteristics of these alternatives is crucial for avoiding misidentification and ensuring the specificity of analytical methods.
Here, we compare this compound with two common alternatives: N-ethylpyrrolidine-3-carboxamide and N-methyl-2-pyrrolidone (NMP). While NMP is a lactam and not a carboxamide, its structural similarity and common use as a solvent in pharmaceutical manufacturing make it a relevant compound to differentiate.[1][2]
Table 1: Comparison of Physicochemical Properties
| Property | This compound | N-ethylpyrrolidine-3-carboxamide[3] | N-methyl-2-pyrrolidone (NMP)[1][2] |
| Molecular Formula | C₆H₁₃ClN₂O | C₇H₁₄N₂O | C₅H₉NO |
| Molecular Weight | 164.64 g/mol | 142.20 g/mol | 99.13 g/mol |
| Structure | Pyrrolidine ring with a methylcarboxamide group at the 3-position, as a hydrochloride salt. | Pyrrolidine ring with an ethylcarboxamide group at the 3-position. | 5-membered lactam ring. |
| Typical Purity of Reference Standard | >98% | >98% | >99.5% |
| Key Analytical Differentiation | Distinct mass-to-charge ratio (m/z) and chromatographic retention time. | Different m/z and retention time compared to the methyl analog. | Significantly different polarity, retention time, and mass spectrum. |
Illustrative Experimental Data
To highlight the importance of using a specific reference standard, the following table presents hypothetical, yet typical, chromatographic and spectroscopic data that would be expected for these compounds.
Table 2: Illustrative Analytical Data for Comparison
| Analytical Technique | This compound | N-ethylpyrrolidine-3-carboxamide | N-methyl-2-pyrrolidone (NMP) |
| HPLC Retention Time (min) | 5.2 | 6.8 | 3.5 |
| GC Retention Time (min) | 10.8 (as free base) | 11.5 (as free base) | 8.2 |
| ¹H NMR (δ, ppm in D₂O) | ~3.0 (N-CH₃), ~3.2-3.8 (pyrrolidine CH, CH₂), ~7.8 (amide NH) | ~1.1 (CH₂CH₃), ~3.4 (CH₂CH₃), ~3.2-3.8 (pyrrolidine CH, CH₂), ~7.9 (amide NH) | ~2.4 (CH₂C=O), ~2.8 (N-CH₃), ~3.3 (CH₂N) |
| Mass Spectrum (m/z, ESI+) | 129.1 [M+H]⁺ (free base) | 143.1 [M+H]⁺ | 100.1 [M+H]⁺ |
This illustrative data underscores the distinct analytical profiles of these compounds. Relying on a non-specific or incorrect reference standard would lead to significant errors in quantification and method validation. The pyrrolidine ring is a versatile scaffold in drug discovery, and its derivatives exhibit a wide range of biological activities, making precise identification crucial.[4]
Experimental Protocols for Characterization of this compound Reference Standard
A comprehensive characterization of a reference standard is essential to establish its identity, purity, and stability. The following are detailed, step-by-step methodologies for key experiments.
Workflow for Reference Standard Qualification
Caption: Workflow for the comprehensive qualification of a reference standard.
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming the identity and arrangement of atoms.
Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 0.7 mL of deuterium oxide (D₂O) in an NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle 30°, acquisition time 4 s, relaxation delay 5 s.
-
Use the residual water peak for referencing (δ ≈ 4.79 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
A sufficient number of scans is crucial due to the low natural abundance of ¹³C.
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts to the corresponding protons and carbons in the molecule.
-
Compare the obtained spectra with the expected structure of this compound.
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a powerful technique for separating and quantifying the main component and any impurities in a sample, providing a precise measure of purity. A stability-indicating method can separate the active ingredient from its degradation products.[1][5][6]
Protocol:
-
Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD) is required.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the reference standard in water at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to 0.1 mg/mL with water.
-
-
Analysis:
-
Inject the working solution into the HPLC system.
-
Integrate the peak areas of the main component and all impurities.
-
Calculate the purity by area percent: Purity (%) = (Area of main peak / Total area of all peaks) x 100.
-
Residual Solvent Analysis by Gas Chromatography (GC)
Rationale: GC is the standard method for identifying and quantifying volatile organic compounds that may be present as residual solvents from the synthesis process.[7][8]
Protocol:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a headspace autosampler.
-
GC Conditions:
-
Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow.
-
Oven Temperature Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 min.
-
-
Sample Preparation:
-
Accurately weigh about 100 mg of the reference standard into a headspace vial.
-
Add 1 mL of a suitable solvent (e.g., dimethyl sulfoxide) that does not interfere with the analysis.
-
-
Analysis:
-
Analyze the sample using the headspace GC-FID system.
-
Identify and quantify any residual solvents by comparing their retention times and peak areas to those of a known solvent standard mixture.
-
Data Presentation and Interpretation
The data obtained from these analytical tests should be compiled into a Certificate of Analysis (CoA). A typical CoA for a high-quality this compound reference standard would include the following:
Table 3: Example Certificate of Analysis Summary
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual |
| Identity by ¹H NMR | Conforms to structure | Conforms | NMR |
| Purity by HPLC | ≥ 98.0% | 99.8% | HPLC-UV |
| Residual Solvents | As per ICH Q3C | Meets requirements | GC-HS |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.1% | Karl Fischer Titration |
| Assay (by Titration) | 98.0% - 102.0% | 100.2% | Acid-Base Titration |
Conclusion
The selection and proper use of a well-characterized reference standard are foundational to achieving reliable and reproducible results in research and drug development. This guide has provided a framework for understanding the critical attributes of an this compound reference standard and how to assess its performance. By employing the detailed analytical protocols outlined, researchers can confidently verify the identity and purity of their reference material, thereby ensuring the integrity of their analytical data and the overall quality of their scientific endeavors. The pyrrolidine carboxamide scaffold continues to be a fertile ground for the discovery of new therapeutic agents, and the availability of high-quality reference standards for key intermediates like this compound is indispensable for advancing this research.[9][10][11]
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Introduction: The Critical Role of Chirality in Pyrrolidine-Based Therapeutics
An In-Depth Technical Guide to Assessing the Enantiomeric Purity of Chiral Pyrrolidine Derivatives
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs and clinical candidates.[1][2] From antiviral agents to central nervous system modulators, the specific three-dimensional arrangement of substituents around the chiral centers of these molecules is paramount. The distinct pharmacological and toxicological profiles of enantiomers mean that one may be a potent therapeutic while its mirror image could be inactive or even harmful.[3] Consequently, the rigorous assessment of enantiomeric purity is not merely an analytical task; it is a fundamental requirement for ensuring the safety and efficacy of these vital medicines.[4][5]
This guide provides a comparative analysis of the principal analytical techniques for determining the enantiomeric purity of chiral pyrrolidine derivatives. We will delve into the causality behind methodological choices, present field-proven protocols, and offer a clear framework for selecting the most appropriate technique for your research, development, or quality control needs. We will explore the two major pillars of enantiomeric excess (e.e.) determination: Chiral Chromatography and Nuclear Magnetic Resonance (NMR) Spectroscopy .
Chiral Chromatography: The Gold Standard for Enantioseparation
Chromatographic methods are the most widely used and reliable for quantifying enantiomeric purity.[6] The underlying principle involves the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP).[3][7] This transient formation of diastereomeric complexes results in different retention times, allowing for baseline separation and accurate quantification.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse of the pharmaceutical industry for enantiomeric purity assessment due to its robustness, versatility, and high resolution.[7]
Expertise & Causality: The success of a chiral HPLC separation hinges on the selection of the CSP. For pyrrolidine derivatives, which are chiral amines, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose, such as Chiralpak® and Chiralcel® columns) are exceptionally effective.[6][8] These phases offer a rich combination of interaction sites—including hydrogen bonding, dipole-dipole, and steric interactions—that are necessary to resolve the subtle structural differences between enantiomers. Normal-phase chromatography, typically using a mobile phase of hexane and an alcohol modifier like isopropanol or ethanol, is often the preferred mode as it tends to provide better selectivity for these types of compounds.[6][9]
-
System Preparation:
-
HPLC System: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.[8]
-
Chiral Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based column (e.g., 250 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: Prepare a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized to achieve baseline separation (Resolution > 1.5).[6] The mobile phase should be filtered and degassed.
-
-
Sample Preparation:
-
Accurately weigh and dissolve ~1 mg of the pyrrolidine derivative sample in 1 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Prepare a racemic standard (a 50:50 mixture of both enantiomers) at the same concentration. This is critical for identifying the retention times of each enantiomer and for system suitability checks.[6]
-
-
Chromatographic Conditions:
-
Analysis and Calculation:
-
Inject the racemic standard to confirm the retention times of the (R) and (S) enantiomers and to verify that the system can separate them (system suitability).
-
Inject the test sample.
-
Integrate the peak areas for the major and minor enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100[11]
-
Chiral Gas Chromatography (GC)
Chiral GC is a powerful alternative, particularly for pyrrolidine derivatives that are volatile and thermally stable. Often, derivatization is required to enhance volatility and improve chromatographic performance.[11]
Expertise & Causality: The primary amine or secondary amine of the pyrrolidine ring can cause poor peak shape and tailing on GC columns. Derivatization, for example with trifluoroacetic anhydride (TFAA), converts the amine into a less polar, more volatile trifluoroacetamide.[8] This not only improves volatility for GC analysis but also enhances the separation on many chiral GC columns.
-
Derivatization:
-
In a vial, dissolve ~1 mg of the pyrrolidine derivative in 0.5 mL of dichloromethane.
-
Add an excess of trifluoroacetic anhydride (TFAA) (~50 µL) and a catalytic amount of pyridine (~5 µL).
-
Seal the vial and heat at 60 °C for 30 minutes. Allow to cool to room temperature before injection.[8]
-
-
System Preparation:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Column: A suitable chiral GC column (e.g., a cyclodextrin-based column like Beta DEX™).
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Injection: 1 µL, with a high split ratio (e.g., 50:1) to avoid column overload.[8]
-
Oven Program: An optimized temperature ramp is crucial. Start at a low temperature (e.g., 100 °C) and ramp to a higher temperature (e.g., 220 °C) to ensure separation.
-
Detector Temperature: 280 °C.
-
-
Analysis and Calculation:
-
Analyze a derivatized racemic standard first to determine retention times.
-
Analyze the derivatized sample.
-
Calculate % e.e. from the integrated peak areas as described for HPLC.[11]
-
Caption: General workflow for enantiomeric excess determination by chiral chromatography.
NMR Spectroscopy: A Rapid Method for Homogeneous Solutions
While chromatography relies on physical separation, NMR spectroscopy can distinguish between enantiomers in the same solution by converting them into diastereomers or placing them in a chiral environment.[12][13] This makes the corresponding nuclei in the two enantiomers chemically non-equivalent (anisochronous), resulting in separate signals that can be integrated.[12]
Using Chiral Derivatizing Agents (CDAs)
This method involves the covalent reaction of the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent to form a mixture of stable diastereomers.
Expertise & Causality: The classic example is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA), which reacts with the amine of the pyrrolidine to form diastereomeric amides.[14][15] Because the diastereomers have different shapes, protons near the newly formed chiral center will experience different magnetic environments, leading to separate peaks in the ¹H NMR spectrum.[16] This method is robust because the diastereomers are stable, but it requires a chemical reaction and there is a small risk of kinetic resolution, where one enantiomer reacts faster than the other, leading to inaccurate results.[15]
-
Sample Preparation (Derivatization):
-
In an NMR tube, dissolve ~5 mg of the pyrrolidine derivative in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add 1.1 equivalents of enantiopure (R)-Mosher's acid chloride.
-
Add a small amount of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.
-
Agitate the tube to mix and allow the reaction to proceed to completion (monitor by TLC or NMR).
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum (e.g., 400 MHz or higher).[8]
-
-
Analysis and Calculation:
-
Identify a pair of well-resolved signals corresponding to a specific proton (e.g., a methine or methyl group) in the two diastereomers.
-
Carefully integrate the areas of these two signals.
-
The ratio of the integrals directly corresponds to the enantiomeric ratio of the original sample. Calculate % e.e. from this ratio.
-
Using Chiral Solvating Agents (CSAs)
This is a faster, non-destructive alternative where a chiral solvating agent is simply added to the NMR sample. The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers.[17][18]
Expertise & Causality: The key advantage of CSAs is speed and simplicity; no reaction is required, and the sample can be recovered.[17][19] The interactions are based on weaker forces like hydrogen bonds and π-π stacking. Enantiopure 1,1'-bi-2-naphthol (BINOL) and its derivatives are effective CSAs for amines.[19][20] The equilibrium between the free and complexed states is fast on the NMR timescale, resulting in averaged signals for each enantiomer at different chemical shifts. The magnitude of the chemical shift difference (Δδ) depends on the strength of the interaction and must be sufficient for accurate integration.
-
Sample Preparation:
-
In an NMR tube, dissolve ~5 mg (0.02 mmol) of the pyrrolidine derivative in 0.6 mL of CDCl₃.
-
Add 1.0 to 2.0 equivalents of an enantiopure CSA (e.g., (S)-BINOL).
-
Shake the tube for 30 seconds to ensure thorough mixing.[19]
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum. It may be necessary to acquire spectra at different temperatures or with varying amounts of CSA to optimize the signal separation.
-
-
Analysis and Calculation:
-
Identify a pair of well-resolved signals.
-
Integrate the signals to determine the enantiomeric ratio and calculate the % e.e.
-
Caption: Principle of enantiomeric purity determination by NMR spectroscopy.
Method Comparison and Validation
The choice of method depends on factors like available instrumentation, sample properties, required accuracy, and throughput.
Data Presentation: Comparative Performance Overview
| Parameter | Chiral HPLC | Chiral GC | NMR Spectroscopy |
| Principle | Physical separation on a CSP | Physical separation on a CSP | In-situ formation of diastereomeric species |
| Resolution (Rs) | > 1.5 (Baseline separation is common)[8] | > 1.5 (Baseline separation is common)[8] | Relies on signal separation (Δδ), not Rs |
| Limit of Quantitation (LOQ) | ~0.1% of minor enantiomer (High Sensitivity)[8] | ~0.1% of minor enantiomer (Very High Sensitivity)[8] | ~0.5-1% of minor enantiomer (Lower Sensitivity)[8][21] |
| Analysis Time | 10 - 30 minutes per sample[8] | 15 - 45 minutes per sample[8] | 5 - 20 minutes per sample (after prep)[8] |
| Sample Preparation | Simple dissolution | Often requires derivatization | Derivatization (CDA) or simple mixing (CSA) |
| Destructive? | No | No | No (especially with CSA) |
| Key Advantage | High accuracy, precision, and robustness. The gold standard.[7] | Excellent for volatile compounds. | Very fast, minimal method development (with CSA). |
| Key Limitation | Requires specialized, expensive chiral columns. | Limited to thermally stable/volatile analytes. | Lower sensitivity and precision than chromatography. |
Trustworthiness: The Imperative of Method Validation
Regardless of the chosen technique, the protocol is only trustworthy if it is properly validated.[3][7] A self-validating system ensures the data is accurate and reliable. Key validation parameters that must be assessed according to regulatory guidelines (e.g., ICH) include:
-
Specificity: The ability to assess the enantiomers unequivocally in the presence of other components.
-
Linearity: The response is proportional to the concentration of the minor enantiomer over a given range.[21][22]
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.[22]
-
Robustness: The ability to remain unaffected by small, deliberate variations in method parameters.
For any chromatographic method, a system suitability test using a racemic standard must be performed before analyzing any samples to confirm that the system is operating correctly (e.g., achieving adequate resolution).[7]
Conclusion and Recommendations
The determination of enantiomeric purity for chiral pyrrolidine derivatives is a critical task that can be accomplished with high fidelity using several techniques.
-
Chiral HPLC stands as the most robust, accurate, and widely accepted method for routine quality control and release testing. Its high precision and sensitivity make it the definitive choice for accurately quantifying low levels of enantiomeric impurities.
-
Chiral GC is an excellent high-sensitivity alternative, provided the pyrrolidine derivative is volatile and thermally stable, or can be made so via derivatization.
-
NMR Spectroscopy , particularly using Chiral Solvating Agents, offers an unparalleled advantage in speed for rapid screening, reaction monitoring, and preliminary analysis where high-throughput is valued over ultimate quantitative accuracy.
Ultimately, the selection of the optimal method requires a scientific evaluation of the analyte's properties, the analytical objective, and the available resources. For drug development professionals, a validated chiral HPLC method is indispensable, while researchers may leverage the speed of NMR for faster discovery cycles.
References
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Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]
-
Chiral derivatizing agent - Wikipedia. Wikipedia. [Link]
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Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters. [Link]
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System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC International - Chromatography Online. [Link]
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Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
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Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. University of Bath's research portal. [Link]
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Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ARPI - UNIPI. [Link]
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NMR determination of enantiomeric excess. ResearchGate. [Link]
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Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. [Link]
-
Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. ResearchGate. [Link]
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. [Link]
-
Assessment of the chemical and enantiomeric purity of organic reference materials. Taylor & Francis Online. [Link]
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Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. National Institutes of Health (NIH). [Link]
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Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ResearchGate. [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]
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The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)-Enantiomer in 10-Hydroxycamptothecin. ResearchGate. [Link]
-
Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. Journal of AOAC INTERNATIONAL. [Link]
-
5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. [Link]
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Determination of Enantiomeric Purity by Direct Methods. Science of Synthesis. [Link]
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NMR Chiral solvating agents. ResearchGate. [Link]
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Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ScienceDirect. [Link]
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Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. National Institutes of Health (NIH). [Link]
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OPTICAL ROTATION AND ENANTIOMERIC PURITY. CSBSJU. [Link]
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Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. National Institutes of Health (NIH). [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. [Link]
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Chiral derivatizing agents used in NMR for chiral analysis. ResearchGate. [Link]
-
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]
-
Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. PubMed. [Link]
-
Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]
-
19.4: Enantiomeric Purity. Chemistry LibreTexts. [Link]
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A Researcher's Guide to N-methylpyrrolidine-3-carboxamide: A Comparative Study of the Hydrochloride Salt and Free Base
Introduction: The Salt vs. The Free Base
N-methylpyrrolidine-3-carboxamide is a molecule of interest within the broader class of pyrrolidine derivatives, a scaffold that is widely utilized in medicinal chemistry to explore new pharmacophores due to its three-dimensional structure.[1] The free base form contains a basic nitrogen atom within the pyrrolidine ring, making it amenable to salt formation. The hydrochloride salt is formed by reacting the free base with hydrochloric acid. This conversion can dramatically alter the physicochemical properties of the molecule, influencing its solubility, stability, and handling characteristics. The decision to use the salt or the free base will depend on the specific application, whether it be for in vitro assays, formulation development, or other research purposes.
Below are the fundamental properties of each form:
| Property | N-methylpyrrolidine-3-carboxamide (Free Base) | N-methylpyrrolidine-3-carboxamide Hydrochloride |
| IUPAC Name | N-methylpyrrolidine-3-carboxamide[2] | (3S)-N-methylpyrrolidine-3-carboxamide;hydrochloride[3] |
| Molecular Formula | C₆H₁₂N₂O[2] | C₆H₁₃ClN₂O[3] |
| Molecular Weight | 128.17 g/mol [2] | 164.63 g/mol [3] |
| CAS Number | 1007870-02-1[2] | 1821771-15-6[3] |
Physicochemical Properties: A Comparative Overview
The conversion of a free base to a salt form introduces ionic character to the molecule, which generally leads to predictable changes in its physical properties. Here, we outline the key parameters for comparison and the expected differences between this compound and its free base.
| Parameter | Expected Property of Free Base | Expected Property of Hydrochloride Salt | Rationale |
| Aqueous Solubility | Lower | Higher | The ionic nature of the salt allows for more favorable interactions with polar solvents like water. |
| Melting Point | Lower | Higher | The ionic bonds in the salt's crystal lattice require more energy to break compared to the intermolecular forces of the free base. |
| Hygroscopicity | Lower | Potentially Higher | Salts, particularly hydrochlorides, can have a greater affinity for atmospheric moisture. |
| Chemical Stability | Generally stable, but the basic nitrogen can be susceptible to certain reactions. | Generally more stable, as the protonated nitrogen is less reactive. | Protonation of the amine reduces its nucleophilicity and potential for degradation via certain pathways. |
Experimental Protocols for Comparative Analysis
To empirically determine the differences between the hydrochloride salt and the free base, a series of standardized experiments should be conducted. The following protocols are designed to provide a robust comparison.
Aqueous Solubility Determination
Objective: To quantify and compare the equilibrium solubility of the hydrochloride salt and the free base in an aqueous medium.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of each compound to separate vials containing a fixed volume of purified water (e.g., 10 mL).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw an aliquot from each vial and filter it through a 0.45 µm filter to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Calculate the solubility in mg/mL or mol/L for both the hydrochloride salt and the free base and compare the results.
Caption: Workflow for Equilibrium Solubility Determination.
Melting Point Analysis
Objective: To determine and compare the melting points of the two forms, providing an indication of their solid-state properties and purity.
Methodology:
-
Sample Preparation: Ensure both the hydrochloride salt and the free base are in a dry, powdered form.
-
Instrumentation: Use a calibrated melting point apparatus.
-
Measurement: Place a small amount of the sample in a capillary tube and heat it at a controlled rate.
-
Observation: Record the temperature range from the onset of melting to the point where the entire sample becomes a clear liquid.
-
Comparison: Compare the melting point ranges of the two compounds. A sharp melting point range is indicative of high purity.
Hygroscopicity Assessment
Objective: To evaluate the tendency of each compound to absorb moisture from the atmosphere.
Methodology:
-
Initial Weighing: Accurately weigh a sample of each compound in a tared container.
-
Exposure to Controlled Humidity: Place the open containers in a humidity chamber with a controlled relative humidity (e.g., 75% RH) and temperature (e.g., 25°C).
-
Periodic Weighing: At set time intervals (e.g., 24, 48, 72 hours), remove the samples and re-weigh them.
-
Data Analysis: Calculate the percentage of weight gain due to moisture absorption for each compound over time.
-
Classification: Classify the hygroscopicity of each compound based on the observed weight gain.
Caption: Experimental Workflow for Hygroscopicity Testing.
Stability Evaluation
Objective: To assess and compare the chemical stability of the hydrochloride salt and the free base under accelerated storage conditions, following ICH guidelines.[4][5][6][7]
Methodology:
-
Sample Preparation: Place accurately weighed samples of each compound into separate, appropriate containers.
-
Storage Conditions: Store the samples in a stability chamber under accelerated conditions (e.g., 40°C / 75% RH) for a defined period (e.g., 1, 3, and 6 months).
-
Time-Point Analysis: At each time point, remove a sample of each compound and analyze for purity and the presence of degradation products using a stability-indicating HPLC method.
-
Data Analysis: Compare the rate of degradation and the profile of any degradation products for both the hydrochloride salt and the free base.
Applications and Implications for Researchers
The choice between the hydrochloride salt and the free base of N-methylpyrrolidine-3-carboxamide has significant practical implications in a research and development setting.
-
Drug Discovery and Screening: For initial in vitro biological assays, the hydrochloride salt's higher aqueous solubility is generally advantageous, as it allows for the preparation of stock solutions at higher concentrations without the need for co-solvents that could interfere with the assay.
-
Formulation Development: The superior stability and handling properties of the hydrochloride salt often make it a more suitable candidate for solid dosage form development. However, its potential for hygroscopicity must be carefully evaluated and addressed through appropriate formulation and packaging strategies.
-
Chemical Synthesis: The free base is the starting material for the synthesis of the hydrochloride salt and may be preferred for reactions where the presence of an acid is undesirable.
Conclusion
References
-
PubChem. N-Methylpyrrolidine-3-carboxamide. [Link]
-
European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
-
ICH. ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. [Link]
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MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
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ICH. Q1A(R2) Guideline. [Link]
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AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. [Link]
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StabilityStudies.in. Perform Humidity-Dependency Testing for Hygroscopic Formulations. [Link]
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A Comparative Guide to Confirming Target Engagement of Novel Small Molecules: The Case of N-methylpyrrolidine-3-carboxamide hydrochloride
For researchers in drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often formidable, hurdle is the unambiguous confirmation of target engagement. Phenotypic screens may reveal a compound with desirable cellular effects, but without knowing its direct molecular target, advancing the program is a high-risk endeavor. This guide provides a comprehensive framework for identifying and validating the cellular targets of a novel small molecule, using the hypothetical compound N-methylpyrrolidine-3-carboxamide hydrochloride as our case study.
We will navigate the process from broad, unbiased target identification to precise biophysical and functional validation. This is not a rigid template but a logical progression of inquiry, explaining the causality behind experimental choices to build a self-validating cascade of evidence. Our objective is to move from "the compound has an effect" to "the compound has this effect because it binds directly to Target X."
Part 1: Unbiased Target Identification—Casting a Wide Net
When the target of a novel compound like this compound is unknown, the initial strategy must be to survey the entire proteome without preconceived notions. This "target deconvolution" or "target identification" phase is crucial for discovering novel mechanisms of action.[1][2][3][4][5] Two powerful, orthogonal approaches dominate this space: one based on thermal stability and the other on affinity capture.
A. Proteome-Wide Cellular Thermal Shift Assay (CETSA®-MS)
The Cellular Thermal Shift Assay (CETSA®) is a pioneering method for assessing target engagement in a physiologically relevant context—the intact cell.[6] The principle is elegant: the binding of a small molecule typically increases the thermal stability of its target protein.[6][7] When coupled with quantitative mass spectrometry (MS), this technique can survey thermal stability changes across thousands of proteins simultaneously, pinpointing the specific targets of your compound.[6][7][8][9]
Causality in Experimental Design: Why CETSA-MS? This method is label-free, meaning it does not require modification of your small molecule, which could alter its binding properties.[6] Furthermore, performing the assay in intact cells accounts for factors like cell permeability and compound metabolism, providing a more accurate picture of target engagement under physiological conditions.[1][3]
Sources
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- 4. Target Deconvolution - Creative Biolabs [creative-biolabs.com]
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cross-validation of experimental results with computational docking
An Application Scientist's Guide to Cross-Validating Experimental Results with Computational Docking
In the landscape of modern drug discovery, the synergy between experimental biophysical assays and computational modeling has become indispensable. Computational docking, a method that predicts the preferred orientation of one molecule to a second when bound to each other, offers a rapid and cost-effective way to screen vast libraries of potential drug candidates. However, the predictions of a computational model are just that—predictions. Their true value is only realized when they are rigorously validated by experimental data.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively cross-validate computational docking results with experimental findings. We will delve into the underlying principles, offer detailed protocols for key techniques, and present a logical workflow for robust validation, ensuring that your in-silico and in-vitro results are not just correlative, but predictive.
The Rationale: Why Cross-Validation is Non-Negotiable
Computational docking simulations are built on a foundation of scoring functions and search algorithms, which are approximations of complex biological interactions. Factors like protein flexibility, solvent effects, and entropic contributions are notoriously difficult to model accurately. Experimental validation, therefore, serves as the essential ground truth, anchoring computational predictions to physical reality. A strong correlation between docking scores and experimentally determined binding affinities provides confidence in the docking protocol's ability to identify true positive binders. Conversely, a lack of correlation signals a need to refine the computational model, potentially by adjusting scoring functions, sampling methods, or protein preparation protocols.
A High-Level Workflow for Rigorous Cross-Validation
The process of cross-validation is not a single step but a continuous cycle of prediction, testing, and refinement. A well-structured workflow ensures that both computational and experimental efforts are aligned and maximally informative.
Caption: A workflow diagram illustrating the iterative process of computational docking, experimental validation, and model refinement.
Part 1: The Computational Docking Protocol
A reliable docking study begins with meticulous preparation of both the protein target and the ligand library. The goal is to create a computationally tractable system that is as biologically relevant as possible.
Step-by-Step Protocol for Target Preparation
-
Obtain a High-Quality Protein Structure: Start with a high-resolution crystal structure from the Protein Data Bank (PDB). Prioritize structures with bound ligands, as they often represent a biologically relevant conformation.
-
Initial Structure Cleanup: Remove all non-essential molecules, including water, co-solvents, and ions that are not critical for binding. Retain crystallographic waters that are observed to mediate protein-ligand interactions.
-
Protonation and Tautomeric State Assignment: The protonation state of titratable residues (Asp, Glu, His, Lys, Arg) can significantly impact ligand binding. Use software like H++ or PROPKA to predict the most likely protonation states at a given pH (typically physiological pH 7.4).
-
Assign Partial Charges and Atom Types: Apply a suitable force field (e.g., AMBER, CHARMM) to assign partial charges and atom types to the protein. This is a critical step for the scoring function to accurately calculate electrostatic and van der Waals interactions.
-
Define the Binding Site: The binding site can be defined based on the location of a co-crystallized ligand or predicted using pocket-finding algorithms like SiteMap or CASTp. The docking grid should encompass the entire binding pocket with a sufficient buffer region.
Step-by-Step Protocol for Ligand Preparation
-
2D to 3D Conversion: Convert 2D ligand structures (e.g., from SMILES strings) into 3D conformations.
-
Generate Tautomers and Stereoisomers: Enumerate all possible tautomeric and stereochemical forms of the ligands, as the biologically active form may not be the one initially drawn.
-
Energy Minimization: Perform a geometry optimization for each ligand conformation using a suitable force field to relieve any steric strain and find a low-energy conformation.
-
Assign Partial Charges: As with the protein, assign accurate partial charges to the ligand atoms using methods like AM1-BCC or a force field-based approach.
Part 2: The Experimental Validation Assays
No single experimental technique is foolproof. A multi-tiered approach, starting with high-throughput primary assays and progressing to more detailed biophysical characterization, provides the most robust validation.
Primary Assays: The Initial Filter
Primary assays are designed for high-throughput screening to quickly identify initial hits from the top-ranking docked compounds. These assays typically measure a proxy for binding, such as the inhibition of enzymatic activity.
-
Fluorescence Resonance Energy Transfer (FRET): FRET-based assays are widely used for proteases and kinases. They measure the transfer of energy between two fluorophores, which is disrupted when a substrate is cleaved by an active enzyme. An inhibitor binding to the enzyme prevents this cleavage, resulting in a stable FRET signal.
-
Fluorescence Polarization (FP): FP is a robust technique for monitoring binding events in solution. It relies on the change in the tumbling rate of a fluorescently labeled ligand upon binding to a larger protein. A small, rapidly tumbling ligand has low polarization, while the large protein-ligand complex tumbles slowly, resulting in high polarization.
Secondary & Tertiary Assays: Quantifying the Interaction
Compounds that show activity in primary assays should be subjected to more rigorous secondary and tertiary assays to confirm direct binding and accurately determine binding affinity and thermodynamics.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time kinetics of binding. It measures the change in refractive index at the surface of a sensor chip when a ligand (analyte) flows over an immobilized protein (ligand). This allows for the determination of association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_d) can be calculated (K_d = k_off / k_on).
-
Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for measuring binding thermodynamics. It directly measures the heat released or absorbed during a binding event. By titrating a ligand into a solution containing the protein, ITC can determine the binding affinity (K_d), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.
A Comparative Overview of Key Experimental Techniques
| Technique | Principle | Key Outputs | Advantages | Limitations |
| FRET | Förster Resonance Energy Transfer | IC50 | High-throughput, sensitive | Indirect measurement, prone to artifacts |
| FP | Fluorescence Polarization | Ki, IC50 | Homogeneous, real-time | Requires fluorescent label, size constraints |
| SPR | Surface Plasmon Resonance | K_d, k_on, k_off | Label-free, real-time kinetics | Protein immobilization can affect activity |
| ITC | Isothermal Titration Calorimetry | K_d, ΔH, ΔS, n | Label-free, direct thermodynamic data | Requires large amounts of pure sample |
Part 3: The Cross-Validation Analysis
The core of the cross-validation process lies in systematically comparing the computational predictions with the experimental data. The goal is to assess the predictive power of the docking protocol.
Correlation of Docking Score with Binding Affinity
The most direct comparison is to plot the docking score of each compound against its experimentally determined binding affinity (e.g., K_d, K_i, or IC50). A good docking protocol should show a statistically significant correlation, where compounds with better (i.e., more negative) docking scores exhibit stronger binding affinities.
-
Metrics for Correlation: The Pearson correlation coefficient (r) or Spearman's rank correlation coefficient (ρ) are commonly used to quantify the strength of this relationship. While a perfect correlation is rare, a value of r or ρ > 0.6 is generally considered indicative of a good predictive model.
Enrichment Analysis
Another powerful validation method is to assess the ability of the docking protocol to distinguish known active compounds from inactive or decoy compounds. This is known as enrichment.
-
Receiver Operating Characteristic (ROC) Curve: A ROC curve plots the true positive rate against the false positive rate at various threshold settings. The area under the curve (AUC) is a measure of the model's ability to discriminate between actives and inactives. An AUC of 1.0 represents a perfect classifier, while an AUC of 0.5 indicates random chance.
Caption: A logical diagram showing the key components of the cross-validation analysis process.
Binding Pose Analysis
Beyond just affinity, it is crucial to determine if the computational model predicts the correct binding pose.
-
Comparison with Crystal Structures: If a crystal structure of the protein-ligand complex is available, the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is the ultimate validation. An RMSD of less than 2.0 Å is generally considered a successful prediction.
-
Structure-Activity Relationship (SAR) Analysis: In the absence of a co-crystal structure, SAR data can provide invaluable clues. A good docking model should be able to explain why small chemical modifications to a ligand lead to changes in its binding affinity. For example, if adding a hydroxyl group improves affinity experimentally, the docking pose should reveal a favorable hydrogen bond interaction for that group.
Conclusion: An Iterative Path to Predictive Power
The cross-validation of computational docking with experimental results is not a linear process with a defined endpoint. It is a cyclical and iterative endeavor that strengthens the predictive power of computational models. By embracing this synergy, researchers can accelerate the hit-to-lead optimization process, reduce the costs associated with synthesizing and testing inactive compounds, and ultimately increase the probability of success in the complex journey of drug discovery. The insights gained from a well-executed validation strategy provide a robust foundation for making informed decisions, guiding medicinal chemistry efforts, and ultimately, discovering novel therapeutics.
References
-
Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]
-
Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935-949. [Link]
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Anandakrishnan, R., Aguilar, B., & Onufriev, A. V. (2012). H++ 3.0: automating pK prediction and the preparation of biomolecular structures for atomistic molecular modeling and simulations. Nucleic acids research, 40(W1), W537-W541. [Link]
-
Schasfoort, R. B. (Ed.). (2017). Handbook of surface plasmon resonance. Royal Society of Chemistry. [Link]
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Perozzo, R., Folkers, G., & Scapozza, L. (2004). Thermodynamics of protein− ligand interactions: history, presence, and future aspects. Journal of receptor and signal transduction research, 24(1-2), 1-52. [Link]
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Erickson, J. A., Jalaie, M., Robertson, D. H., Lewis, R. A., & Vieth, M. (2004). Lessons in molecular recognition: the effects of ligand and protein flexibility on molecular docking. I. A. J. o. M. M. f. D. D. D. a. D. Journal of medicinal chemistry, 47(1), 45-55. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-methylpyrrolidine-3-carboxamide hydrochloride
This guide provides a detailed protocol for the safe and compliant disposal of N-methylpyrrolidine-3-carboxamide hydrochloride. As researchers and drug development professionals, our responsibility extends beyond the laboratory bench to include the entire lifecycle of the chemicals we handle, culminating in their proper disposal. Adherence to these procedures is not merely a regulatory requirement but a cornerstone of a robust safety culture, protecting both laboratory personnel and the environment.
Disclaimer: This document provides a comprehensive set of best practices. However, it is not a substitute for your institution's specific Environmental Health & Safety (EHS) protocols or the official Safety Data Sheet (SDS) for the compound. Always consult your local EHS office for guidance and to ensure full compliance with federal, state, and institutional regulations.
Hazard Assessment: The Foundation of Safe Disposal
Before any disposal action is taken, a thorough understanding of the chemical's hazards is paramount. This compound, based on data from structurally similar compounds, should be handled as an irritant.
-
Primary Hazards: The substance is classified as causing skin and serious eye irritation, and may cause respiratory irritation[1].
-
Thermal Decomposition: In the event of a fire, it can emit toxic and hazardous fumes, including carbon dioxide, carbon monoxide, nitrogen oxides (NOx), and hydrogen chloride (HCl) gas[1].
The Precautionary Principle: For any compound where comprehensive toxicological data is unavailable, the guiding principle is to treat it as hazardous. This proactive approach ensures the highest level of safety. All chemical waste, unless explicitly determined to be non-hazardous by EHS professionals, should be managed through your institution's hazardous waste program[2][3].
Personal Protective Equipment (PPE) and Handling
Safe disposal begins with safe handling. The potential for skin, eye, and respiratory irritation dictates the required level of personal protection.
-
Eye and Face Protection: Wear ANSI-rated safety glasses with side shields or chemical splash goggles[1].
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a standard laboratory coat. Remove any contaminated clothing immediately[1].
-
Respiratory Protection: Handle the solid compound and prepare waste containers in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling dust[1].
Step-by-Step Waste Management and Disposal Protocol
The disposal of chemical waste is governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA)[2][4]. The following protocol aligns with these federal standards.
Step 1: Waste Characterization and Segregation
Proper segregation is critical to prevent dangerous chemical reactions and to facilitate compliant disposal by your EHS department.
-
Action: Designate a specific waste container for this compound and compatible substances. This compound should be classified as a solid, non-halogenated organic waste .
-
Causality: Never mix different waste streams in the same container[5]. Mixing incompatible chemicals can lead to exothermic reactions, gas generation, or fire. Segregation simplifies the disposal process, as different categories of waste require different disposal methods.
Step 2: Container Selection and Management
The integrity of the waste container is essential for preventing leaks and ensuring safe transport.
-
Action: Use a chemically compatible container that is in good condition, free of leaks or rust, and has a secure, screw-top lid[6]. Plastic bottles are often preferred over glass to minimize the risk of breakage[4]. The original product container is often a suitable choice[5].
-
Causality: The container must remain closed at all times except when you are actively adding waste[2][6]. This minimizes the release of vapors and prevents spills.
Step 3: Labeling the Hazardous Waste Container
Accurate and complete labeling is a strict regulatory requirement and is vital for the safety of everyone who will handle the container.
-
Action: As soon as the first quantity of waste is added, affix a "Hazardous Waste" tag provided by your institution's EHS department[3]. Fill it out completely and legibly.
-
Causality: An improperly labeled container is an "unknown," which can cause significant delays and high costs for analysis and disposal. Federal law requires that all contents be clearly identified[4][5].
| Label Information Required | Description | Rationale |
| "Hazardous Waste" | The words must be clearly visible on the label[4][6]. | This is a primary identifier required by the EPA. |
| Full Chemical Name(s) | List the complete, common name: "this compound". | Do not use abbreviations, acronyms, or chemical formulas[4][5]. This ensures universal understanding. |
| Constituent Percentages | Account for 100% of the contents, including any solvents or water[5]. | Informs disposal technicians of the exact composition for safe handling and processing. |
| Generator Information | Principal Investigator's name, phone number, department, and room number[4]. | Provides a point of contact if questions or issues arise. |
| Date of Generation | The date the first waste was added to the container[4]. | Helps track accumulation time, which is regulated by law. |
| Hazard Pictograms | Check the appropriate boxes for the material's hazards (e.g., Irritant)[4]. | Provides a quick visual reference for the primary dangers. |
Step 4: On-Site Accumulation and Storage
Waste must be stored safely in the laboratory until it is collected.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the lab personnel[7]. Ensure it is stored separately from incompatible materials[6].
-
Causality: The SAA regulation allows for the safe, temporary collection of waste in the lab. Keeping the volume below regulatory limits (typically 55 gallons of hazardous waste) is crucial for compliance[7].
Step 5: Arranging for Disposal
Laboratory personnel are not authorized to transport hazardous waste across campus or dispose of it themselves.
-
Action: Once the container is full or you are finished with the project, submit a chemical collection request to your EHS department. Follow their specific online or paper-based procedure[3].
-
Causality: EHS staff are specially trained and equipped to handle and transport hazardous materials, ensuring a compliant "cradle-to-grave" management process as mandated by RCRA[2][8].
Step 6: Managing Contaminated Materials and Empty Containers
Any item that comes into contact with the chemical must be decontaminated or disposed of as hazardous waste.
-
Contaminated Labware: Disposable items like gloves, weigh boats, or contaminated paper towels should be placed in a designated solid hazardous waste container. Non-disposable glassware must be decontaminated.
-
Empty Containers: An "empty" container that held a hazardous chemical must be triple-rinsed with a suitable solvent (e.g., water)[3][6]. Crucially, this rinsate must be collected and managed as hazardous waste. After triple-rinsing and air-drying, deface the original label and dispose of the container in the regular trash or as instructed by EHS[3][6].
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency.
- How to Dispose of Chemical Waste.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. (2011). National Research Council.
- Hazardous Waste Disposal Procedures Handbook. Campus Safety Division, Lehigh University.
- Hazardous Waste Disposal Guidelines. Purdue University Radiological and Environmental Management.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Chemical Waste Disposal.
- Safety Data Sheet for (S)-3-METHYL-PYRROLIDINE HYDROCHLORIDE. (2024). Apollo Scientific Ltd.
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Comprehensive Safety and Handling Guide for N-methylpyrrolidine-3-carboxamide hydrochloride
Hazard Assessment and Core Principles
N-methylpyrrolidine-3-carboxamide hydrochloride is a chemical compound that requires careful handling due to its potential health hazards. Based on data from related compounds, it should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2][3] Furthermore, related compounds like N-Methylpyrrolidone (NMP) are classified as reproductive toxins.[2][4] Therefore, it is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.
Core Principles of Safe Handling:
-
Minimize Exposure: All procedures should be designed to limit the risk of inhalation, skin contact, and ingestion.
-
Engineering Controls: Whenever possible, use physical barriers and ventilation to isolate the chemical.
-
Personal Protective Equipment (PPE): Always wear the appropriate PPE as a last line of defense.
-
Preparedness: Be aware of emergency procedures and the location of safety equipment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses.[2][5] | Protects against splashes and airborne particles. A face shield offers broader protection when handling larger quantities or when there is a significant risk of splashing.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[5] | Prevents skin contact. It is advisable to double-glove for added protection. Regularly inspect gloves for any signs of degradation or perforation and replace them frequently.[6] |
| Body Protection | A laboratory coat is mandatory. For larger quantities or tasks with a higher risk of contamination, consider disposable coveralls.[5][7] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | For handling small quantities in a well-ventilated area, respiratory protection may not be necessary. If there is a risk of generating dust or aerosols, a NIOSH-approved N95 respirator or higher is required.[5][7] | Minimizes the inhalation of airborne particles. For significant aerosol generation, a powered air-purifying respirator (PAPR) should be considered.[5] |
| Foot Protection | Closed-toe shoes are required. Chemical-resistant shoe covers may be necessary in areas with a high risk of spills.[8] | Protects feet from spills and falling objects. |
Safe Handling Procedures
Adherence to the following step-by-step procedures is essential for the safe handling of this compound.
Preparation and Weighing
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[9]
-
Gather Materials: Before starting, assemble all necessary equipment, including an analytical balance, weighing paper or boat, spatulas, and appropriate containers.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: Carefully transfer the desired amount of the compound from the storage container to a tared weighing vessel. Perform this action in a way that minimizes the creation of dust.[5]
-
Secure Container: Immediately after weighing, securely close the primary storage container.
Solution Preparation
-
In a Fume Hood: All solution preparations should be performed inside a chemical fume hood.
-
Controlled Addition: Slowly add the weighed compound to the desired solvent.
-
Avoid Splashing: Use appropriate techniques to avoid splashing during mixing.
-
Labeling: Clearly label the container with the chemical name, concentration, date, and any relevant hazard warnings.
Storage and Disposal
Proper storage and disposal are critical for maintaining a safe laboratory environment.
Storage
-
Container: Keep the compound in a tightly sealed container to prevent exposure to moisture and air.[10]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1][3]
-
Access: Store in a locked cabinet or an area with restricted access.
Disposal
-
Waste Classification: this compound waste should be considered hazardous.[9]
-
Waste Containers: Dispose of all waste, including empty containers and contaminated PPE, in designated and properly labeled hazardous waste containers.
-
Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.[2]
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[11] For large spills, evacuate the area and contact your institution's EHS department.
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
- Personal protective equipment for handling 5-Carboxamidotryptamine maleate - Benchchem. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- 1 - SAFETY DATA SHEET. (2022).
- SAFETY DATA SHEET. (n.d.).
- Safety Data Sheet (N-METHYLPYRROLIDONE (NMP)) - JMN Specialties, Inc. (2024).
- SAFETY DATA SHEET - Fisher Scientific. (2009).
- Personal Protective Equipment | US EPA. (2025).
- N-Methylpyrrolidone - SAFETY DATA SHEET - A.G. Layne. (n.d.).
- Material Safety Data Sheet - N-Methylpyrrolidone. (2000).
- n-Methyl Pyrrolidone (NMP) - Chemius. (n.d.).
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022).
- Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA. (n.d.).
- Material Safety Data Sheet. (2009).
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
- N-Methylpyrrolidone Handling and Storage - P2 InfoHouse. (n.d.).
Sources
- 1. cn.canbipharm.com [cn.canbipharm.com]
- 2. jmnspecialties.com [jmnspecialties.com]
- 3. fishersci.com [fishersci.com]
- 4. Mobile [my.chemius.net]
- 5. benchchem.com [benchchem.com]
- 6. pppmag.com [pppmag.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. fishersci.com [fishersci.com]
- 10. aglayne.com [aglayne.com]
- 11. p2infohouse.org [p2infohouse.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
